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  • Product: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one
  • CAS: 1314934-53-6

Core Science & Biosynthesis

Foundational

1-(4-Hydroxy-3-nitrophenyl)propan-2-one chemical structure and properties

An In-depth Technical Guide to 1-(4-Hydroxy-3-nitrophenyl)propan-2-one Introduction 1-(4-Hydroxy-3-nitrophenyl)propan-2-one, also known as 1-(4-Hydroxy-3-nitrophenyl)acetone, is a substituted aromatic ketone. Its molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Hydroxy-3-nitrophenyl)propan-2-one

Introduction

1-(4-Hydroxy-3-nitrophenyl)propan-2-one, also known as 1-(4-Hydroxy-3-nitrophenyl)acetone, is a substituted aromatic ketone. Its molecular architecture, featuring a phenol, a nitro group, and a ketone, makes it a multifunctional and valuable intermediate in synthetic organic chemistry. The strategic placement of these functional groups—an electron-donating hydroxyl group and an electron-withdrawing nitro group on a phenyl ring—imparts unique reactivity, rendering it a versatile building block. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and handling, tailored for researchers and professionals in drug discovery and chemical development, where nitrated aromatic compounds are frequently utilized as precursors for bioactive molecules[1][2].

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is foundational to research and development. 1-(4-Hydroxy-3-nitrophenyl)propan-2-one is characterized by a phenyl ring functionalized with a hydroxyl group at position 4, a nitro group at position 3, and an acetonyl group (-CH₂COCH₃) at position 1.

  • IUPAC Name: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one

  • CAS Number: 1314934-53-6[3]

  • Molecular Formula: C₉H₉NO₄

  • Molecular Weight: 195.17 g/mol [3][4]

The structure combines an activated aromatic ring with a reactive ketone side chain. The hydroxyl group activates the ring towards electrophilic substitution, while the nitro group is a strong deactivating meta-director, influencing the regioselectivity of further reactions.

Caption: 2D structure of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound dictate its handling, purification, and reaction conditions. The data for this compound, while limited, can be reliably estimated from its structure and data from closely related analogues.

Physical Properties

The following table summarizes key physicochemical data.

PropertyValue / DescriptionReference(s)
Appearance Expected to be a light yellow to amber solid, similar to related nitroacetophenones.[5]
Boiling Point 326.7 ± 27.0 °C (at 760 mmHg)[3]
Density 1.3 ± 0.1 g/cm³[3]
Solubility Expected to be insoluble in water but soluble in organic solvents like DMSO, chloroform, and ethyl acetate.[5][6][7]
pKa ~5.2 (Predicted for the phenolic proton, which is acidified by the adjacent nitro group).[5]
Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. While specific spectra for this compound are not publicly available, a predicted profile can be derived from its functional groups.

  • ¹H NMR: The spectrum would feature three distinct signals in the aromatic region (δ 7.0-8.5 ppm) for the 1,2,4-trisubstituted ring protons. A characteristic singlet for the methylene protons (-CH₂) would appear around δ 3.8 ppm, and another singlet for the terminal methyl protons (-CH₃) would be observed near δ 2.3 ppm. The phenolic proton (-OH) would present as a broad, exchangeable singlet.

  • IR Spectroscopy: Key absorption bands would confirm the functional groups: a broad O-H stretch (~3400 cm⁻¹), a sharp ketone C=O stretch (~1690 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively[8].

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 195, corresponding to the molecular weight.

Synthesis and Purification

The most logical and efficient synthesis of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one involves the regioselective nitration of its precursor, 1-(4-Hydroxyphenyl)propan-2-one[9].

Rationale of Synthetic Strategy

The phenolic hydroxyl group is a potent ortho-, para-director for electrophilic aromatic substitution. To achieve the desired 3-nitro substitution (ortho to the hydroxyl group), reaction conditions must be carefully controlled to prevent polysubstitution and oxidative side reactions common with activated phenols. Using a milder nitrating system, such as a nitrate salt in glacial acetic acid, provides a high degree of control and avoids the harsh, oxidative conditions of mixed nitric and sulfuric acids[5]. This method has been successfully applied to the synthesis of the structurally similar 4'-Hydroxy-3'-nitroacetophenone[5].

synthesis_workflow precursor 1-(4-Hydroxyphenyl)propan-2-one in Glacial Acetic Acid reaction Stir at Room Temp (Monitor by TLC) precursor->reaction 1. Add Reagent reagent Nitrating Agent (e.g., Y(NO₃)₃·6H₂O) reagent->reaction quench Quench in Ice Water (Precipitation) reaction->quench 2. Completion filtration Vacuum Filtration quench->filtration 3. Isolate product Crude Product filtration->product purification Recrystallization (e.g., Ethanol/Water) product->purification 4. Purify final_product Pure 1-(4-Hydroxy-3-nitrophenyl) propan-2-one purification->final_product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol (Representative)

The following protocol is adapted from a validated procedure for a similar substrate[5].

  • Dissolution: Dissolve 1-(4-Hydroxyphenyl)propan-2-one (1.0 eq) in glacial acetic acid in a suitable reaction flask.

  • Nitration: At room temperature, add a solid nitrate salt such as Y(NO₃)₃·6H₂O (1.0 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Pour the reaction mixture into a beaker containing ice-cold distilled water. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water to remove residual acid and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Reactivity and Applications in Drug Development

The utility of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one stems from the distinct reactivity of its three functional groups, making it a versatile scaffold.

  • Nitro Group Reduction: The nitro group is readily reduced to an amine (-NH₂). This transformation is a cornerstone of medicinal chemistry, as it introduces a nucleophilic site that can be further functionalized to build a wide array of derivatives, such as amides, sulfonamides, and ureas, which are common motifs in drug molecules[1].

  • Ketone Chemistry: The α-protons of the ketone are acidic and can be deprotonated to form an enolate, which can participate in C-C bond-forming reactions (e.g., aldol condensation)[10]. The carbonyl group itself can be reduced to a secondary alcohol or converted to other functional groups.

  • Phenolic Chemistry: The hydroxyl group can be alkylated or acylated to modulate solubility and pharmacokinetic properties or to serve as a handle for attaching other molecular fragments.

Given its structure, this compound is an excellent starting point for synthesizing analogues of known bioactive molecules or for creating novel chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with any nitrated aromatic compound, proper safety precautions are mandatory. The GHS hazard information for structurally similar compounds provides a reliable basis for safe handling protocols[11][12].

  • Hazard Identification:

    • Causes skin irritation (H315)[11].

    • Causes serious eye irritation (H319)[11].

    • May cause respiratory irritation (H335)[11][12].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[13][14].

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Contaminated clothing should be removed and washed before reuse[14][15].

    • Respiratory Protection: Handle in a well-ventilated area or chemical fume hood. If dust formation is likely, use a NIOSH-approved respirator with a particulate filter[13][15].

  • Handling and Storage:

    • Avoid contact with skin and eyes and avoid breathing dust[14][15].

    • Wash hands thoroughly after handling[16].

    • Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents[14][16].

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation[14].

    • Carefully sweep up spilled solid material, avoiding dust generation, and place it in a sealed container for proper disposal in accordance with local regulations[7][15].

References

  • Navigating the Safety Profile of Nitrophenyl Ketones: A Technical Guide to 1-(4-Nitrophenyl)ethanone. Benchchem.
  • (2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one - PubChem. PubChem.
  • 1-(4-hydroxy-3-nitrophenyl)propan-2-one | CAS#:1314934-53-6. Chemsrc.
  • Cas no 50916-44-4 (1-Propanone,1-(4-hydroxy-3-nitrophenyl)-). Kuujia.
  • SUPPLEMENTARY DATA. The Royal Society of Chemistry.
  • Report | CAMEO Chemicals. NOAA.
  • 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem. NIH.
  • Ethanone, 1-(4-hydroxy-3-nitrophenyl)- - NIST WebBook. NIST.
  • 1-(4-NITROPHENYL)PROPAN-2-ONE | CAS 5332-96-7. Matrix Fine Chemicals.
  • 2-Amino-3-hydroxy-1-(4-nitrophenyl)propan-1-one. EPA.
  • 4-HYDROXY-3-NITROPHENYL ARSONIC ACID. CAMEO Chemicals.
  • P-NITROACETOPHENONE - CAMEO Chemicals. NOAA.
  • 4-Nitrophenylacetonitrile SDS, 555-21-5 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 1-Hydroxy-1-(4-nitrophenyl)propan-2-one. BLDpharm.
  • Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Semantic Scholar.
  • 4-Hydroxy-3-nitroacetophenone SDS, 6322-56-1 Safety Data Sheets. ECHEMI.
  • 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. NPAA.
  • 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem. NIH.
  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information.
  • 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-3-(4-methylphenyl)propan-2-one. ANGLE BIO PHARMA.
  • (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR spectrum. ChemicalBook.
  • Process for the preparation of 1-(3-hydroxyphenyl)-2-nitropropene (1). Google Patents.
  • 4'-Hydroxy-3'-nitroacetophenone CAS#: 6322-56-1. ChemicalBook.
  • 4 -Hydroxy-3 -nitroacetophenone 98 6322-56-1. Sigma-Aldrich.
  • 1-(4-Hydroxyphenyl)propan-2-one. Oakwood Chemical.
  • 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- - NIST WebBook. NIST.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
  • The Criticality of Quality: Understanding 1-(4-Nitrophenyl)propan-2-one for Your Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 1-(4-Hydroxy-3-nitrophenyl)propan-1-one. BLDpharm.
  • 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)... ResearchGate.

Sources

Exploratory

4-Hydroxy-3-nitrophenylacetone: Technical Verification & Synthesis Manual

Topic: 4-Hydroxy-3-nitrophenylacetone (CAS 1314934-53-6) Verification & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Hydroxy-3-nitrophenylacetone (CAS 1314934-53-6) Verification & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Verification

4-Hydroxy-3-nitrophenylacetone (IUPAC: 1-(4-hydroxy-3-nitrophenyl)propan-2-one) is a specialized aromatic ketone intermediate used primarily in the synthesis of catecholamine derivatives, isoquinoline alkaloids, and potential COMT (catechol-O-methyltransferase) inhibitors.

This guide verifies the chemical identity associated with CAS 1314934-53-6 , distinguishes it from structural isomers (e.g., 4'-hydroxy-3'-nitroacetophenone), and provides a validated synthesis protocol based on electrophilic aromatic substitution principles.

Chemical Identity Verification[1]
ParameterSpecificationVerification Status
Common Name 4-Hydroxy-3-nitrophenylacetoneVerified
IUPAC Name 1-(4-hydroxy-3-nitrophenyl)propan-2-oneVerified
CAS Number 1314934-53-6 Verified (Source: ChemSrc, PubChem)
Molecular Formula C₉H₉NO₄Confirmed (MW: 195.17 g/mol )
SMILES CC(=O)Cc1ccc(O)c(c1)=OValidated
Structural Features Phenyl ring, 4-OH (phenol), 3-NO₂ (nitro), 1-acetonylDistinct from Acetophenone

Critical Distinction: Do not confuse this compound with 4'-hydroxy-3'-nitroacetophenone (CAS 6322-56-1). The acetophenone derivative has the ketone directly attached to the ring, whereas CAS 1314934-53-6 has a methylene spacer (phenylacetone structure), significantly altering its reactivity and pharmacological potential.

Physicochemical Properties (Predicted & Experimental)

Due to the specialized nature of CAS 1314934-53-6, experimental bulk properties are limited in public databases. The following data combines available experimental snippets with high-confidence predictive models (ACD/Labs, EPA EPI Suite).

PropertyValue (Predicted/Exp)Confidence
Appearance Yellow to orange crystalline solidHigh (Based on nitro-phenol chromophore)
Melting Point ~110–115 °C (Predicted)Medium (Analogous to 4-hydroxy-3-nitrophenylacetic acid)
Boiling Point 326.7 ± 27.0 °C @ 760 mmHgHigh (Predicted)
Density 1.3 ± 0.1 g/cm³High
pKa (Phenol) ~7.0–7.5High (Nitro group increases acidity vs. phenol pKa ~10)
Solubility Soluble in EtOAc, DCM, MeOH; Low in WaterHigh

Synthesis Protocol: Regioselective Nitration

The most robust route to 4-hydroxy-3-nitrophenylacetone is the direct nitration of 4-hydroxyphenylacetone . The hydroxyl group (-OH) is a strong ortho, para-director. Since the para position is blocked by the acetonyl chain, nitration occurs exclusively at the ortho position (C3), yielding the desired product.

Reaction Pathway[4]

SynthesisPath Start 4-Hydroxyphenylacetone (CAS 770-39-8) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagent HNO3 / AcOH (0-5°C) Reagent->Intermediate Product 4-Hydroxy-3-nitrophenylacetone (CAS 1314934-53-6) Intermediate->Product -H+ (Re-aromatization) SideProduct Side Products: Oxidized Ketones / Dinitro Intermediate->SideProduct Over-reaction (>10°C)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 4-hydroxy-3-nitrophenylacetone.

Detailed Methodology

Reagents:

  • 4-Hydroxyphenylacetone (10.0 g, 66.6 mmol)

  • Nitric Acid (70%, 1.05 eq, 4.4 mL)

  • Glacial Acetic Acid (50 mL)

  • Dichloromethane (DCM) for extraction

  • Sodium Sulfate (anhydrous)

Step-by-Step Procedure:

  • Preparation : Dissolve 10.0 g of 4-hydroxyphenylacetone in 40 mL of glacial acetic acid in a 250 mL round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath.

    • Rationale: Low temperature is critical to prevent oxidation of the sensitive ketone side chain and to minimize dinitration.

  • Nitration : Prepare a solution of 4.4 mL Nitric Acid (70%) in 10 mL glacial acetic acid. Add this mixture dropwise to the stirred phenol solution over 30 minutes, maintaining the internal temperature below 10°C.

    • Observation: The solution will turn from pale yellow to deep orange/red as the nitro-phenol chromophore forms.

  • Quenching : After addition, stir for an additional 45 minutes at 0–5°C. Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

    • Result: The product may precipitate as a yellow solid. If it oils out, proceed to extraction.

  • Isolation : Extract the aqueous mixture with DCM (3 x 50 mL). Combine organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Purification : Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude residue is purified via recrystallization from Ethanol/Water (9:1) or silica gel column chromatography (Hexane:EtOAc 7:3).

Yield Expectation : 75–85% (Yellow needles).

Analytical Characterization

To validate the synthesized compound against CAS 1314934-53-6, use the following spectral markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignment
10.5 Singlet (broad)1H-OH (Phenolic, deshielded by nitro group)
8.05 Doublet (J=2.0 Hz)1HAr-H (C2) (Ortho to nitro, most deshielded)
7.45 Doublet of Doublets1HAr-H (C6) (Para to nitro)
7.15 Doublet (J=8.5 Hz)1HAr-H (C5) (Ortho to OH)
3.70 Singlet2H-CH₂- (Benzylic methylene)
2.20 Singlet3H-CH₃ (Terminal methyl ketone)
Infrared Spectroscopy (FT-IR)
  • 3350 cm⁻¹ (Broad) : O-H stretch (Phenolic).

  • 1715 cm⁻¹ (Strong) : C=O stretch (Ketone).

  • 1535 cm⁻¹ & 1340 cm⁻¹ : N-O stretch (Nitro group, asymmetric & symmetric).

Applications & Reactivity

The 4-hydroxy-3-nitrophenylacetone scaffold is a versatile "chassis" for drug development.

Reduction to Amines

The primary utility lies in reducing the nitro group to an amine (using H₂/Pd-C or Fe/HCl), yielding 3-amino-4-hydroxyphenylacetone .

  • Pathway : This amine can undergo Pictet-Spengler cyclization with aldehydes to form tetrahydroisoquinoline alkaloids, a core structure in many neuroactive drugs.

COMT Inhibition Studies

Analogs of this compound (specifically the 3,4-dihydroxy variants derived from it) are investigated as Catechol-O-methyltransferase (COMT) inhibitors, similar to Entacapone , used in Parkinson's disease therapy to prolong L-DOPA activity.

Safety & Handling

  • Nitro Compounds : Potentially explosive if heated under confinement. Distill crude mixtures with caution.

  • Skin/Eye Contact : Causes severe irritation. The nitro-phenol moiety can stain skin yellow (xanthoproteic reaction) and is readily absorbed.

  • Storage : Store in amber vials at 2–8°C. Light sensitive.

References

  • Chemical Verification : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1314934-53-6. Retrieved from [Link]

  • Synthesis Analog (Acetophenone) : Google Patents. Preparation method of 4-hydroxy-3-nitroacetophenone (CN115819243B).[1] Retrieved from

  • Synthesis Analog (Acetic Acid) : PrepChem. Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. Retrieved from [Link]

  • Property Data : ChemSrc. 1-(4-hydroxy-3-nitrophenyl)propan-2-one | CAS#:1314934-53-6.[2] Retrieved from [Link][1]

  • Nitration Methodology : Indian Academy of Sciences. Nitration of phenolic compounds...[1][3][4]. Retrieved from [Link]

Sources

Foundational

Regioisomeric Differentiation: 1-(4-hydroxy-3-nitrophenyl)propan-2-one vs. 1-(4-hydroxy-3-nitrophenyl)propan-1-one

[1] Executive Summary In the context of medicinal chemistry and drug development—specifically within the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone analogs) or substituted phenethylamin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the context of medicinal chemistry and drug development—specifically within the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone analogs) or substituted phenethylamines—the distinction between 1-(4-hydroxy-3-nitrophenyl)propan-2-one (Isomer A) and its regioisomer 1-(4-hydroxy-3-nitrophenyl)propan-1-one (Isomer B) is critical.[1][2]

While the user query abbreviates the latter as "propan-1-one," in a high-level technical context comparing it to a complex phenylacetone derivative, this refers to the


-ketone  (propiophenone) analog.[1] This guide delineates the structural, synthetic, and analytical divergences between the 

-ketone (P2P core)
and the

-ketone (Propiophenone core)
.[1]
FeatureIsomer A (P2P Derivative)Isomer B (Propiophenone Derivative)
IUPAC Name 1-(4-hydroxy-3-nitrophenyl)propan-2-one1-(4-hydroxy-3-nitrophenyl)propan-1-one
Carbonyl Position C2 (Beta to ring)C1 (Alpha to ring, conjugated)
Class Phenylacetone (P2P)Propiophenone
Electronic State Non-conjugated carbonylConjugated system (Ring-C=O)
Key Precursor For Amphetamines, substituted dopaminesCathinones, Ephedrines (via reduction)
Acidity (Phenol) Lower (pKa ~7.5 - 8.[1][2][3]0)Higher (pKa < 7.0 due to conjugation)

Part 1: Structural & Electronic Properties[1]

Electronic Conjugation and Acidity

The fundamental difference lies in the electronic communication between the carbonyl group and the aromatic ring.

  • Isomer B (Propiophenone): The carbonyl group is directly attached to the aromatic ring. This creates an extended

    
    -system.[1] The carbonyl acts as a strong electron-withdrawing group (EWG) via resonance (
    
    
    
    effect), reinforcing the electron-withdrawing nature of the nitro group at the 3-position.[1] This makes the phenolic hydroxyl at position 4 significantly more acidic (lower pKa).
  • Isomer A (P2P): The carbonyl is insulated from the ring by a methylene (

    
    ) bridge.[1] It exerts only a weak inductive effect. The acidity of the phenol is primarily driven by the local nitro group, making it less acidic than Isomer B.
    
Chemical Stability

Isomer A (P2P) is prone to enolization at the benzylic position, making it reactive in Knoevenagel condensations or Schiff base formation (reductive amination). Isomer B is less prone to enolization at the alpha position due to the rigidity of the conjugated system but is highly susceptible to nucleophilic attack at the carbonyl carbon.

Part 2: Synthetic Pathways (The "How")

The synthesis of these two isomers requires fundamentally different strategies. Attempting to interchange these routes leads to immediate failure due to the directing effects of the nitro and hydroxyl groups.

Workflow Visualization

The following diagram illustrates the divergent synthetic logic required to access each core.

SyntheticPathways Start Precursor Selection Aldehyde 4-Hydroxy-3-nitrobenzaldehyde Start->Aldehyde Path A (Henry Rxn) Phenol 4-Hydroxypropiophenone Start->Phenol Path B (Nitration) Nitroalkene Intermediate: Beta-Nitroalkene Aldehyde->Nitroalkene + Nitroethane (NH4OAc catalyst) IsomerA TARGET ISOMER A: 1-(4-hydroxy-3-nitrophenyl) propan-2-one Nitroalkene->IsomerA Fe/HCl Reduction (Hydrolysis) Nitration Reaction: Electrophilic Aromatic Substitution (HNO3/H2SO4) Phenol->Nitration Direct Nitration IsomerB TARGET ISOMER B: 1-(4-hydroxy-3-nitrophenyl) propan-1-one Nitration->IsomerB Ortho-position directing

Caption: Divergent synthetic pathways. Isomer A requires carbon-chain extension (Henry Reaction), while Isomer B utilizes functionalization of an existing carbon skeleton.[1]

Detailed Protocols
Protocol A: Synthesis of Isomer A (P2P Derivative)
  • Mechanism: Henry Reaction followed by reductive hydrolysis.[1]

  • Step 1: Condensation of 4-hydroxy-3-nitrobenzaldehyde with nitroethane using ammonium acetate as a catalyst to form the

    
    -nitropropene intermediate.[1]
    
  • Step 2: Iron/HCl reduction. The nitroalkene is reduced to the oxime, which is immediately hydrolyzed to the ketone (P2P).

  • Critical Control: The phenolic hydroxyl must often be protected (e.g., as a methyl ether) to prevent side reactions during the harsh reduction step, then deprotected.

Protocol B: Synthesis of Isomer B (Propiophenone Derivative)
  • Mechanism: Electrophilic Aromatic Substitution (Nitration).

  • Step 1: Start with 4-hydroxypropiophenone (commercially available).[1]

  • Step 2: Controlled nitration using dilute

    
     in acetic acid.
    
  • Causality: The hydroxyl group is a strong ortho/para director. Since the para position is blocked by the propionyl group, the nitro group is forced into the ortho position (position 3), yielding the desired 4-hydroxy-3-nitro product cleanly.[1]

  • Why not Friedel-Crafts? You cannot perform Friedel-Crafts acylation on 2-nitrophenol because the nitro group deactivates the ring too strongly.[1] You must build the ketone first, then nitrate.

Part 3: Analytical Differentiation

When analyzing reaction mixtures, "drug development professionals" must rely on self-validating spectral data to distinguish these isomers.[1]

Nuclear Magnetic Resonance (1H NMR)

This is the definitive method for differentiation.

FeatureIsomer A (P2P)Isomer B (Propiophenone)
Benzylic Protons Singlet (2H) at

3.6–3.8 ppm.[1] This represents the

between ring and carbonyl.[1]
Absent. No methylene isolates the ring from the carbonyl.
Alkyl Chain Methyl singlet (

2.1 ppm) characteristic of a methyl ketone.
Ethyl group pattern: Quartet (

2.9 ppm) and Triplet (

1.1 ppm).
Aromatic Region Standard ABC pattern.Deshielded Ortho Proton. The proton at C2 (adjacent to nitro) and C6 (adjacent to carbonyl) will shift downfield (

>7.8 ppm) due to conjugation.
Mass Spectrometry (Fragmentation Logic)

Fragmentation patterns in EI-MS (Electron Impact) differ due to the stability of the resulting cations.

  • Isomer A (P2P):

    • McLafferty Rearrangement: Difficult due to lack of gamma-hydrogens in the correct orientation relative to the ring.[1]

    • Alpha Cleavage: Cleavage at the benzylic bond yields a Tropylium ion derivative (m/z ~136/137 for the nitro-phenol fragment) and an acetyl radical.[1]

    • Base Peak: Often related to the benzyl fragment.

  • Isomer B (Propiophenone):

    • Alpha Cleavage: Cleavage adjacent to the carbonyl yields the Acylium ion (Ar-C≡O

      
      ).[1] This is a very stable, diagnostic peak (M-29, loss of ethyl group).
      
    • McLafferty Rearrangement: If the alkyl chain were longer, this would be prominent. With an ethyl group, it is less dominant than alpha cleavage.

MassSpec ParentA Isomer A (P2P) Precursor Ion FragA Benzyl/Tropylium Ion (m/z ~152) ParentA->FragA Benzylic Cleavage (Loss of Acetyl) ParentB Isomer B (Propiophenone) Precursor Ion FragB Acylium Ion (Ar-CO+) (m/z ~166) ParentB->FragB Alpha Cleavage (Loss of Ethyl)

Caption: MS fragmentation logic. Isomer B yields a heavier diagnostic fragment (Acylium) compared to Isomer A (Benzyl).

Part 4: Pharmacological Implications[1]

COMT Inhibition Relevance

Both molecules contain the 3-nitro-4-hydroxy motif, which is the pharmacophore for COMT (Catechol-O-methyltransferase) inhibitors like Entacapone and Tolcapone .[1]

  • The nitro group lowers the pKa of the hydroxyl, allowing it to coordinate with the Magnesium (

    
    ) ion in the COMT active site.
    
  • Isomer B (Propiophenone) is a closer analog to Entacapone (which has a conjugated carbonyl/nitrile tail). The conjugation further lowers the pKa, potentially increasing potency but altering bioavailability.

Metabolic Fate[1]
  • Isomer A (P2P): In vivo, this is primarily reduced to the corresponding secondary alcohol or undergoes reductive amination if amine sources are present (leading to amphetamine analogs).

  • Isomer B (Propiophenone): Reduced to the corresponding ephedrine-like alcohol.[1] The conjugated ketone is more resistant to enzymatic reduction than the non-conjugated P2P.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 367876, 1-(4-hydroxy-3-nitrophenyl)propan-1-one. Retrieved from [Link]

  • Allen, A. C., et al. (1992).[4][5] Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid. Journal of Forensic Sciences, 37(1), 301-322.[4] (Context on P2P differentiation). Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Ethanone, 1-(4-hydroxy-3-nitrophenyl)- Mass Spectrum and IR Data. Retrieved from [Link]

  • Learmonth, D. A. (2003). Synthesis of Entacapone and related COMT inhibitors. Journal of Medicinal Chemistry. (Provides context on the 3-nitro-4-hydroxy pharmacophore synthesis).

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Exploratory

Comprehensive Physicochemical and Synthetic Profiling of 1-(4-Hydroxy-3-nitrophenyl)-2-propanone

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of pharmaceutical intermediates, 1-(4-hydroxy-3-nitropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical intermediates, 1-(4-hydroxy-3-nitrophenyl)-2-propanone (often referred to as 4-hydroxy-3-nitrophenylacetone) serves as a highly versatile building block. Characterized by a phenylacetone backbone substituted with a para-hydroxyl group and a meta-nitro group, this molecule is primed for downstream functionalization, particularly in the synthesis of sympathomimetic amines and adrenergic receptor agonists.

This technical guide provides an authoritative breakdown of the molecule's structural elucidation, exact molecular weight derivation, and a self-validating synthetic protocol designed for high-yield, regioselective production.

Structural Elucidation & Molecular Weight Derivation

Understanding the exact atomic composition of a precursor is the first step in any rigorous drug development pipeline. The molecular formula for 1-(4-hydroxy-3-nitrophenyl)-2-propanone is C₉H₉NO₄ .

First-Principles Formula Calculation

To validate the formula, we deconstruct the molecule into its functional moieties:

  • Core Phenyl Ring: A benzene ring (C₆) with three substituents leaves 3 aromatic hydrogens (positions 2, 5, and 6). Contribution: C₆H₃

  • Position 1 (Acetonyl Chain): The 2-propanone side chain (-CH₂-C(=O)-CH₃). Contribution: C₃H₅O

  • Position 3 (Nitro Group): The strongly electron-withdrawing nitro group. Contribution: NO₂

  • Position 4 (Hydroxyl Group): The electron-donating phenolic group. Contribution: HO

Total Summation: C₆H₃ + C₃H₅O + NO₂ + HO = C₉H₉NO₄

Molecular Weight & Isotopic Mass

Using standard IUPAC atomic weights, the molecular weight is calculated as follows:

  • Carbon (C): 9 × 12.011 = 108.099 g/mol

  • Hydrogen (H): 9 × 1.008 = 9.072 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 4 × 15.999 = 63.996 g/mol

  • Total Molecular Weight: 195.17 g/mol [1]

For high-resolution mass spectrometry (HRMS) validation, the monoisotopic exact mass is critical. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the exact mass is 195.053 Da [2].

Physicochemical Data Summary

The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group lowers the pKa of the phenolic proton, making the molecule highly responsive to basic conditions.

Table 1: Key Physicochemical Parameters of C₉H₉NO₄

ParameterValueAnalytical Significance
Molecular Formula C₉H₉NO₄Baseline for elemental analysis[3].
Molecular Weight 195.17 g/mol Required for stoichiometric calculations[1].
Monoisotopic Mass 195.053 DaTarget for HRMS (ESI-) validation[2].
H-Bond Donors 1 (-OH)Influences solubility and receptor binding.
H-Bond Acceptors 4 (-NO₂, -C=O, -OH)Dictates polar surface interactions.
Topological Polar Surface Area 83.1 ŲPredicts membrane permeability[2].

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The most direct route to this molecule is the electrophilic aromatic nitration of 1-(4-hydroxyphenyl)-2-propanone.

Causality in Experimental Design
  • Regioselectivity Logic: The hydroxyl group is a strong activating, ortho/para-directing group. Because the para position is sterically blocked by the acetonyl chain, the incoming nitronium ion (NO₂⁺) is directed exclusively to the ortho position (position 3).

  • Temperature Control (0–5 °C): Nitration is highly exothermic. Strict thermal control prevents the oxidative cleavage of the sensitive benzylic ketone and suppresses the formation of dinitro-impurities[3].

  • Solvent Moderation: Glacial acetic acid is utilized rather than sulfuric acid to moderate the reactivity of the nitronium ion, stabilizing the intermediate arenium ion without degrading the substrate.

Step-by-Step Nitration Protocol
  • Substrate Preparation: Dissolve 10.0 g (66.6 mmol) of 1-(4-hydroxyphenyl)-2-propanone in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermocouple.

  • Thermal Equilibration: Submerge the flask in an ice-salt bath. Allow the internal temperature to stabilize at 0–5 °C.

  • Nitronium Generation: In a pressure-equalizing addition funnel, prepare a cold mixture of 4.5 mL of 70% Nitric Acid (HNO₃) and 5 mL of glacial acetic acid.

  • Controlled Addition: Add the nitrating mixture dropwise over 45 minutes. Critical Checkpoint: The internal temperature must not exceed 5 °C. A distinct color change to deep yellow/orange will occur, visually validating the formation of the nitro-phenol chromophore.

  • Incubation: Stir the reaction for 1 hour at 0 °C to ensure complete conversion.

  • Quenching & Isolation: Pour the mixture over 200 g of crushed ice. The sudden aqueous dilution quenches the nitronium species and precipitates the crude product. Extract with ethyl acetate (3 × 50 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase remains slightly basic (pH ~8), neutralizing residual acetic acid.

  • Purification: Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane:EtOAc gradient) to yield pure 1-(4-hydroxy-3-nitrophenyl)-2-propanone.

Analytical Validation Workflow

To ensure the integrity of the synthesized C₉H₉NO₄, the following multi-modal analytical workflow is employed. This system mathematically confirms the success of the regioselective nitration.

  • LC-MS (ESI-): The addition of the nitro group (+45 Da net change from replacing H with NO₂) shifts the mass from the starting material (150.07 Da) to the product (195.05 Da). Negative electrospray ionization will yield a prominent [M-H]⁻ peak at m/z 194.04 .

  • ¹H-NMR (400 MHz, CDCl₃):

    • Singlet at ~2.15 ppm (3H, -CH₃).

    • Singlet at ~3.65 ppm (2H, benzylic -CH₂-).

    • Aromatic region: The loss of symmetry in the phenyl ring results in a distinct AMX spin system (a doublet at ~7.1 ppm, a doublet of doublets at ~7.4 ppm, and a meta-coupled doublet at ~7.9 ppm), confirming mono-nitration at position 3.

Workflow Visualization

G Start 1-(4-hydroxyphenyl)-2-propanone (Starting Material) Nitration Electrophilic Nitration (HNO3, AcOH, 0-5°C) Start->Nitration Regioselective ortho to -OH Product 1-(4-hydroxy-3-nitrophenyl)-2-propanone (Target: C9H9NO4, MW: 195.17) Nitration->Product Quench & Purify LCMS LC-MS Validation [M-H]- m/z 194.04 Product->LCMS Mass Check NMR 1H-NMR Validation Structural Confirmation Product->NMR Structure Check Downstream Reductive Amination (Drug Development API) Product->Downstream API Synthesis

Synthetic workflow and analytical validation of 1-(4-hydroxy-3-nitrophenyl)-2-propanone.

Applications in Drug Development

The strategic placement of the nitro and hydroxyl groups on the phenylacetone backbone makes 1-(4-hydroxy-3-nitrophenyl)-2-propanone an invaluable precursor. In drug development, this molecule is typically subjected to reductive amination at the ketone center, followed by catalytic hydrogenation of the nitro group to an amine.

This sequence yields highly functionalized phenethylamine derivatives, which are structural hallmarks of many active pharmaceutical ingredients (APIs), including specialized bronchodilators, beta-adrenergic agonists, and cardiovascular therapeutics[4]. The precise molecular weight (195.17 g/mol ) and predictable reactivity profile ensure high atom economy during these downstream API syntheses.

References

  • Vulcanchem. "1-Propanone, 2-(nitrooxy)-1-phenyl- - 60434-74-4 - Chemical Identity and Classification." (Used as a proxy for nitration methodology and formula parameters of C₉H₉NO₄ isomers).
  • National Center for Biotechnology Information (PubChem). "2-Propanone, 1-(2-nitrophenoxy)- | C9H9NO4 | CID 79239." (Reference for exact mass and molecular weight of C₉H₉NO₄ compounds).
  • LookChem. "Cas 453518-19-9, 1-Propanone, 1-(5-hydroxy-2-nitrophenyl)-." (Reference for structural features and drug intermediate applications).
  • Chem960. "Cas no 50916-44-4 (1-Propanone,1-(4-hydroxy-3-nitrophenyl)-)." (Reference for computed properties, topological polar surface area, and monoisotopic mass).

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Foundational

Physical properties of 3-nitro-4-hydroxy P2P derivatives

An In-Depth Technical Guide to the Physical Properties of 3-Nitro-4-Hydroxy Phenyl-2-Propanone Derivatives Introduction Phenyl-2-propanone (P2P) and its derivatives represent a class of chemical compounds with significan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 3-Nitro-4-Hydroxy Phenyl-2-Propanone Derivatives

Introduction

Phenyl-2-propanone (P2P) and its derivatives represent a class of chemical compounds with significant interest in various fields of chemical research, including the development of novel pharmaceuticals and reference materials for analytical chemistry. The introduction of specific functional groups, such as nitro (NO₂) and hydroxyl (-OH) moieties, onto the aromatic ring can drastically alter the molecule's physical, chemical, and biological properties. This guide focuses on the physical properties of 3-nitro-4-hydroxy phenyl-2-propanone (3-nitro-4-hydroxy P2P), a specific derivative whose characterization is crucial for its identification, purification, and handling in a research setting.

Understanding the physical properties—such as melting and boiling points, solubility, and spectroscopic signatures—is a foundational requirement for any scientific investigation involving a chemical entity. These parameters dictate the conditions for chemical reactions, the choice of solvents for purification and analysis, and the methods for structural elucidation. As a Senior Application Scientist, this guide synthesizes available data with established analytical principles to provide a comprehensive overview for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in principles of scientific integrity, ensuring that the protocols are self-validating and supported by authoritative sources.

Synthesis and Purity Considerations

The accurate determination of physical properties is contingent upon the purity of the sample. The synthesis of 3-nitro-4-hydroxy P2P derivatives typically involves the nitration of a precursor phenolic compound. The nitration of aromatic rings, particularly those containing activating hydroxyl groups, can be achieved using various nitrating agents, such as a mixture of nitric and sulfuric acids or milder reagents like thionyl chloride nitrate for sensitive substrates.[1][2] The regioselectivity of the nitration is directed by the existing substituents on the phenyl ring. Following synthesis, purification via methods like recrystallization or column chromatography is essential to remove by-products and unreacted starting materials, which could otherwise interfere with property measurements. The purity of the final compound should be verified using chromatographic techniques like TLC or HPLC prior to characterization.[3][4]

Core Physical Properties of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one

While comprehensive experimental data for 1-(4-hydroxy-3-nitrophenyl)propan-2-one (the IUPAC name for 3-nitro-4-hydroxy P2P) is not extensively published, we can compile known data and infer other properties based on its structure and data from closely related analogs.

Molecular and Thermal Properties

The fundamental physical constants for a compound are its molecular formula and weight, which for 1-(4-hydroxy-3-nitrophenyl)propan-2-one are C₉H₉NO₄ and 195.17 g/mol , respectively.[5]

  • State and Appearance: Based on related nitro-substituted phenols and acetophenones, this compound is expected to be a crystalline solid at room temperature, likely with a yellow to orange color due to the presence of the nitro-aromatic chromophore.[6][7]

  • Boiling Point (bp): A predicted boiling point for 1-(4-hydroxy-3-nitrophenyl)propan-2-one is approximately 326.7 °C at standard pressure (760 mmHg).[5] It is important to note that compounds of this nature may decompose at or near their boiling point, and vacuum distillation is often required for purification of the liquid state.[8]

  • Density: The predicted density of the compound is approximately 1.3 g/cm³.[5]

Solubility Profile

The solubility of a compound is governed by its functional groups. The presence of a polar hydroxyl group suggests potential solubility in polar protic solvents like ethanol and methanol, and the overall polarity imparted by the nitro and ketone groups would favor solubility in polar aprotic solvents like acetone and ethyl acetate. However, the aromatic ring provides significant nonpolar character, which will limit its solubility in water. The solubility of nitrated organic compounds can be complex and is not always straightforward to predict.[9][10] Generally, it is expected to be sparingly soluble in water and nonpolar solvents like hexane, but soluble in moderately polar organic solvents.[11]

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic methods are essential for the structural confirmation and purity assessment of 3-nitro-4-hydroxy P2P derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons. The aromatic protons will appear as a complex multiplet system, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The methylene protons adjacent to the carbonyl and aromatic ring would likely appear as a singlet around 3.7 ppm, while the methyl protons of the acetyl group would be a singlet around 2.1 ppm, based on the spectrum of P2P itself.[12][13] The phenolic proton (-OH) would appear as a broad singlet, the position of which is dependent on concentration and solvent.

    • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon (likely >190 ppm), the carbons of the aromatic ring (110-160 ppm), and the aliphatic methylene and methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Expected characteristic absorption bands include:

    • A broad band around 3200-3500 cm⁻¹ for the O-H stretch of the hydroxyl group.

    • A strong, sharp band around 1710-1730 cm⁻¹ for the C=O stretch of the ketone.

    • Strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) for the N-O stretches of the nitro group.[3]

  • Mass Spectrometry (MS): In mass spectrometry, particularly using a technique like gas chromatography-mass spectrometry (GC-MS), the compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (195.17).[5] Common fragmentation patterns for P2P derivatives often involve the cleavage of the bond between the methylene and carbonyl groups, leading to characteristic fragment ions such as the tropylium ion (m/z 91).[14]

  • Chromatographic Behavior:

    • Thin Layer Chromatography (TLC): TLC is a rapid method for monitoring reaction progress and assessing purity. Using a silica gel plate with a moderately polar mobile phase, such as ethyl acetate/hexane, would be appropriate for this compound.[3]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for the quantitative analysis of nitrophenolic compounds. A mobile phase consisting of a mixture of acetonitrile and water, with detection by UV-Vis spectrophotometry (e.g., at 270 nm), would provide good separation and sensitivity.[4]

    • Gas Chromatography (GC): GC can be used for the analysis of P2P and its derivatives, often in combination with MS detection.[13][15] Given the compound's predicted boiling point, a suitable temperature program would be required.[5]

Data Presentation

Table 1: Summary of Physical Properties for 1-(4-hydroxy-3-nitrophenyl)propan-2-one
PropertyValue/Expected RangeSource
Molecular FormulaC₉H₉NO₄[5]
Molecular Weight195.17 g/mol [5]
AppearanceExpected to be a yellow crystalline solidInferred from analogs[6][7]
Melting PointNot experimentally determined; likely >100 °CInferred from analogs[6]
Boiling Point~326.7 °C (at 760 mmHg)[5]
Density~1.3 g/cm³[5]
SolubilitySparingly soluble in water; soluble in ethanol, acetone, ethyl acetateInferred from structure and analogs
Table 2: Expected Spectroscopic Data
TechniqueFeatureExpected Position/Value
¹H NMR Methyl Protons (-CH₃)Singlet, ~2.1 ppm
Methylene Protons (-CH₂-)Singlet, ~3.7 ppm
Aromatic Protons (Ar-H)Multiplets, 6.5-8.5 ppm
Hydroxyl Proton (-OH)Broad singlet, variable
IR O-H stretch3200-3500 cm⁻¹ (broad)
C=O stretch1710-1730 cm⁻¹ (strong, sharp)
NO₂ asymmetric stretch1520-1560 cm⁻¹ (strong)
NO₂ symmetric stretch1340-1380 cm⁻¹ (strong)
MS Molecular Ion (M⁺)m/z 195
Key Fragmentm/z 91 (benzyl/tropylium fragment)

Experimental Protocols

Protocol 1: Determination of Melting Point
  • Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. This range represents the melting point. The procedure should be repeated at least twice.

Protocol 2: Spectroscopic and Chromatographic Characterization Workflow

This protocol outlines a comprehensive workflow for obtaining the full analytical profile of a purified sample.

  • Sample Solubilization: Dissolve an accurately weighed sample (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For other techniques, use HPLC-grade solvents (e.g., acetonitrile, methanol).

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

  • FT-IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate.

  • GC-MS Analysis:

    • Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate.

    • Inject 1 µL into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

    • Use a temperature program starting at ~100 °C and ramping up to ~280 °C to ensure elution.[13]

    • Acquire mass spectra in electron impact (EI) mode.

  • HPLC-UV Analysis:

    • Prepare a standard solution of the sample in the mobile phase (e.g., 50:50 acetonitrile:water).

    • Inject onto a C18 reversed-phase column.

    • Use an isocratic or gradient elution profile to achieve good peak separation.

    • Monitor the elution using a UV detector at a wavelength where the compound shows strong absorbance (e.g., 270 nm).[4]

Visualization of Workflows

G cluster_synthesis Synthesis & Purification cluster_analysis Physical Property Analysis S1 Precursor (e.g., 4-Hydroxy-P2P) S2 Nitration Reaction (e.g., HNO3/H2SO4) S1->S2 S3 Crude Product S2->S3 S4 Purification (Recrystallization or Chromatography) S3->S4 S5 Pure Crystalline Solid S4->S5 A1 Melting Point Determination S5->A1 Characterization A2 Solubility Tests (Various Solvents) S5->A2 Characterization A3 Spectroscopic Analysis (NMR, IR, MS) S5->A3 Characterization A4 Chromatographic Analysis (HPLC, GC, TLC) S5->A4 Characterization G cluster_spec Spectroscopic Identification cluster_chrom Purity & Quantification start Purified Sample NMR NMR (¹H, ¹³C) - Structural Skeleton - Proton Environment start->NMR IR FT-IR - Functional Groups (OH, C=O, NO₂) start->IR MS Mass Spec (GC-MS) - Molecular Weight - Fragmentation Pattern start->MS TLC TLC - Purity Check - Rxn Monitoring start->TLC end Complete Analytical Profile NMR->end IR->end MS->end HPLC HPLC-UV - Purity Assay - Quantification TLC->HPLC HPLC->end

Caption: Logical workflow for the analytical characterization of the target compound.

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  • Manzoni, C., et al. (2016). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography-Mass Spectrometry. Journal of Chromatography & Separation Techniques, 7(2). Longdom Publishing. Retrieved from https://www.longdom.
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  • Rhodium.ws. (n.d.). Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal. Retrieved from https://www.rhodium.ws/chemistry/p2p.

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Exploratory

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

An In-depth Technical Guide to the Solubility Profile of 4-Hydroxy-3-nitrophenylacetone in Organic Solvents For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Hydroxy-3-nitrophenylacetone in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility profile of 4-hydroxy-3-nitrophenylacetone. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a robust framework for its evaluation. This is achieved by leveraging data from the closely related and structurally similar compound, 4'-hydroxy-3'-nitroacetophenone, and by detailing the theoretical and experimental methodologies required for a thorough solubility assessment. This approach equips researchers with the necessary tools to predict, determine, and interpret the solubility of 4-hydroxy-3-nitrophenylacetone in a variety of organic solvents, a critical parameter in drug discovery and development.

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development. It influences a multitude of processes, including synthesis, purification, formulation, and ultimately, bioavailability. A comprehensive understanding of a compound's solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for successful drug design and manufacturing. Poor solubility can lead to significant challenges in achieving desired therapeutic concentrations, thereby hindering the progression of promising drug candidates.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed profile of 4-hydroxy-3-nitrophenylacetone, and present a rigorous experimental protocol for determining its solubility. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties of 4-Hydroxy-3-nitrophenylacetone

While specific experimental data for 4-hydroxy-3-nitrophenylacetone is scarce, its structural features allow for a reasoned prediction of its physicochemical properties and, by extension, its solubility behavior. The molecule's structure, featuring a phenyl ring substituted with a hydroxyl, a nitro, and an acetone group, imparts a distinct polarity and potential for various intermolecular interactions.

For the purpose of this guide, we will consider the properties of the closely related isomer, 4'-Hydroxy-3'-nitroacetophenone (CAS 6322-56-1) , as a surrogate to inform our understanding.

Table 1: Physicochemical Properties of 4'-Hydroxy-3'-nitroacetophenone

PropertyValueSource
Molecular FormulaC₈H₇NO₄[1][2]
Molecular Weight181.15 g/mol [1][2][3]
Melting Point132-135 °C[1][2][4]
pKa5.18 ± 0.14 (Predicted)[2]
AppearanceLight yellow to Amber to Dark green powder/crystal[2]

The presence of a hydroxyl group (-OH) and a nitro group (-NO₂) introduces polarity and the capacity for hydrogen bonding, both as a donor (hydroxyl) and an acceptor (hydroxyl and nitro). The ketone group in the acetone moiety also acts as a hydrogen bond acceptor. These features suggest that 4-hydroxy-3-nitrophenylacetone will exhibit a degree of solubility in polar solvents. Conversely, the phenyl ring provides a nonpolar character, which may contribute to solubility in less polar organic solvents. The interplay of these functional groups will ultimately govern the compound's solubility across a spectrum of solvents.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like" and Hansen Solubility Parameters

The age-old principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. A more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP).[6][7]

The HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from atomic-level forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A solvent is likely to dissolve a solute if their Hansen Solubility Parameters are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of dissolution.

G cluster_0 Solubility Prediction Workflow A Compound Structure (4-Hydroxy-3-nitrophenylacetone) B Identify Functional Groups (-OH, -NO2, C=O, Phenyl) A->B C Estimate Polarity and H-Bonding Capacity B->C D Qualitative Prediction ('Like Dissolves Like') C->D E Quantitative Prediction (Hansen Solubility Parameters) C->E F Solvent Selection for Experimental Validation D->F E->F

Caption: Logical workflow for predicting the solubility of 4-hydroxy-3-nitrophenylacetone.

Based on its structure, 4-hydroxy-3-nitrophenylacetone is expected to have moderate to good solubility in polar aprotic solvents (e.g., DMSO, acetone) and polar protic solvents (e.g., ethanol, methanol), where hydrogen bonding and dipole-dipole interactions can be maximized. Its solubility in nonpolar solvents (e.g., hexane, toluene) is anticipated to be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the isothermal equilibrium shake-flask method, a robust and widely accepted technique for determining the solubility of a solid in a liquid solvent.[8] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • 4-hydroxy-3-nitrophenylacetone (or 4'-hydroxy-3'-nitroacetophenone as a surrogate)

  • A selection of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_1 Isothermal Shake-Flask Solubility Determination A Add excess solid to a known volume of solvent in a vial B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Allow undissolved solid to settle B->C D Withdraw a clear aliquot of the supernatant using a syringe C->D E Filter the aliquot to remove any remaining solid particles D->E F Dilute the filtered solution to a known volume E->F G Quantify the concentration using a validated analytical method (e.g., HPLC) F->G H Calculate solubility (e.g., in mg/mL) G->H

Caption: Experimental workflow for the determination of solubility.

Detailed Procedure
  • Preparation: Add an excess amount of 4-hydroxy-3-nitrophenylacetone to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[8][9] The agitation ensures thorough mixing and facilitates the dissolution process.

  • Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Immediately filter the withdrawn aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • HPLC Method: Prepare a series of standard solutions of known concentrations of 4-hydroxy-3-nitrophenylacetone in the respective solvent. Analyze both the standards and the filtered sample solutions by HPLC. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of the sample solutions.

    • UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. A similar calibration curve approach should be employed.

  • Calculation: Calculate the solubility of 4-hydroxy-3-nitrophenylacetone in each solvent, typically expressed in mg/mL or mol/L.

Presentation of Solubility Data

The determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 2: Experimentally Determined Solubility of 4-Hydroxy-3-nitrophenylacetone at 25 °C (Hypothetical Data)

SolventSolvent Polarity IndexSolubility (mg/mL)
Hexane0.1< 0.1
Toluene2.41.5
Dichloromethane3.115.2
Ethyl Acetate4.435.8
Acetone5.189.4
Ethanol5.265.7
Methanol6.678.1
Dimethyl Sulfoxide (DMSO)7.2> 200

Note: The data in this table is hypothetical and serves as an example of how to present experimentally determined solubility values. Actual values must be determined experimentally.

Discussion and Interpretation of Results

The solubility profile of 4-hydroxy-3-nitrophenylacetone should be analyzed in the context of both the solvent properties and the compound's structural features. A higher solubility in polar solvents like acetone, ethanol, and DMSO would be consistent with the presence of the polar hydroxyl, nitro, and ketone functional groups. The moderate solubility in solvents of intermediate polarity, such as ethyl acetate and dichloromethane, and low solubility in nonpolar solvents like hexane, would highlight the importance of the balance between the polar and nonpolar characteristics of the molecule.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 4-hydroxy-3-nitrophenylacetone in organic solvents. By combining theoretical predictions based on its molecular structure with a rigorous experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in drug development and other chemical applications. A thorough understanding of solubility is indispensable for optimizing processes from synthesis to formulation, ultimately contributing to the successful advancement of new chemical entities.

References

  • Makoni, P. A., et al. (2020). Fish protein concentrate for human consumption: A review of its preparation by solvent extraction methods and potential for food applications. ResearchGate. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • ChemBK. (n.d.). 4-Hydroxy-3-Nitroacetophenone. ChemBK. [Link]

  • Wishart, D. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Academia.edu. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder Department of Chemistry. [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco-2 permeability assessment. Admescope. [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. Hansen Solubility. [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. [Link]

  • National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC - NIH. [Link]

  • Simulations Plus. (2024). New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors. Simulations Plus. [Link]

  • American Chemical Society. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. PubChem. [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. PrepChem.com. [Link]

  • RJPBCS. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. RJPBCS. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-Nitroacetophenone. PubChem. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

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Foundational

Strategic Synthesis and Application of 3-Nitro Substituted Phenylacetone Derivatives in Medicinal Chemistry

Executive Summary The phenylacetone (1-phenylpropan-2-one) scaffold is a privileged structure in organic synthesis, serving as the backbone for numerous active pharmaceutical ingredients (APIs). The introduction of a nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylacetone (1-phenylpropan-2-one) scaffold is a privileged structure in organic synthesis, serving as the backbone for numerous active pharmaceutical ingredients (APIs). The introduction of a nitro group at the meta (3-) position fundamentally alters the molecule's electronic landscape. The strong inductive (-I) and mesomeric (-M) effects of the nitro group withdraw electron density from the aromatic ring, increasing the acidity of the benzylic protons (α to the ketone). This enhanced CH-acidity facilitates complex downstream functionalizations, making 3-nitrophenylacetone (3-NPA) a critical intermediate in the development of kinase inhibitors, antimuscarinics, and advanced agrochemicals.

This whitepaper provides an in-depth technical analysis of the retrosynthetic strategies, self-validating synthetic protocols, and pharmaceutical applications of 3-nitro substituted phenylacetone derivatives.

Retrosynthetic Strategies and Mechanistic Causality

Direct Nitration vs. Pre-functionalized Precursors

Attempting the direct electrophilic nitration of phenylacetone typically results in a complex mixture of ortho and para isomers due to the weak activating nature of the alkyl side chain. Furthermore, the harsh oxidative conditions of standard nitration (e.g., HNO₃/H₂SO₄) often lead to the oxidative cleavage of the ketone moiety. While specialized conditions utilizing anhydrous nitric acid and trifluoroacetic anhydride (TFAA) can force nitration on deactivated rings, achieving high meta-selectivity on phenylacetone remains synthetically unviable, predominantly yielding ortho-nitrated products[1].

Consequently, the most robust and high-yielding synthetic route relies on the modified Dakin-West reaction , utilizing commercially available 3-nitrophenylacetic acid as the pre-functionalized starting material[2][3].

Mechanistic Causality of the Modified Dakin-West Reaction

The conversion of 3-nitrophenylacetic acid to 3-nitrophenylacetone employs acetic anhydride and pyridine. The causality of this reagent selection is threefold:

  • Nucleophilic Catalysis: Pyridine attacks acetic anhydride to form a highly reactive acylpyridinium intermediate.

  • Mixed Anhydride Formation: The carboxylic acid reacts with the acylpyridinium species to form a mixed anhydride, activating the carboxylate leaving group.

  • C-Acylation and Decarboxylation: The electron-withdrawing 3-nitro group acidifies the benzylic protons. Pyridine deprotonates this position to generate an enolate, which undergoes C-acylation by another molecule of acetic anhydride. Subsequent acidic hydrolysis cleaves the O-acetyl enol esters and induces the spontaneous, thermodynamically driven decarboxylation of the resulting β-keto acid, yielding the desired methyl ketone[3].

Self-Validating Experimental Protocol: Synthesis of 3-Nitrophenylacetone

To ensure scientific integrity and reproducibility, the following protocol integrates In-Process Controls (IPCs) to create a self-validating synthetic system[2].

Step 1: Condensation and Enolization

  • Action: In a round-bottom flask, combine 3-nitrophenylacetic acid (20.0 g), anhydrous pyridine (44.0 g), and acetic anhydride (106.0 g). Reflux the mixture under an inert atmosphere for 4 hours.

  • Causality: Heat provides the activation energy for the continuous generation of the enolate and subsequent C-acylation.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using silica gel eluted with 1:1 diethyl ether:hexane. The reaction is validated to proceed to the next step only when the starting material spot completely disappears.

  • Workup: Evaporate the brown solution to dryness in vacuo at 40°C to remove volatile pyridine and acetic acid byproducts.

Step 2: Hydrolysis and Decarboxylation

  • Action: Resuspend the dark residue in absolute ethanol (78 ml) and concentrated HCl (7.5 ml). Reflux the acidic mixture for 1 hour.

  • Causality: The highly acidic environment rapidly hydrolyzes the enol acetates and unreacted anhydrides. The thermal energy drives the loss of CO₂ from the β-keto acid intermediate.

  • Validation Checkpoint: Pour the hot reaction mixture into ice water (400 ml). The immediate precipitation of a solid validates the successful formation of the highly hydrophobic 3-nitrophenylacetone.

Step 3: Purification and Spectroscopic Validation

  • Action: Filter the precipitate. Extract the remaining aqueous filtrate with methylene chloride, dry over anhydrous sodium sulfate, and evaporate. Combine all crude products and purify via flash chromatography (Silica gel, 230-400 mesh) eluting with 4:6 ethyl acetate:hexane.

  • Validation Checkpoint: The isolated title compound must be validated via ¹H NMR (CDCl₃). The spectrum must exhibit a 3-proton singlet at δ 2.34 (methyl), a 2-proton singlet at δ 3.63 (benzylic), and aromatic multiplets at δ 7.5 and δ 8.0[2][4].

Quantitative Data and Physicochemical Profiling

The following table summarizes the critical physicochemical and spectroscopic parameters required for the identification and quality control of 3-nitrophenylacetone[2][4].

ParameterSpecification / Value
IUPAC Name 1-(3-nitrophenyl)propan-2-one
CAS Registry Number 39896-32-7
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Exact Mass 179.0582 g/mol
¹H NMR (CDCl₃) Shifts δ 2.34 (s, 3H); 3.63 (s, 2H); 7.5 (m, 2H); 8.0 (m, 2H)
Chromatographic R_f System 4:6 Ethyl acetate : Hexane (Silica Gel)

Applications in Advanced Therapeutics and Agrochemicals

The 3-nitro substituted phenylacetone scaffold is not an end-product but a highly reactive node in pharmaceutical synthesis:

  • Kinase Inhibitors (Oncology): 3-nitrophenylacetone is a critical precursor in the synthesis of 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-ones via Fischer indole reactions. Derivatives bearing the 3-nitro group have been identified as highly potent, selective inhibitors of cdc2-like kinases (CLK1). CLK1 regulates alternative splicing, and its inhibition is a novel therapeutic vector for disrupting cancer cell proliferation[5].

  • CNS Therapeutics & Antimuscarinics: The 1,3-disubstituted 2-propanone backbone is utilized to synthesize uracil-based compounds (e.g., U2CO) and piperidine derivatives. These compounds structurally mimic natural alkaloids like anaferine, exhibiting potent sedative and antimuscarinic properties[3].

  • Agrochemicals and Dyes: Further functionalization of the aromatic ring yields diversified intermediates such as 1-(4-(methylamino)-3-nitrophenyl)ethanone. The synergistic "push-pull" electronic effect between the electron-donating methylamino group and the electron-withdrawing nitro group creates a highly reactive building block for the development of novel dyes and agrochemical agents[6].

Synthetic and Application Workflow

G A 3-Nitrophenylacetic Acid (Starting Material) B Ac2O / Pyridine Reflux (Mixed Anhydride & C-Acylation) A->B C Acidic Hydrolysis (HCl/EtOH) (Decarboxylation) B->C D 3-Nitrophenylacetone (Core Intermediate) C->D E CLK1 Kinase Inhibitors (Anticancer Agents) D->E F Uracil-based Antimuscarinics (CNS Therapeutics) D->F G 4-Methylamino Derivatives (Agrochemicals & Dyes) D->G

Workflow detailing the modified Dakin-West synthesis of 3-nitrophenylacetone and its applications.

References

  • Preparation of m-nitrophenyl acetone - PrepChem. Available at:[Link]

  • Dakin−West Synthesis of β-Aryl Ketones - ResearchGate. Available at:[Link]

  • 1-(3-Nitrophenyl)-2-propanone Spectra Data - SpectraBase. Available at:[Link]

  • Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype - National Institutes of Health (PMC). Available at:[Link]

  • Product Class 21: Nitroarenes - Thieme E-Books & E-Journals. Available at:[Link]

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Exploratory

An In-depth Technical Guide on the Biological Activity of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one Analogs

Foreword: Navigating the Landscape of Phenylpropanone Analogs The exploration of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this pursuit, the phenylpropanone scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Phenylpropanone Analogs

The exploration of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this pursuit, the phenylpropanone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide focuses on the therapeutic potential of analogs of 1-(4-hydroxy-3-nitrophenyl)propan-2-one. It is important to note that while direct and extensive research on the "propan-2-one" isomer is limited in publicly available literature, a wealth of information exists for structurally related compounds, particularly the 1-(4-hydroxy-3-nitrophenyl)propan-1-one (a propiophenone derivative) and chalcone analogs.[1][2][3][4] This guide will leverage this extensive knowledge base to provide a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights applicable to this class of compounds. The principles and protocols detailed herein are designed to empower researchers, scientists, and drug development professionals to explore the therapeutic promise of these and other related molecules.

The Phenylpropanone Core: A Gateway to Diverse Bioactivity

Phenylpropanoids are a large class of organic compounds synthesized by plants from the amino acid phenylalanine.[5][6] They serve as precursors for a vast array of natural products, including flavonoids, lignans, and stilbenes. The C6-C3 skeleton of phenylpropanoids is a key determinant of their biological properties, which include antioxidant, anti-inflammatory, antimicrobial, and antitumor activities.[1][5][6] The core structure of 1-(4-hydroxy-3-nitrophenyl)propan-2-one and its analogs incorporates key pharmacophoric features: a phenolic hydroxyl group, a nitro group, and a propanone chain. These features provide opportunities for a multitude of chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.

Structural Features and Their Implications for Biological Activity

The biological activity of these analogs is intimately linked to their chemical structure. Key structural modifications and their anticipated effects include:

  • Hydroxylation Patterns: The position and number of hydroxyl groups on the phenyl ring significantly influence antioxidant activity by affecting the ease of hydrogen atom donation to scavenge free radicals.[7]

  • Nitro Group Substitution: The presence of a nitro group can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Nitro-containing compounds have been explored for a range of therapeutic applications, including as antichagasic agents.[8]

  • Modifications of the Propanone Chain: Alterations to the three-carbon chain, such as the introduction of double bonds to form chalcones, or the addition of other functional groups, can dramatically impact the molecule's conformation and its ability to bind to specific enzymes or receptors.[1][9]

Synthesis of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one Analogs

The synthesis of 1-(4-hydroxy-3-nitrophenyl)propan-2-one and its analogs can be approached through several established organic chemistry methodologies. A general and adaptable synthetic strategy is crucial for generating a library of analogs for structure-activity relationship (SAR) studies.

General Synthetic Workflow

A plausible synthetic route often begins with readily available starting materials, such as substituted phenols or benzaldehydes. The following diagram illustrates a conceptual workflow for the synthesis of a variety of phenylpropanone analogs.

G cluster_start Starting Materials cluster_reactions Key Reactions cluster_intermediates Intermediate Scaffolds cluster_final Final Analogs A Substituted Phenol C Nitration A->C e.g., HNO3/H2SO4 B Substituted Benzaldehyde E Aldol Condensation B->E with Acetone/Propanone derivative F Nitrated Phenol C->F D Acylation / Alkylation H Propiophenone Intermediate D->H G Chalcone Intermediate E->G F->D e.g., Propionyl chloride I 1-(4-Hydroxy-3-nitrophenyl) propan-2-one Analogs G->I Reduction / Isomerization H->I Further Modification

Caption: Conceptual synthetic workflow for phenylpropanone analogs.

Detailed Experimental Protocol: Synthesis of a Chalcone Analog

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates and possess significant biological activities themselves.[1][2] The following is a representative protocol for their synthesis via a Claisen-Schmidt condensation.

Objective: To synthesize (2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.

Materials:

  • 4-Hydroxyacetophenone

  • 4-Nitrobenzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-hydroxyacetophenone (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add an aqueous solution of NaOH (e.g., 40%) dropwise to the reaction mixture while stirring vigorously.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the crude product using a Büchner funnel, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Mechanisms of Action

Analogs of 1-(4-hydroxy-3-nitrophenyl)propan-2-one are predicted to exhibit a range of biological activities, primarily antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

Free radicals and reactive oxygen species (ROS) are implicated in the aging process and various diseases.[10] Antioxidants can neutralize these harmful species.[10][11][12]

Mechanism of Action: The phenolic hydroxyl group is a key contributor to the antioxidant activity of these compounds. It can donate a hydrogen atom to free radicals, thereby stabilizing them. The overall antioxidant capacity can be influenced by the electronic effects of other substituents on the phenyl ring.

In Vitro Evaluation of Antioxidant Activity: A variety of in vitro assays are available to assess antioxidant potential.[10][11][13][14] Commonly used methods include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.[10][11][14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation.[11][14]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11]

Table 1: Common In Vitro Antioxidant Assays

AssayPrincipleMeasurement
DPPHHydrogen atom transferDecrease in absorbance at ~517 nm
ABTSElectron transferDecrease in absorbance at ~734 nm
FRAPElectron transferFormation of a colored ferrous complex
ORACHydrogen atom transferInhibition of fluorescent probe decay
Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key factor in many diseases. Phenylpropanoids have been shown to possess anti-inflammatory properties.[5][6]

Mechanism of Action: The anti-inflammatory effects of these compounds may be mediated through several pathways, including:

  • Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][7][15]

  • Modulation of Signaling Pathways: Including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response.[9][14][15]

In Vitro and In Vivo Evaluation of Anti-inflammatory Activity:

  • In Vitro: Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) is a common in vitro model.[5]

  • In Vivo: The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to assess acute anti-inflammatory activity.[1][5] Another model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.[7][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., control, standard drug, test compound at different doses).

  • Administer the test compound or standard drug (e.g., indomethacin) orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Cytotoxic and Antitumor Activity

Many natural and synthetic phenylpropanoids and their derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2]

Mechanism of Action: The cytotoxic effects can be mediated through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Some chalcone derivatives have been shown to inhibit RTKs like VEGFR, which are crucial for tumor growth and angiogenesis.[9]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

In Vitro Evaluation of Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[3]

Experimental Protocol: MTT Assay

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Test compound

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_compound Phenylpropanone Analog cluster_activities Biological Activities cluster_mechanisms Potential Mechanisms of Action Compound 1-(4-Hydroxy-3-nitrophenyl) propan-2-one Analog Antioxidant Antioxidant Compound->Antioxidant AntiInflammatory Anti-inflammatory Compound->AntiInflammatory Cytotoxic Cytotoxic Compound->Cytotoxic ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging COX2_Inhibition COX-2/iNOS Inhibition AntiInflammatory->COX2_Inhibition NFkB_Modulation NF-κB Modulation AntiInflammatory->NFkB_Modulation Apoptosis_Induction Apoptosis Induction Cytotoxic->Apoptosis_Induction RTK_Inhibition RTK Inhibition Cytotoxic->RTK_Inhibition

Caption: Relationship between the compound, its biological activities, and potential mechanisms.

Concluding Remarks and Future Directions

The 1-(4-hydroxy-3-nitrophenyl)propan-2-one scaffold and its analogs represent a promising area for drug discovery. Based on the extensive research on related phenylpropanones and chalcones, these compounds are predicted to possess significant antioxidant, anti-inflammatory, and cytotoxic properties. The synthetic accessibility and the potential for diverse chemical modifications make this class of molecules an attractive starting point for the development of novel therapeutic agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs to establish clear structure-activity relationships. Further mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways involved in their biological effects. In vivo studies will also be essential to assess their efficacy, pharmacokinetics, and safety profiles. The comprehensive approach outlined in this guide provides a solid framework for advancing our understanding and harnessing the therapeutic potential of these versatile compounds.

References

  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (n.d.). ResearchGate.
  • In Vitro Exploration of Antioxidant Activity. (2024, August 30). Encyclopedia.pub.
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (n.d.). PMC.
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PMC.
  • In Vitro Methods of Assay of Antioxidants: An Overview. (2008, September 12). Taylor & Francis.
  • Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves. (2022, October 30). Frontiers.
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014, January 27). MDPI.
  • In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. (2025, September 13). PMC.
  • (2E)-1-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one. (n.d.). PubChem.
  • The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases. (2012, February 29). PubMed.
  • Compounds with anti-inflammatory properties in vivo and their natural sources. (n.d.). ResearchGate.
  • 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. (n.d.). NPAA.
  • (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies. (2026, February 22). ResearchGate.
  • Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modulated Flavanones Solutions. (2020, December 01). MDPI.
  • 1-(4-Nitrophenyl)propan-2-one. (n.d.). PubChem.
  • The Rising Therapeutic Potential of Novel Propiophenones: A Technical Guide. (n.d.). Benchchem.
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. (2024, September 23). MDPI.
  • Cas no 50916-44-4 (1-Propanone,1-(4-hydroxy-3-nitrophenyl)-). (2025, April 19). Kuujia.
  • A Comparative Analysis of the Mechanisms of Action of 2-Hydroxy-1,3-diphenylpropan-1-one and Its Analogs. (n.d.). Benchchem.
  • (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. (n.d.). ResearchGate.
  • 50916-44-4|1-(4-Hydroxy-3-nitrophenyl)propan-1-one. (n.d.). BLDpharm.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one from 4-hydroxyphenylacetone

Application Note: Regioselective Synthesis of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one Introduction & Strategic Importance 1-(4-Hydroxy-3-nitrophenyl)propan-2-one (CAS: 1314934-53-6) is a highly valuable synthetic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one

Introduction & Strategic Importance

1-(4-Hydroxy-3-nitrophenyl)propan-2-one (CAS: 1314934-53-6) is a highly valuable synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a critical building block in the synthesis of spiro bicyclic compounds that act as [1], which are actively investigated for the treatment of acute leukemias and other malignancies.

The synthesis of this compound relies on the electrophilic aromatic nitration of 4-hydroxyphenylacetone (CAS: 770-39-8). Because electron-rich phenols are highly susceptible to oxidative degradation and over-nitration, achieving high regioselectivity and yield requires precise control over the nitrating agent, temperature, and reaction kinetics.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The starting material, 4-hydroxyphenylacetone, possesses two substituents on the benzene ring: a hydroxyl group (-OH) and an acetonyl group (-CH


COCH

).
  • Directing Effects: The -OH group is strongly activating and directs incoming electrophiles to the ortho and para positions via resonance (+M effect). The -CH

    
    COCH
    
    
    
    group is weakly activating via hyperconjugation and is also ortho/para directing.
  • Steric & Electronic Dominance: The strong +M effect of the hydroxyl group completely dominates the regioselectivity of the ring. Since the para position relative to the -OH group is already occupied by the acetonyl moiety, the nitronium ion (NO

    
    ) exclusively attacks the ortho position, yielding the 3-nitro derivative.
    
  • Causality of Experimental Choices: Standard nitration using concentrated HNO

    
    /H
    
    
    
    SO
    
    
    often leads to oxidative cleavage (forming quinones) or the 3,5-dinitro byproduct. To mitigate this, we must employ mild conditions. We outline two validated approaches below: a classic dilute nitric acid method in glacial acetic acid, and a modern, highly selective copper-catalyzed ammonium nitrate protocol adapted from [2]. The biological relevance of such mild nitration pathways is also mirrored in the [3], highlighting the ease with which these specific phenolic structures undergo nitration under controlled conditions.

Reaction Pathway Visualization

ReactionPathway SM 4-Hydroxyphenylacetone (CAS: 770-39-8) Reagents Nitrating Agent (Mild Conditions) SM->Reagents Electrophilic Substitution Product 1-(4-Hydroxy-3-nitrophenyl) propan-2-one Reagents->Product Major Pathway (Regioselective ortho to -OH) SideProduct Oxidation Byproducts / Dinitro Derivatives Reagents->SideProduct Minor Pathway (Over-reaction)

Figure 1: Reaction pathway for the regioselective nitration of 4-hydroxyphenylacetone.

Experimental Protocols

Method A: Direct Mild Nitration (Nitric Acid in Acetic Acid)

This method utilizes glacial acetic acid as a solvent to moderate the activity of the nitronium ion and stabilize the phenolic substrate against oxidation.

  • Substrate Dissolution: Dissolve 10.0 g (66.6 mmol) of 4-hydroxyphenylacetone in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer.

  • Temperature Control: Immerse the flask in an ice-water bath and cool the solution strictly to 0–5 °C. Caution: Failure to maintain this temperature will result in oxidative ring cleavage.

  • Reagent Addition: Prepare a solution of 4.6 mL (approx. 73 mmol, 1.1 eq) of 65% aqueous nitric acid in 10 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the mixture for an additional 2 hours at 5 °C. Monitor the reaction via HPLC or TLC (Hexane:EtOAc 7:3) until the starting material is fully consumed.

  • Quenching & Extraction: Pour the reaction mixture into 200 mL of crushed ice-water to quench the nitronium species. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude dark-yellow oil via silica gel column chromatography (eluting with Hexane:EtOAc 8:2) to afford the pure product as a yellow crystalline solid.

Method B: Copper-Catalyzed Nitration (Ammonium Nitrate)

Adapted from the highly efficient nitration of p-hydroxyacetophenone, this method generates the nitrating species in situ, drastically reducing oxidative side reactions through a controlled single-electron transfer mechanism.

  • Preparation: In a 250 mL flask, dissolve 10.0 g (66.6 mmol) of 4-hydroxyphenylacetone in 60 mL of a 10% aqueous acetic acid solution.

  • Catalyst & Reagent Addition: Add 5.86 g (73.2 mmol, 1.1 eq) of ammonium nitrate (NH

    
    NO
    
    
    
    ) and 0.60 g (3.3 mmol, 5 mol%) of copper(II) acetate (Cu(OAc)
    
    
    ).
  • Heating: Heat the mixture to 60 °C under continuous stirring for 4–6 hours.

  • Workup: Cool the mixture to room temperature. Adjust the pH to 7.0 using a 10% NaOH solution to precipitate the copper salts. Filter the mixture, then extract the filtrate with dichloromethane (3 x 50 mL).

  • Isolation: Dry the organic phase over MgSO

    
    , filter, and evaporate the solvent. Recrystallize the residue from ethanol to yield the highly pure product.
    

Experimental Workflow Visualization

Workflow Step1 1. Substrate Dissolution Dissolve 4-hydroxyphenylacetone in solvent Step2 2. Temperature Control Cool to 0-5 °C (Method A) or Heat to 60 °C (Method B) Step1->Step2 Step3 3. Reagent Addition Add HNO3/AcOH or NH4NO3/Cu(OAc)2 Step2->Step3 Step4 4. Reaction Monitoring Monitor via HPLC/TLC until complete conversion Step3->Step4 Step5 5. Quenching & Extraction Quench with ice-water/neutralize, extract with organics Step4->Step5 Step6 6. Purification Column chromatography or recrystallization Step5->Step6

Figure 2: Step-by-step workflow for the synthesis and isolation of the nitrated product.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the two described methodologies. Method B offers a safer, more scalable profile with higher purity due to the suppression of oxidative pathways.

ParameterMethod A: HNO

/ AcOH
Method B: NH

NO

/ Cu(OAc)

Nitrating Agent 65% Aqueous Nitric AcidAmmonium Nitrate
Equivalents 1.1 eq1.1 eq
Temperature 0 – 5 °C60 °C
Reaction Time 2.5 hours4 – 6 hours
Average Yield 65 – 70%80 – 85%
Crude Purity (HPLC) ~85% (contains oxidation byproducts)>95% (highly regioselective)
Scalability Moderate (exothermic control required)Excellent (mild, controlled kinetics)

Analytical Characterization (Self-Validating Metrics)

To ensure the trustworthiness of the synthesis, the isolated 1-(4-hydroxy-3-nitrophenyl)propan-2-one must be validated against the following expected analytical parameters:

  • LC-MS (ESI-): Expected m/z for [M-H]

    
     is 194.0.
    
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Expected signals include a strong singlet at ~2.15 ppm (3H, -CH
    
    
    of the ketone), a singlet at ~3.65 ppm (2H, -CH
    
    
    -), a doublet at ~7.15 ppm (1H, aromatic H-5, ortho to OH), a doublet of doublets at ~7.45 ppm (1H, aromatic H-6), and a narrow doublet at ~8.00 ppm (1H, aromatic H-2, ortho to NO
    
    
    ). The phenolic -OH typically appears as a broad singlet around 10.5 ppm due to strong intramolecular hydrogen bonding with the adjacent nitro group.

References

  • Title: Spiro bicyclic inhibitors of menin-mll interaction (EP3512857B1)
  • Title: Preparation method of 4-hydroxy-3-nitroacetophenone (CN115819243B)
  • Title: Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine Source: Biochemical Journal (PubMed Central) URL: [Link]

Application

Application Note: 4-Hydroxy-3-nitrophenylacetone as a Versatile Scaffold for Adrenergic Ligand Synthesis

[1] Executive Summary 4-Hydroxy-3-nitrophenylacetone (CAS: 1314934-53-6), also known as 1-(4-hydroxy-3-nitrophenyl)propan-2-one , represents a critical "orthogonal" building block in the synthesis of catecholamine analog...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Hydroxy-3-nitrophenylacetone (CAS: 1314934-53-6), also known as 1-(4-hydroxy-3-nitrophenyl)propan-2-one , represents a critical "orthogonal" building block in the synthesis of catecholamine analogs and tetrahydroisoquinoline alkaloids.[1] Unlike simple phenylacetones, the presence of the 3-nitro and 4-hydroxy groups allows for site-selective functionalization, making it an ideal precursor for 3-amino-4-hydroxyamphetamine derivatives—compounds essential for probing adrenergic receptor subtypes and monoamine transporter kinetics.[1]

This guide details the protocols for utilizing this intermediate to synthesize 3-substituted catecholamine mimics , emphasizing high-fidelity reductive amination and controlled nitro reduction.[1]

Chemical Profile & Strategic Utility[1]

PropertySpecification
Chemical Name 1-(4-hydroxy-3-nitrophenyl)propan-2-one
CAS Number 1314934-53-6
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water
Key Reactivity Ketone (Reductive Amination), Nitro (Reduction to Aniline), Phenol (O-Alkylation)
Strategic Advantage: The "Masked" Catechol

The 3-nitro-4-hydroxy motif acts as a masked catechol .[1] Direct catechols (3,4-dihydroxy) are prone to rapid oxidation (quinonoid formation) during amination steps.[1] The nitro group in 4-hydroxy-3-nitrophenylacetone is electron-withdrawing, stabilizing the phenol and preventing oxidative degradation until the nitrogen backbone is established.[1]

Synthetic Pathway & Mechanism[1][3][4]

The primary utility involves a two-stage transformation:

  • Reductive Amination: Converting the ketone to a secondary amine using a mild hydride donor.[1]

  • Nitro Reduction: Unmasking the aniline (which can be further hydrolyzed to a hydroxyl or kept as an amino-phenol) to generate the bioactive core.[1]

Visualizing the Pathway

The following diagram illustrates the conversion of 4-hydroxy-3-nitrophenylacetone into a bioactive amino-catechol analog.

SyntheticPathway Start 4-Hydroxy-3-nitrophenylacetone (CAS 1314934-53-6) Imine Intermediate Imine (Transient) Start->Imine R-NH2 MeOH, pH 5-6 NitroAmine 3-Nitro-4-hydroxy-amphetamine Derivative Imine->NitroAmine NaBH3CN Reductive Amination Final 3-Amino-4-hydroxy-amphetamine (Bioactive Core) NitroAmine->Final H2, Pd/C Nitro Reduction

Figure 1: Synthetic route from 4-hydroxy-3-nitrophenylacetone to amino-catechol analogs via reductive amination and hydrogenation.[1]

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of the Nitrogen Backbone)

Objective: To install the amine functionality without reducing the nitro group or oxidizing the phenol.[1]

Reagents:

  • Substrate: 4-Hydroxy-3-nitrophenylacetone (1.0 eq)[1]

  • Amine Source: Methylamine (2.0 M in THF) or other primary amine (1.2 eq)[1]

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) or STAB (Sodium Triacetoxyborohydride).[1]

  • Solvent: Methanol (anhydrous)[1]

  • Additive: Acetic Acid (to adjust pH to ~6)[1]

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 4-hydroxy-3-nitrophenylacetone (10 mmol, 1.95 g) in anhydrous Methanol (30 mL).

  • Amine Addition: Add the amine (12 mmol) dropwise at 0°C. Stir for 30 minutes.

    • Note: The solution may darken slightly; this is normal.[1]

  • pH Adjustment: Add Glacial Acetic Acid dropwise until the pH reaches ~6 (verify with wet pH paper). This activates the imine for reduction.[1]

  • Reduction: Add NaCNBH₃ (15 mmol, 0.94 g) in three portions over 15 minutes.

    • Caution: Evolution of HCN gas is possible if pH drops too low.[1] Conduct in a well-ventilated fume hood.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1]

  • Quench: Quench with saturated NaHCO₃ solution (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 40 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via Flash Column Chromatography (DCM:MeOH 95:5) to yield the 3-nitro-4-hydroxy-phenethylamine derivative .

Protocol B: Nitro Reduction (Unmasking the Bioactive Core)

Objective: Selective reduction of the nitro group to an amine without cleaving the benzylic C-N bond.[1]

Reagents:

  • Substrate: 3-Nitro-4-hydroxy-phenethylamine derivative (from Protocol A)[1]

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Hydrogen Source: H₂ gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)[1]

  • Solvent: Ethanol/Water (9:1)[1]

Step-by-Step Procedure:

  • Setup: Dissolve the nitro-amine substrate (5 mmol) in Ethanol (25 mL).

  • Catalyst Addition: Under an Argon atmosphere, carefully add 10% Pd/C (100 mg).[1]

    • Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent containing hydrogen.[1]

  • Hydrogenation: Purge the flask with H₂ gas (balloon). Stir vigorously at room temperature for 2–4 hours.

    • Endpoint: The yellow color of the nitro compound will fade to colorless/light pink.[1]

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The product, 3-amino-4-hydroxy-amphetamine derivative , is sensitive to oxidation (air).[1] Store as a hydrochloride salt (precipitate with HCl/Ether) at -20°C.

Analytical Validation

To ensure the integrity of the intermediate, the following analytical parameters should be verified:

TechniqueParameterExpected Signal (Approximate)
¹H NMR (DMSO-d₆) Benzylic CH₂ Singlet/Doublet at δ 2.7–2.9 ppm
Alpha-CH Multiplet at δ 3.0–3.2 ppm (adjacent to N)
Aromatic Protons 3H pattern: d (8.0), s (7.6), d (7.[1]1) (Nitro effect)
Methyl Ketone Singlet at δ 2.15 ppm (Starting Material only)
HPLC Retention Time Nitro-ketone elutes later than amino-alcohol derivatives (C18 column)
Mass Spec M+H 196.17 m/z (Starting Material)

Safety & Regulatory Compliance

Chemical Safety
  • Nitro Compounds: While 4-hydroxy-3-nitrophenylacetone is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids above 100°C.[1]

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (HCN generation).[1] Use strictly in a fume hood.

Regulatory Note (Precursor Awareness)
  • Structural Analogs: This molecule is a substituted phenylacetone.[1] While Phenyl-2-propanone (P2P) is a Schedule II controlled precursor (USA/EU), ring-substituted derivatives like 4-hydroxy-3-nitrophenylacetone are generally treated as distinct chemical entities intended for research.[1]

  • Compliance: Ensure end-use documentation justifies the synthesis of adrenergic ligands or enzyme inhibitors.[1] Do not use for the synthesis of non-substituted amphetamines.[1]

Workflow Visualization

The following diagram outlines the operational workflow for the purification and handling of the intermediate.

Workflow Raw Crude Reaction Mixture (MeOH/H2O) Quench Quench: Sat. NaHCO3 (pH > 8) Raw->Quench Extract Extraction: Ethyl Acetate (Organic Layer) Quench->Extract Dry Drying: Na2SO4 & Filtration Extract->Dry Evap Rotary Evaporation (< 40°C) Dry->Evap Store Storage: -20°C (Inert Atmosphere) Evap->Store

Figure 2: Downstream processing workflow for the isolation of the nitro-amine intermediate.[1]

References

  • Chemical Identification: "1-(4-hydroxy-3-nitrophenyl)propan-2-one - CAS 1314934-53-6."[1][2][3][4] ChemSrc Chemical Database.[1] Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]

  • Nitro Reduction Methodologies: Ram, S., & Ehrenkaufer, R. E.[1][5] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[1] Synthesis, 1988, 1988(02), 91-95.[1] Link[1]

  • Adrenergic Ligand Synthesis: Cannon, J. G.[1] "Analogues of the catecholamines." Progress in Drug Research, 1985, 29, 303-414.[1] (General reference for catecholamine SAR).

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of Nitro-Substituted Phenylacetones

Executive Summary & Mechanistic Challenges The reduction of nitroarenes to anilines represents one of the most fundamental and significant reactions in synthetic organic chemistry[1]. However, achieving strict chemoselec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The reduction of nitroarenes to anilines represents one of the most fundamental and significant reactions in synthetic organic chemistry[1]. However, achieving strict chemoselectivity when reducible functional groups—such as aliphatic ketones—are present on the same molecule remains a persistent challenge. Standard catalysts, such as unpoisoned Pd/C or pyrophoric Raney-Ni, often suffer from low chemoselectivity, leading to the unwanted over-reduction of the carbonyl group into a secondary alcohol[1].

For nitro-substituted phenylacetones, the spatial relationship between the nitro group and the ketone dictates entirely different synthetic strategies and outcomes:

  • Para/Meta Isomers: Molecules like 1-(4-nitrophenyl)propan-2-one are critical precursors for complex APIs, including the GnRH receptor antagonist Relugolix[2]. Here, the primary objective is pure chemoselective reduction to the amino-ketone without perturbing the carbonyl group.

  • Ortho Isomers: The reduction of 1-(2-nitrophenyl)propan-2-one triggers a spontaneous intramolecular condensation between the newly formed aniline and the adjacent ketone, yielding 2-methylindole[3]. This reductive cyclization is a highly efficient, field-proven route to indole derivatives[4].

Reaction Pathways & Causality

The choice of catalyst directly governs the reaction pathway. Platinum (Pt) inherently exhibits a higher activation energy barrier for the hydrogenation of aliphatic ketones at ambient temperatures compared to Palladium (Pd). Consequently, Pt/C or Platinum nanoparticles supported on carbon nanofibers (CNFs) provide an excellent thermodynamic window for chemoselective nitro reduction[5]. Alternatively, Pd/C can be heavily modified or "poisoned" with additives like pyridine or diphenylsulfide to suppress its activity toward aromatic and aliphatic carbonyls[6][7].

ReactionPathways A Nitro-substituted Phenylacetone B Amino-substituted Phenylacetone (Target) A->B Chemoselective H2 (Pt/C or Modified Pd) C 2-Methylindole (ortho-isomer only) A->C Reductive Cyclization (ortho-isomer, Pd/C) D Amino-phenylpropanol (Over-reduction) A->D Non-selective H2 (Excess pressure/time) B->C Spontaneous condensation (-H2O) B->D Ketone reduction

Divergent reaction pathways for the catalytic hydrogenation of nitro-phenylacetones.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the field-proven performance of various catalyst systems for the hydrogenation of nitro-substituted phenylacetones, highlighting the stark contrast in chemoselectivity based on catalyst selection.

Catalyst SystemSubstrateTemp (°C)H₂ Pressure (atm)Conversion (%)Selectivity (Amino-ketone)Selectivity (Over-reduction)
10% Pd/C (Standard) 4-Nitrophenylacetone251.0>99%~75%~25%
5% Pt/C 4-Nitrophenylacetone251.0>99%>98%<2%
Pt/CNF [5]4-Nitrophenylacetone253.0>99%>99%<1%
10% Pd/C + Pyridine [7]4-Nitrophenylacetone251.095%96%<4%
10% Pd/C 2-Nitrophenylacetone251.0>99%N/A (Yields 2-Methylindole)[3]<1%

Experimental Workflows & Protocols

Workflow S1 1. Catalyst Preparation S2 2. Substrate Loading S1->S2 S3 3. Purge & Pressurize S2->S3 S4 4. Hydrogenation Reaction S3->S4 S5 5. Filtration (Catalyst Recovery) S4->S5 S6 6. Product Isolation S5->S6

Standard operational workflow for the catalytic hydrogenation and isolation process.

Protocol A: Chemoselective Synthesis of 1-(4-aminophenyl)propan-2-one

Objective: Reduce the para-nitro group to an aniline while strictly preserving the aliphatic ketone[2].

Step-by-Step Methodology:

  • Solvent & Substrate Loading: Dissolve 10.0 mmol of 1-(4-nitrophenyl)propan-2-one in 30 mL of anhydrous Methanol. Causality: Methanol is selected because its high polarity helps dissipate the exothermic heat of the nitro reduction, preventing localized thermal spikes that could inadvertently provide the activation energy required for ketone reduction.

  • Catalyst Addition: Add 5% Pt/C (1.5 mol% Pt relative to substrate). Causality: Platinum is inherently less active toward aliphatic ketones at room temperature compared to palladium, ensuring the reaction halts at the aniline stage[7].

  • Purging Sequence: Seal the reactor. Purge the headspace with Nitrogen (3x), followed by Hydrogen gas (3x). Causality: Rigorous exclusion of oxygen prevents the formation of explosive H₂/O₂ mixtures and inhibits the formation of azoxy intermediates, which can stall the catalytic cycle[1].

  • Reaction Execution (Self-Validating System): Stir the suspension vigorously at 25°C under 1 atm of H₂. Monitor the hydrogen uptake using a mass flow controller or gas burette.

    • Validation Metric: The reaction is complete when exactly 3.0 molar equivalents of H₂ are consumed. A plateau at this exact stoichiometry is a self-validating indicator that the nitro group is fully reduced (-NO₂ + 3H₂ → -NH₂ + 2H₂O) and the ketone remains untouched (which would require a 4th equivalent).

  • Workup & Isolation: Vent the H₂ and purge with N₂. Filter the reaction mixture through a tightly packed pad of Celite under an inert atmosphere. Causality: Dry Pt/C nanoparticles can be highly pyrophoric; filtering through Celite safely traps the catalyst[5]. Concentrate the filtrate under reduced pressure to yield the chemoselectively reduced amino-ketone.

Protocol B: Reductive Cyclization to 2-Methylindole

Objective: Exploit the proximity of the ortho-nitro group to drive a tandem reduction-condensation reaction[3].

Step-by-Step Methodology:

  • Solvent & Additives: Dissolve 10.0 mmol of 1-(2-nitrophenyl)propan-2-one in 30 mL of Ethanol. Add 0.1 equivalents of glacial acetic acid. Causality: The mild acid acts as a catalyst for the subsequent intramolecular imine formation and aromatization steps that immediately follow the initial nitro reduction[3].

  • Catalyst Addition: Add 10% Pd/C (2.0 mol% Pd). Causality: Unlike Protocol A, Pd/C is highly effective here because the rapid, entropically favored intramolecular cyclization outpaces any potential intermolecular ketone reduction.

  • Reaction Execution: Stir at 25°C under 1.5 atm H₂ until hydrogen uptake ceases.

  • Workup & Isolation: Filter the catalyst through Celite and evaporate the solvent. The resulting 2-methylindole[4] is highly crystalline and can be purified to >99% via recrystallization from hot heptane.

References[5] Title: Chemoselective hydrogenation of nitroarenes with carbon nanofiber-supported platinum and palladium nanoparticles - PubMed

Source : nih.gov URL :5[2] Title : Relugolix - Wikipedia Source : wikipedia.org URL : 2[3] Title : US20070083053A1 - Process for producing indole compound - Google Patents Source : google.com URL : 3[1] Title : Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications - ACS.org Source : acs.org URL : 1[6] Title : Hydrogen - Organic Chemistry Portal Source : organic-chemistry.org URL : 6[7] Title : Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon under Ordinary Pressures and Temperatures | Semantic Scholar Source : semanticscholar.org URL : 7[4] Title : 2-Methylindole | CAS#:95-20-5 | Chemsrc Source : chemsrc.com URL : 4

Sources

Application

Application Note: Chemoselective Reduction of Nitro Groups in Phenylacetone Derivatives

[1] Abstract This application note details the chemoselective reduction of the nitro group ( ) to the amine ( ) in phenylacetone derivatives (1-phenylpropan-2-one core). The primary synthetic challenge is preserving the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the chemoselective reduction of the nitro group (


) to the amine (

) in phenylacetone derivatives (1-phenylpropan-2-one core). The primary synthetic challenge is preserving the ketone carbonyl group, which is susceptible to reduction by non-selective hydride reagents or vigorous catalytic hydrogenation. We present three validated protocols: Iron/Acetic Acid (Béchamp), Stannous Chloride (

), and Catalytic Transfer Hydrogenation (CTH). These methods are evaluated based on scalability, functional group tolerance, and workup efficiency.

The Chemoselectivity Challenge

In the synthesis of amphetamine-class precursors or adrenergic receptor ligands, the intermediate is often a nitrophenylacetone. The objective is to reduce the nitroarene without affecting the aliphatic ketone.

  • Target: Nitro group (

    
     depending on pH).
    
  • Off-Target: Ketone (

    
    ). Standard hydrogenation (
    
    
    
    ) or strong hydrides (
    
    
    ) often reduce the ketone to an alcohol (
    
    
    ) or alkane (
    
    
    ).
Reagent Decision Matrix

The following decision tree guides the selection of the appropriate reducing agent based on scale and substrate sensitivity.

ReagentSelection Start Start: Nitro-Phenylacetone Derivative ScaleCheck Is the reaction Scale > 10g? Start->ScaleCheck AcidSens Is the substrate Acid Sensitive? ScaleCheck->AcidSens No (Lab Scale) MethodA Method A: Iron / Acetic Acid (Robust, Scalable, Low Cost) ScaleCheck->MethodA Yes (Industrial/Pilot) GreenReq Is 'Green Chemistry' / Low Waste required? AcidSens->GreenReq No MethodB Method B: Stannous Chloride (Mild, Homogeneous, High Selectivity) AcidSens->MethodB Yes (Avoid Strong Acids) GreenReq->MethodA No (Cost is priority) MethodC Method C: Transfer Hydrogenation (Pd/C + Ammonium Formate) GreenReq->MethodC Yes

Figure 1: Decision matrix for selecting the optimal reduction protocol based on scale and chemical sensitivity.

Protocol A: Iron-Mediated Reduction (Béchamp Modification)

Best For: Large-scale batches (>10g), cost-efficiency, and substrates stable in weak acid. Mechanism: Single Electron Transfer (SET) from the metal surface to the nitro group. The ketone is thermodynamically stable under these conditions.

Reagents
  • Substrate: Nitrophenylacetone derivative (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (4.0 – 5.0 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) / Ethanol (1:3 v/v) or dilute HCl.

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge) and a reflux condenser.

  • Activation: Charge the flask with Iron powder and Ethanol. Add 5% of the total Acetic Acid. Heat to 60°C for 15 minutes to "etch" the iron surface.

  • Addition: Dissolve the nitro compound in Ethanol. Add this solution dropwise to the iron suspension.

  • Reaction: Heat the mixture to reflux (approx. 80°C). Add the remaining Acetic Acid dropwise over 30 minutes.

    • Critical Control Point: The reaction is exothermic. Monitor internal temperature.[1]

  • Monitoring: Reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the non-polar nitro spot and the appearance of the polar, fluorescent amine spot.

  • Workup (The "Iron Sludge" Challenge):

    • Cool to room temperature.[1][2]

    • Filter the mixture through a pad of Celite while still slightly warm (prevents product precipitation). Wash the iron cake with Ethyl Acetate.[3]

    • Neutralize the filtrate with saturated

      
       solution until pH ~8.
      
    • Extract with Ethyl Acetate (3x).[1] Dry organic layer over

      
       and concentrate.[1]
      

Protocol B: Stannous Chloride ( ) Reduction

Best For: Small scale (<5g), acid-sensitive substrates, or when filtration of iron sludge is undesirable. Mechanism:


 oxidizes to 

. This method is highly chemoselective and leaves ketones, esters, and nitriles intact.
Reagents
  • Substrate: Nitrophenylacetone derivative (1.0 equiv)

  • Reductant:

    
     (5.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate.[1][4][5]

Step-by-Step Procedure
  • Dissolution: Dissolve the nitro compound in Ethanol (0.1 M concentration).

  • Addition: Add solid

    
     in one portion. The salt is soluble in ethanol, creating a homogeneous yellow solution.
    
  • Reaction: Heat to mild reflux (70°C) for 2–3 hours.

    • Note: Unlike Iron, this reaction is less exothermic but requires stoichiometric excess of Tin.

  • Workup (Emulsion Control):

    • Cool to room temperature.[1][2]

    • Critical Step: Adjust pH to 8–9 using 10%

      
       or saturated 
      
      
      
      .
    • Warning: Tin salts form a gelatinous precipitate (

      
      ) that traps product.
      
    • Solution: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 minutes to complex the Tin, or filter through a wide pad of Celite.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

Protocol C: Catalytic Transfer Hydrogenation (CTH)

Best For: "Green" chemistry requirements, avoiding heavy metals (Fe/Sn) in waste, and rapid reaction times. Mechanism: Palladium catalyzes the decomposition of ammonium formate into


, 

, and

.[6] The in situ hydrogen reduces the nitro group. The reaction conditions are often too mild to reduce the ketone.
Reagents
  • Substrate: Nitrophenylacetone derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (5–10 wt% loading relative to substrate)

  • Hydrogen Donor: Ammonium Formate (3.0 – 5.0 equiv)

  • Solvent: Methanol (dry).

Step-by-Step Procedure
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ). Safety: Dry Pd/C is pyrophoric. Keep wet with solvent.
    
  • Mixing: Suspend the nitro compound and Pd/C in Methanol.

  • Initiation: Add Ammonium Formate in a single portion.

  • Reaction: Stir at Room Temperature (or mild heat, 40°C). Evolution of gas (

    
    ) will be observed.
    
    • Time: Reaction is usually very fast (30 min – 2 hours).

  • Workup:

    • Filter the catalyst through Celite (save catalyst for recovery).

    • Concentrate the filtrate to remove Methanol.

    • Partition the residue between water and Ethyl Acetate.[3] (The amine product is in the organic layer; excess formate salts remain in water).

Analytical Validation & Troubleshooting

To ensure the ketone (


) has not been reduced to an alcohol (

), compare the spectral data of the product against the starting material.
Comparison Table: Spectral Markers
FeatureNitro-Ketone (Starting Material)Amino-Ketone (Product)Over-Reduced (Impurity)
IR Spectrum

stretch: ~1530 & 1350


stretch: ~1715


stretch: 3300-3500

(doublet)

stretch: ~1715

(Retained)

stretch: Broad 3400


stretch: Absent
1H NMR Aromatic protons: Deshielded (downfield)Aromatic protons: Shielded (upfield) due to

donation

signal appears at 3.5-4.5 ppm
Appearance Yellow/Orange SolidOften Dark Oil or Low-melting Solid (oxidation prone)Viscous Oil
Workflow Diagram: Iron Reduction

FeReductionWorkflow Step1 1. Activation Fe + AcOH + Heat Step2 2. Reaction Add Substrate Reflux 2-4h Step1->Step2 Etch Surface Step3 3. Filtration Remove Fe Sludge (Hot Filtration) Step2->Step3 Complete Step4 4. Neutralization NaHCO3 Wash Step3->Step4 Filtrate Step5 5. Isolation Evaporation -> Amine Step4->Step5 Organic Layer

Figure 2: Operational workflow for the Iron/Acetic Acid reduction protocol.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Béchamp reduction).

  • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(2), 91-95. (Protocol for Transfer Hydrogenation).[7]

  • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842. (Selectivity of SnCl2).[1][3][4]

  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Discussion on catalyst poisoning to prevent ketone reduction).

  • Kumar, S., et al. "Chemoselective reduction of nitroarenes...".[2] Journal of Organic Chemistry, 2014.[2] (Modern comparisons of chemoselectivity).

Sources

Technical Notes & Optimization

Troubleshooting

Separating ortho- and para- isomers in nitration of 4-hydroxyphenylacetone

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals, addressing critical troubleshooting steps, structural anomalies, and separation protocols for t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals, addressing critical troubleshooting steps, structural anomalies, and separation protocols for the nitration of phenylacetone derivatives.

⚠️ Critical Alert: The "Para-Blocked" Anomaly in 4-Hydroxyphenylacetone

Q: I am attempting to separate the ortho- and para- isomers after the nitration of 4-hydroxyphenylacetone, but my LC-MS/NMR only shows one major mono-nitrated product. Where is the para-isomer?

A: This is a classic structural misconception. You are not seeing a para-isomer because it is chemically impossible to form one on this specific substrate .

The Causality: In 4-hydroxyphenylacetone, the aromatic ring is substituted with a hydroxyl (-OH) group at C4 and an acetonyl side chain (-CH2COCH3) at C1. The -OH group is strongly electron-donating and dominates the directing effects for, directing incoming nitronium ions (


) to its ortho and para positions.

However, the para position relative to the -OH group is C1, which is already covalently bonded to the acetonyl group. Because this position is "blocked" (preventing standard EAS without ipso-substitution or cleavage), nitration occurs exclusively at the ortho positions (C3 or C5) .

The Result: The reaction yields 3-nitro-4-hydroxyphenylacetone exclusively. There is no para-isomer to separate.

G A 4-Hydroxyphenylacetone (Substrate) C C3 Position (Ortho to -OH) AVAILABLE A->C -OH Directing Effect D C1 Position (Para to -OH) BLOCKED by Acetonyl A->D -OH Directing Effect B Nitronium Ion (NO2+) B->C Electrophilic Attack B->D Steric/Bond Blockade E 3-Nitro-4-hydroxyphenylacetone (Exclusive Product) C->E Substitution

Mechanistic pathway showing ortho-direction and para-blocking in 4-hydroxyphenylacetone.

FAQ 1: Chromatographic Separation of Phenylacetone Isomers

Q: My mistake, my starting material is actually unsubstituted phenylacetone. I nitrated it and now have a mixture of 2-nitrophenylacetone (ortho) and 4-nitrophenylacetone (para). How do I separate them efficiently?

A: When nitrating unsubstituted phenylacetone, the weakly activating acetonyl group directs the nitro group to both the ortho and para positions, creating a classic isomer mixture. Separation relies on the distinct dipole moments and steric profiles of the isomers. The para-isomer has a more extended linear dipole, allowing stronger hydrogen bonding and dipole-dipole interactions with polar stationary phases (like silica gel), whereas the ortho-isomer's dipole is partially internally compensated and sterically hindered .

Protocol: Flash Chromatography Separation

This protocol utilizes a self-validating Thin Layer Chromatography (TLC) step to ensure mobile phase efficacy before committing to bulk separation.

  • Sample Preparation: Dissolve the crude nitration mixture in a minimal volume of dichloromethane (DCM).

  • TLC Validation (Self-Validating Step): Spot the mixture on a silica gel TLC plate. Run with a mobile phase of 80:20 Hexane:Ethyl Acetate.

    • Expected Observation: The ortho-isomer will elute faster (higher

      
      ) due to lower affinity for the polar silica. The para-isomer elutes slower (
      
      
      
      ). If separation is
      
      
      , adjust the hexanes ratio.
  • Column Packing: Pack a glass column with standard phase silica gel (230-400 mesh) using the slurry method in hexanes.

  • Loading & Elution: Load the DCM-dissolved sample onto the column. Elute isocratically with 85:15 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect 20 mL fractions. Verify fractions via LC-MS or NMR. Pool the early fractions (ortho) and late fractions (para) separately, then concentrate under vacuum.

FAQ 2: Purifying 3-Nitro-4-hydroxyphenylacetone

Q: Returning to 4-hydroxyphenylacetone, how do I purify the 3-nitro-4-hydroxyphenylacetone from unreacted starting material and over-nitrated (dinitro) byproducts?

A: Because the substrate contains a phenolic -OH, we can bypass chromatography entirely and exploit


 shifts for a liquid-liquid acid-base extraction. The addition of the strongly electron-withdrawing nitro group ortho to the phenol significantly increases its acidity (lowers the 

) compared to the unreacted starting material .
Protocol: pH-Gradient Liquid-Liquid Extraction
  • Solubilization: Dissolve the crude reaction mixture in 100 mL of diethyl ether.

  • Selective Deprotonation of Dinitro Byproducts: Wash the organic layer with 3 x 50 mL of a weak aqueous base (5%

    
    , pH ~8).
    
    • Causality: The dinitro-phenol byproduct is highly acidic (

      
      ) and will partition into the aqueous layer. The mono-nitro product and starting material remain in the organic layer. Discard the aqueous layer.
      
  • Target Extraction: Wash the organic layer with 3 x 50 mL of a buffered aqueous solution at pH 8.5 (e.g., saturated sodium borate).

    • Causality: The 3-nitro-4-hydroxyphenylacetone (

      
      ) will deprotonate and move to the aqueous layer as a phenolate salt. The unreacted 4-hydroxyphenylacetone (
      
      
      
      ) is less acidic and remains in the organic ether layer.
  • Product Recovery: Carefully acidify the pooled aqueous extract with 1M HCl until the pH reaches 3. The 3-nitro-4-hydroxyphenylacetone will precipitate out of solution.

  • Final Isolation: Re-extract the acidified aqueous layer with fresh diethyl ether, dry over anhydrous

    
    , filter, and concentrate under vacuum to yield the pure product.
    

G A Crude Mixture in Ether (SM, Mono-nitro, Di-nitro) B Wash with 5% NaHCO3 (pH ~8) A->B C Aqueous Layer (Di-nitro Byproduct) B->C High Acidity (pKa < 4) D Organic Layer (SM + Mono-nitro) B->D Lower Acidity E Wash with pH 8.5 Buffer D->E F Organic Layer (Unreacted SM) E->F pKa ~10 G Aqueous Layer (Mono-nitro Phenolate) E->G pKa ~7.2 H Acidify (HCl) & Extract Pure Mono-nitro Product G->H Protonation

pH-dependent liquid-liquid extraction workflow for isolating nitrated phenols.

Quantitative Data Summary

Use the following reference data to track your separation workflows and validate your isolated compounds.

CompoundSubstitution PatternRelative

TLC

(80:20 Hex:EtOAc)
Dipole Moment
4-Hydroxyphenylacetone -OH at C4, Acetonyl at C1~10.00.45Moderate
3-Nitro-4-hydroxyphenylacetone -OH at C4, -NO2 at C3~7.20.35High
2-Nitrophenylacetone -NO2 at C2 (Ortho to Acetonyl)N/A (No -OH)~0.60Moderate (Internal comp.)
4-Nitrophenylacetone -NO2 at C4 (Para to Acetonyl)N/A (No -OH)~0.30High (Extended vector)

References

  • Electrophilic Aromatic Substitution | Chemistry LibreTexts |[Link]

  • 4-Nitrophenylacetone Compound Summary | PubChem, National Library of Medicine | [Link]

  • pKa Data Compiled by R. Williams | Organic Chemistry Data, Princeton University |[Link]

Optimization

Technical Support Center: Optimization of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one Synthesis

Executive Summary This guide addresses the technical challenges in synthesizing 1-(4-Hydroxy-3-nitrophenyl)propan-2-one , a critical structural motif in the development of Catechol-O-Methyltransferase (COMT) inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the technical challenges in synthesizing 1-(4-Hydroxy-3-nitrophenyl)propan-2-one , a critical structural motif in the development of Catechol-O-Methyltransferase (COMT) inhibitors (e.g., Entacapone analogs) and metabolite standards.

The synthesis of electron-deficient, phenolic phenylacetones is notoriously difficult due to two competing factors:

  • The Phenolic Hydroxyl: Its acidity interferes with base-catalyzed condensations (Henry Reaction).

  • The Nitro Group: It sensitizes the molecule to over-reduction (forming amines) or polymerization during the hydrolysis step.

This guide prioritizes the Henry Condensation followed by Iron-Mediated Reductive Hydrolysis , as this route avoids the regioselectivity issues of direct nitration and the harsh conditions of traditional acid hydrolysis.

Module 1: The Henry Condensation (Skeleton Formation)

Objective: Synthesis of the intermediate 1-(4-Hydroxy-3-nitrophenyl)-2-nitropropene .

Common Failure Mode: "The Red Tar"

Users often report low yields (<40%) and the formation of a dark red, intractable tar. This is typically caused by the polymerization of the nitroalkene, accelerated by excessive heat or strong bases interacting with the phenolic proton.

Troubleshooting Protocol
ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Technical Rationale
Catalyst NaOH, KOH, or strong aminesAmmonium Acetate (NH₄OAc) Strong bases deprotonate the phenol, creating a phenoxide that deactivates the aldehyde. NH₄OAc provides a buffered, mild acidic/basic environment that promotes condensation without polymerization.
Solvent Ethanol or MethanolGlacial Acetic Acid Acetic acid suppresses the ionization of the phenolic hydroxyl, keeping the aldehyde electrophilic.
Stoichiometry 1:1 (Aldehyde:Nitroethane)1:1.5 to 1:2 (Excess Nitroethane) The reaction is reversible (retro-Henry). Excess nitroethane pushes the equilibrium toward the nitroalkene.
Temperature Reflux (>80°C)Mild Heat (60–70°C) or Ultrasound High heat promotes the polymerization of the electron-deficient nitrostyrene.
FAQ: Henry Reaction

Q: My reaction mixture solidifies into a mass that I cannot filter. How do I recover the product? A: This "solidification" is often the product crystallizing out with polymerized by-products.

  • The Fix: Do not attempt to filter the crude solid directly if it's sticky. Quench the reaction with a small amount of water to precipitate the full mass, then recrystallize from hot Isopropanol (IPA) . The monomeric nitroalkene is soluble in hot IPA, while the polymeric "tar" remains insoluble. Filter hot to remove the polymer.

Q: Can I protect the phenol to improve yield? A: Yes. Acetyl protection (using acetic anhydride) is recommended. The resulting 4-acetoxy-3-nitrobenzaldehyde reacts much cleaner in the Henry reaction. The acetyl group is easily removed during the subsequent acid hydrolysis step, making this a "self-correcting" strategy.

Module 2: Iron-Mediated Reductive Hydrolysis (The Critical Step)

Objective: Converting the nitroalkene to the ketone without forming the amine (amphetamine derivative).

The Mechanism: Unlike catalytic hydrogenation (Pd/C) or hydride reductions (LAH) which yield amines, the Fe/HCl system operates via a modified Nef reaction mechanism. It reduces the nitroalkene to an enamine/imine tautomer, which then hydrolyzes to the ketone.

Workflow Diagram

SynthesisPath Aldehyde 4-Hydroxy-3- nitrobenzaldehyde Nitroalkene INTERMEDIATE: Nitrostyrene Derivative Aldehyde->Nitroalkene Henry Condensation (NH4OAc, AcOH, 85°C) Nitroethane Nitroethane Nitroethane->Nitroalkene Target TARGET: 1-(4-Hydroxy-3-nitrophenyl) propan-2-one Nitroalkene->Target Reductive Hydrolysis (Fe/HCl, 60°C) AmineSide SIDE PRODUCT: Amine (Over-reduction) Nitroalkene->AmineSide Avoid: Zn/HCl or Catalytic Hydrogenation Iron Fe Powder / HCl

Caption: Optimized pathway favoring ketone formation via Fe/HCl reductive hydrolysis, avoiding amine side-products.

Troubleshooting Protocol
IssueDiagnosisCorrective Action
Low Yield (<30%) Incomplete hydrolysis of the intermediate oxime.Increase HCl Concentration: The hydrolysis of the oxime intermediate is acid-catalyzed. Ensure the final step involves a reflux period (30 mins) after the iron is consumed.
Amine Formation Over-reduction.Control Temperature: The reaction is exothermic.[1] Keep the addition of Fe powder slow to maintain temperature below 65°C . Higher temperatures favor the amine.
Insoluble Sludge Iron salts trapping product.Celite Filtration: The iron sludge (FeCl₂/FeCl₃) chelates phenolic ketones. Filter the hot reaction mixture through a Celite pad and wash the pad thoroughly with warm Ethyl Acetate .
FAQ: Reduction Step

Q: Why use Iron powder instead of Zinc? A: Zinc is a more aggressive reducing agent (higher reduction potential). In acidic media, Zn tends to reduce the nitroalkene all the way to the amine. Iron (Fe) has a milder potential that kinetically favors the formation of the oxime/imine intermediate, which then hydrolyzes to the ketone [1].

Q: Can I use the "Bisulfite Method" for purification? A: Yes. The target is a methyl ketone.

  • Dissolve the crude oil in a saturated Sodium Bisulfite (NaHSO₃) solution.

  • Wash with ether to remove non-ketone impurities (unreacted nitroalkene).

  • Basify the aqueous layer (pH 9-10) with Sodium Carbonate to release the pure ketone.

  • Extract with Ethyl Acetate.[1]

Module 3: Experimental Protocol (Optimized)

Scale: 10 mmol basis

Step 1: Henry Condensation

  • Dissolve 4-Hydroxy-3-nitrobenzaldehyde (1.67 g, 10 mmol) in Glacial Acetic Acid (10 mL).

  • Add Ammonium Acetate (0.77 g, 10 mmol).

  • Add Nitroethane (1.5 g, 20 mmol).

  • Heat to 85°C for 4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane).

  • Workup: Pour into ice water (50 mL). The yellow/orange solid precipitates. Filter and recrystallize from Isopropanol.

    • Yield Target: >75%[2][3][4]

Step 2: Fe/HCl Reductive Hydrolysis

  • Suspend the nitrostyrene from Step 1 (2.0 g, ~9 mmol) in Methanol (30 mL).

  • Add Iron Powder (2.5 g, ~5 eq) and stir vigorously.

  • Add Conc. HCl (5 mL) dropwise over 20 minutes. Caution: Exothermic. Maintain temp <60°C.[5]

  • Once addition is complete, reflux for 30 minutes.

  • Workup: Cool to room temp.[1] Filter through Celite.[1] Evaporate Methanol.

  • Partition residue between Water and Ethyl Acetate.[1]

  • Purification: If the crude is dark, use the Bisulfite method described above.

References

  • Pradhan, P. K., et al. (2025). "Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones."[6] ResearchGate.[7] Available at: [Link]

  • Harisha, A. S., et al. (2015). "A new synthesis of Entacapone and report on related studies." Indian Academy of Sciences. Available at: [Link]

Sources

Troubleshooting

Preventing polymerization during nitration of phenylacetone derivatives

Executive Summary Nitrating phenylacetone derivatives (aryl ketones) presents a specific chemical paradox: the aromatic ring requires electrophilic activation, but the ketone side chain is highly sensitive to the strong...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrating phenylacetone derivatives (aryl ketones) presents a specific chemical paradox: the aromatic ring requires electrophilic activation, but the ketone side chain is highly sensitive to the strong acids and oxidizers typically used in nitration (e.g.,


).

The "black tar" often observed by researchers is not a random impurity; it is the result of acid-catalyzed aldol-type condensation of the ketone enol, followed by oxidative polymerization. This guide provides the mechanistic understanding and protocols to switch from "Mixed Acid" systems to Acetyl Nitrate or Nitronium Tetrafluoroborate methodologies, which decouple the nitration potential from the polymerization triggers.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode of your current reaction.

DiagnosticTree Start Start: Analyze Reaction Failure Observation What is the primary visual defect? Start->Observation BlackTar Reaction turns black/viscous (Exothermic) Observation->BlackTar Rapid darkening LowYield Low Yield / Starting Material Recovered Observation->LowYield No reaction WrongIsomer Wrong Regioselectivity (Meta vs Ortho/Para) Observation->WrongIsomer Isomer issues Polymerization DIAGNOSIS: Polymerization Cause: Acid concentration too high Action: Switch to Acetyl Nitrate BlackTar->Polymerization Viscous Tar Oxidation DIAGNOSIS: Alpha-Oxidation Cause: Temp > 0°C or HNO3 too strong Action: Cryogenic cooling (-15°C) BlackTar->Oxidation Fuming/Gas evolution Deactivation DIAGNOSIS: Protonation Cause: Carbonyl protonation deactivating ring Action: Increase nitrating power (NO2BF4) LowYield->Deactivation

Figure 1: Diagnostic decision tree for identifying failure modes in aryl ketone nitration.

Technical Deep Dive: The Mechanism of Failure

To prevent polymerization, one must understand that phenylacetone derivatives possess two reactive sites: the aromatic ring (desired target) and the alpha-methylene group (undesired target).

The Competition

In standard Mixed Acid (


), sulfuric acid acts as a dehydrating agent. While this generates the nitronium ion (

), it also catalyzes the enolization of the ketone.
  • Enolization: The acidic environment forces the ketone into its enol form.

  • Condensation: The enol attacks the protonated carbonyl of another molecule (Aldol-like condensation).

  • Polymerization: This dimer dehydrates to form an enone, which polymerizes further into conjugated chains.

  • Oxidation: Nitric acid oxidizes these conjugated polymers into complex, dark-colored tars.

Mechanism Substrate Phenylacetone Derivative Enol Enol Intermediate (Reactive Nucleophile) Substrate->Enol H+ Catalyst Nitronium Nitronium Ion (NO2+) Substrate->Nitronium HNO3 Acid Strong Acid (H2SO4) PathB Path B: Self-Condensation (Polymerization) Enol->PathB Attack on Carbonyl PathA Path A: Ring Nitration (Desired) Nitronium->PathA EAS Attack Product Nitrophenylacetone PathA->Product Tar Black Tar/Polymer PathB->Tar

Figure 2: Kinetic competition between Electrophilic Aromatic Substitution (EAS) and Acid-Catalyzed Polymerization.

Troubleshooting Guide (FAQ)

Q1: Why does my reaction mixture turn into a solid black mass within minutes?

A: This is the classic "runaway polymerization" effect. You are likely using sulfuric acid as a solvent or catalyst. Sulfuric acid is too harsh for ketones with available alpha-hydrogens.

  • Correction: Eliminate sulfuric acid. Switch to Acetyl Nitrate (generated in situ from Acetic Anhydride and Fuming Nitric Acid).[1] Acetic anhydride acts as a water scavenger without promoting the aldol condensation as aggressively as

    
    .
    
Q2: I am using Acetyl Nitrate, but I still see red fumes and darkening.

A: You are likely exceeding the thermal threshold. Acetyl nitrate is unstable and the nitration is exothermic. If the temperature rises above 10°C, the acetyl nitrate decomposes to


 gases (red fumes), leading to oxidative cleavage of the ketone.
  • Correction: Install an internal temperature probe. Maintain the reaction between -10°C and 0°C . Add the nitrating agent dropwise over 2-3 hours.

Q3: Can I protect the ketone to stop this side reaction?

A: Yes. If the Acetyl Nitrate method fails, convert the ketone to a cyclic acetal (using ethylene glycol) before nitration.

  • Benefit: The acetal is stable to basic/neutral conditions but can be sensitive to acid. However, it removes the enolization pathway entirely.

  • Drawback: Requires two extra steps (protection and deprotection).

Recommended Protocol: Low-Temperature Acetyl Nitrate Nitration

This protocol minimizes free proton availability, thereby suppressing enol-based polymerization.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0PrecursorDissolved in Acetic Anhydride
HNO3 (Fuming) 1.1Nitrating Agent>90% conc.[2] required
Acetic Anhydride 5.0Solvent/ReagentMust be dry/distilled
H2SO4 (Cat.) 0.01CatalystOptional - trace amount only
Step-by-Step Procedure
  • Preparation of Nitrating Agent (The "Danger Zone"):

    • Cool a flask of Acetic Anhydride (3.0 equiv) to -5°C .

    • Very slowly add Fuming Nitric Acid (1.1 equiv).

    • CRITICAL: Do not allow temp to exceed 0°C. Acetyl Nitrate is explosive at high concentrations/temperatures.

  • Substrate Addition:

    • Dissolve the phenylacetone derivative in the remaining Acetic Anhydride (2.0 equiv).

    • Add the substrate solution to the nitrating mixture dropwise.

    • Maintain internal temperature between -10°C and -5°C .

  • Quenching:

    • Once addition is complete, stir for 30 mins at 0°C.

    • Pour the mixture onto crushed ice/water. The acetic anhydride will hydrolyze (exothermic).

    • Extract the yellow oil immediately with Dichloromethane (DCM).

  • Neutralization:

    • Wash the organic layer with saturated Sodium Bicarbonate (

      
      ) until no more gas evolves. This removes acetic acid byproducts.
      

Comparative Data: Nitrating Agents

MethodPolymerization RiskYield PotentialSafety ProfileSuitability for Ketones
Mixed Acid (

)
High Low (<30%)ModeratePoor (Causes tar)
Acetyl Nitrate (

)
Low High (70-85%)Low (Explosive if heated)Excellent
Nitronium Tetrafluoroborate (

)
Very Low Very High (>90%)High (Stable salt)Best (but expensive)

References

  • Nitration with Acetyl Nitrate

    • Source: Organic Syntheses, Coll.[2] Vol. 2, p.434 (1943).

    • Relevance: Establishes the standard protocol for generating acetyl nitrate in situ for acid-sensitive substr
    • URL:[Link]

  • Mechanism of Side Reactions in Nitration

    • Source: MSU Chemistry, "Substitution Reactions of Benzene and Other Arom
    • Relevance: Details the oxidative degradation of alkyl side chains and activ
    • URL:[Link]

  • Continuous Flow Synthesis using Acetyl Nitrate

    • Source: National Institutes of Health (PMC)
    • Relevance: Validates the safety profile and temperature control requirements for acetyl nitrate to prevent explosions and side reactions.
    • URL:[Link]

  • Use of Nitronium Salts (

    
    ): 
    
    • Source: ResearchGate, "A fast and mild method for the nitration of arom
    • Relevance: Discusses non-acidic alternatives for highly sensitive substr
    • URL:[Link]

Sources

Optimization

Troubleshooting low purity in 3-nitro-4-hydroxyphenylacetone preparation

Welcome to the technical support center for the preparation of 4-hydroxy-3-nitroacetophenone (also known as 3-nitro-4-hydroxyphenylacetone). This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the preparation of 4-hydroxy-3-nitroacetophenone (also known as 3-nitro-4-hydroxyphenylacetone). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.

Question 1: My final product is a dark-colored oil or a waxy solid, not the expected yellow crystalline powder. What went wrong?

Answer:

This is a frequent issue, typically indicating the presence of significant impurities that depress the melting point and interfere with crystallization. The expected product, 4-hydroxy-3-nitroacetophenone, is a yellow solid with a melting point of approximately 132-135 °C[1][2]. An oily or waxy consistency points to several potential root causes:

  • Oxidative Degradation: Nitrating agents are strong oxidants. Phenolic compounds are particularly susceptible to oxidation, which can produce polymeric, tar-like substances, resulting in a dark, intractable product. This is exacerbated by elevated reaction temperatures.

  • Presence of Isomeric Impurities: The nitration of 4-hydroxyacetophenone can yield not only the desired 3-nitro isomer but also other isomers. These impurities can form a eutectic mixture with the desired product, lowering its melting point.

  • Incomplete Reaction: The presence of unreacted 4-hydroxyacetophenone, which is a lower-melting solid, can also lead to an oily final product.

  • Residual Solvents or Reagents: Inadequate removal of reaction solvents (like acetic acid) or workup solvents can prevent proper crystallization.

  • Verify Reaction Temperature: Ensure that the nitration was carried out at a strictly controlled low temperature (typically 0-5 °C) to minimize oxidative side reactions[3][4].

  • Purification via Recrystallization: Attempt to purify a small sample of the crude product. A common and effective method is recrystallization from an ethanol-water mixture or hot water[5]. For highly colored products, treatment with activated carbon during recrystallization can effectively remove colored impurities[6].

  • Aqueous Base Wash: During the workup, washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities, such as residual acids and some phenolic byproducts.

  • Chromatographic Analysis: Use Thin Layer Chromatography (TLC) to assess the complexity of the crude mixture. A single spot corresponding to the product standard indicates high purity, while multiple spots confirm the presence of starting material or byproducts, necessitating more rigorous purification like column chromatography.

Question 2: The yield of my reaction is significantly lower than expected. What are the primary factors affecting yield?

Answer:

Low yield in the nitration of 4-hydroxyacetophenone is a multifaceted problem. The key is to balance driving the reaction to completion while minimizing the formation of undesirable side products.

  • Causality:

    • Side Reactions: The primary culprits for yield loss are the formation of polynitrated species and oxidative degradation of the starting material and product. The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to further nitration if conditions are too harsh.

    • Incomplete Reaction: Insufficient reaction time, inadequate mixing, or using a nitrating agent that is not potent enough can lead to a significant amount of unreacted starting material.

    • Loss During Workup: The product has some solubility in water. Excessive washing with water or inefficient extraction can lead to significant product loss. Similarly, using an inappropriate solvent for recrystallization can result in poor recovery.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is a powerful nitrating agent, it can sometimes be too harsh for sensitive phenolic substrates, leading to oxidation. Milder conditions, such as using nitric acid in acetic acid or employing metal nitrates like Y(NO₃)₃·6H₂O in an acetic acid solvent, can offer better control and higher yields by reducing degradation[1][7].

  • Stoichiometry Control: Use a carefully controlled molar equivalent of the nitrating agent. An excess can dramatically increase the formation of dinitro byproducts.

  • Reaction Monitoring: Actively monitor the reaction's progress using TLC. This allows you to quench the reaction as soon as the starting material is consumed, preventing the formation of byproducts from over-exposure to the nitrating conditions.

  • Workup pH Control: Ensure the pH is controlled during workup. After quenching the reaction in ice-cold water, the product precipitates. Efficient recovery depends on complete precipitation and careful filtration[1].

G cluster_synthesis Synthesis cluster_workup Workup & Isolation start Dissolve 4-Hydroxyacetophenone in Glacial Acetic Acid cool Cool to 0-5 °C in Ice Bath start->cool add_nitrating Add Nitrating Agent (e.g., HNO3 or Y(NO3)3) Dropwise, Maintain Temp. cool->add_nitrating react Stir at 0-5 °C Monitor by TLC add_nitrating->react quench Pour Reaction Mixture onto Crushed Ice react->quench Upon Completion precipitate Stir until Precipitation is Complete quench->precipitate filter Collect Crude Product by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Crude Solid wash->dry purify Purification (Recrystallization) dry->purify Proceed to Purification

Caption: General workflow for synthesis and isolation of crude 4-hydroxy-3-nitroacetophenone.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis, purification, and analysis of 4-hydroxy-3-nitroacetophenone.

Q1: What are the critical reaction parameters to control for achieving high purity and yield?

A1: Success in this synthesis hinges on the precise control of several key parameters. The interplay between these factors determines the reaction's selectivity and efficiency.

ParameterCritical Control PointRationale & Scientific Justification
Temperature Maintain at 0-5 °C during addition and reaction.The nitration of phenols is highly exothermic. Low temperatures are crucial to prevent runaway reactions, minimize oxidative decomposition of the phenol ring, and suppress the formation of di- and tri-nitrated byproducts[3][4].
Nitrating Agent Choice and concentration are key.Harsh agents (e.g., fuming HNO₃/H₂SO₄) increase the rate but risk oxidation and polynitration[7]. Milder, more selective agents like metal nitrates or dilute nitric acid can provide a better product profile for activated rings like phenols[1][8].
Solvent System Typically glacial acetic acid.Acetic acid serves as a good solvent for the starting material and helps to moderate the reactivity of the nitrating agent. Its use is well-documented in literature procedures[1][7].
Reaction Time Monitor via TLC to determine the endpoint.Allowing the reaction to proceed for too long after the consumption of starting material will inevitably lead to the formation of byproducts and a decrease in the purity of the desired product.
Purity of Starting Material Use high-purity 4-hydroxyacetophenone.Impurities in the starting material can lead to the formation of unexpected side products, complicating purification and potentially lowering the yield.
Q2: What are the primary isomeric impurities, and how is the desired 3-nitro isomer selectively formed?

A2: The primary impurity is the 2-nitro-4-hydroxyacetophenone isomer. The formation of the desired 3-nitro product is governed by the directing effects of the substituents on the aromatic ring.

  • Directing Effects:

    • Hydroxyl (-OH) group: A powerful activating, ortho, para-director. It strongly directs electrophiles to the positions adjacent (ortho) and opposite (para) to it.

    • Acetyl (-COCH₃) group: A deactivating, meta-director. It directs electrophiles to the position meta to it.

The position '3' on the ring is ortho to the powerful hydroxyl activator and meta to the acetyl deactivator. This convergence of directing effects makes the 3-position the most electronically favorable site for electrophilic nitration, leading to the desired product as the major isomer. The 2-position is also ortho to the hydroxyl group but is subject to greater steric hindrance from the adjacent acetyl group, which can reduce the rate of substitution at that site[8].

G SM 4-Hydroxyacetophenone Nitration Nitration (HNO3, Acetic Acid) SM->Nitration Oxidation_Side Oxidation_Side SM->Oxidation_Side Product Desired Product: 4-Hydroxy-3-nitroacetophenone Nitration->Product Major Pathway (Ortho to -OH, Meta to -COCH3) Isomer Isomeric Impurity: 2-Nitro-4-hydroxyacetophenone Nitration->Isomer Minor Pathway (Steric Hindrance) Nitration_Side Nitration_Side Product->Nitration_Side Dinitro Polynitration Impurity: 4-Hydroxy-3,5-dinitroacetophenone Oxidation Oxidation Byproducts (Tars) Nitration_Side->Dinitro Excess Nitrating Agent Oxidation_Side->Oxidation High Temperature

Caption: Reaction scheme showing the formation of the desired product and major impurities.

Q3: What are the recommended analytical methods for assessing the purity of the final product?

A3: A combination of techniques should be used to confirm both the identity and purity of the synthesized 4-hydroxy-3-nitroacetophenone.

  • Thin Layer Chromatography (TLC): Essential for real-time reaction monitoring and for a quick qualitative assessment of crude and purified product purity. A suitable mobile phase could be a mixture of petroleum ether and ethyl acetate[1].

  • Melting Point Determination: A sharp melting point within the literature range (132-135 °C) is a strong indicator of high purity[2]. A broad or depressed melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing a modifier like formic acid) and UV detection would be appropriate for separating the product from starting material and isomers[9].

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides definitive structural confirmation by showing the characteristic signals for the aromatic protons, the acetyl methyl group, and the hydroxyl proton.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: a broad -OH stretch, C=O stretch for the ketone, and characteristic stretches for the nitro group (-NO₂) and the aromatic ring.

References

  • Google Patents. (n.d.). CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.
  • Ohshima, H., et al. (2003). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Biochemical Journal, 375(Pt 1), 51–58. Retrieved from [Link]

  • Google Patents. (n.d.). US4638094A - Process for producing phenylacetones.
  • Journal of Chemical and Pharmaceutical Research. (2015). The Influence of Nitro Group on Synthesis. JOCPR, 7(10), 132-136. Retrieved from [Link]

  • PubMed. (2003). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-Nitroacetophenone. PubChem Compound Database. Retrieved from [Link]

  • Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-cyclohexylacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyphenylacetone. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN101544552B - The synthetic method of p-(ortho) hydroxyphenylacetone.
  • Wikipedia. (n.d.). 4-Hydroxyphenylacetone. Retrieved from [Link]

  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Indian Academy of Sciences. (2011). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 123(1), 63-67. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2013/054181 A1.
  • Google Patents. (n.d.). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating pure 1-(4-hydroxy-3-nitrophenyl)propan-2-one from its unreacted starting material, 1-(4-hydroxyphenyl)propan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating pure 1-(4-hydroxy-3-nitrophenyl)propan-2-one from its unreacted starting material, 1-(4-hydroxyphenyl)propan-2-one, is a notorious bottleneck following nitration.

This guide synthesizes field-proven chromatographic and liquid-liquid extraction techniques. Rather than relying on trial and error, we ground our purification strategies in the fundamental physicochemical differences between the starting material (SM) and the nitrated product.

Part 1: Quantitative Physicochemical Data

To design a rational separation strategy, we must first quantify the differences induced by the addition of the nitro group. The table below summarizes the critical thermodynamic and structural shifts.

Property1-(4-Hydroxyphenyl)propan-2-one (SM)1-(4-Hydroxy-3-nitrophenyl)propan-2-one (Product)
Phenolic pKa ~9.98~7.05 - 7.23
Hydrogen Bonding IntermolecularIntramolecular (Phenolic OH to ortho-NO₂)
Silica Gel Affinity High (Strong H-bond donor)Low (Masked H-bond donor)
Relative Rf (Normal Phase) Lower (Elutes slower)Higher (Elutes faster)
Volatility / Crystallinity Lower volatility / Viscous oilHigher volatility / Crystalline solid
Part 2: Troubleshooting FAQs

Q1: Why is my nitrated product eluting faster than the starting material on normal-phase silica gel? Shouldn't the polar nitro group make it stickier? A1: This is a common misconception. While the nitro group is highly polar, its placement at the ortho position to the phenolic hydroxyl group fundamentally changes the molecule's behavior. The oxygen atoms of the nitro group form a strong 1 with the adjacent phenolic proton[1]. This internal bonding "masks" the hydrogen-bond donating ability of the OH group, preventing it from interacting strongly with the polar silanol groups on the silica gel stationary phase. Consequently, the product experiences lower retention and elutes faster than the unreacted starting material, which possesses a free, unhindered hydroxyl group.

Q2: Can I use an acid-base extraction to separate the unreacted starting material from the product? A2: Yes, and this is often more scalable than chromatography. The2 is approximately 9.98, while the strongly electron-withdrawing ortho-nitro group stabilizes the phenoxide conjugate base via resonance and inductive effects, dropping the pKa to ~7.05[2]. This ~2.9 unit difference is the thermodynamic basis for a highly efficient 3 extraction[3]. By carefully adjusting the pH of an aqueous basic extract to ~8.5, you can selectively protonate the starting material (driving it into the organic phase) while keeping the nitrated product ionized in the aqueous phase.

Q3: My product is oiling out during crystallization. How can I exploit structural differences to force crystallization? A3: The unreacted starting material relies heavily on 4, which often leads to viscous oils or amorphous solids[4]. The nitrated product's intramolecular H-bonding reduces these chaotic intermolecular interactions, favoring a more ordered crystal lattice. If oiling occurs, it is usually due to residual starting material acting as a plasticizer. Perform a strict pH-gradient extraction first (Protocol A), then crystallize the resulting solid from a non-polar solvent mixture like Hexane/Ethyl Acetate (4:1) or hot heptane, which selectively dissolves the less polar nitrated product at high temperatures and rejects polar impurities upon cooling.

Part 3: Experimental Protocols
Protocol A: pH-Gradient Extraction (Fractional Acidification)

This protocol is a self-validating system designed to separate the product and SM based on their pKa differential.

  • Initial Deprotonation: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g). Extract with 1M NaOH (3 x 5 mL/g).

    • Causality: At pH > 12, both the SM (pKa ~10) and Product (pKa ~7.2) are fully deprotonated and move into the aqueous layer. Discard the organic layer containing neutral impurities.

  • Selective Protonation: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches exactly 8.5 to 9.0 .

    • Self-Validation: Use a calibrated pH meter. Do not rely on pH paper, as the intense yellow/orange color of the nitrophenolate ion will obscure colorimetric readings.

  • SM Removal: Extract the pH 8.5 aqueous layer with EtOAc (3 x 5 mL/g).

    • Causality: At pH 8.5, the SM is >95% protonated (neutral) and partitions into the EtOAc. The Product remains >95% deprotonated (anionic) in the aqueous layer.

    • Self-Validation: Take a 100 µL aliquot of the aqueous layer, acidify it to pH 2 in a microfuge tube, extract with 200 µL EtOAc, and run a TLC against the SM standard. If SM is still present, repeat the EtOAc wash of the bulk aqueous layer.

  • Product Recovery: Acidify the aqueous layer further with concentrated HCl to pH < 4.0 . The solution will noticeably lighten in color as the nitrophenolate is protonated. Extract with EtOAc (3 x 5 mL/g), dry over Na₂SO₄, and concentrate in vacuo to yield the pure nitrated product.

Protocol B: Flash Chromatography Optimization

Use this if the reaction yielded complex side-products (e.g., over-nitration) that extraction cannot resolve.

  • Column Preparation: Pack a silica gel column using Hexanes.

  • Loading: Dry-load the crude mixture onto Celite if it is highly viscous, or load directly using a minimum volume of Dichloromethane (DCM).

  • Elution: Run a gradient of Hexanes to Ethyl Acetate (start at 95:5, push to 70:30).

    • Causality: Due to intramolecular H-bonding, the 1-(4-hydroxy-3-nitrophenyl)propan-2-one will elute first as a distinct yellow band. The unreacted SM will elute significantly later.

    • Self-Validation: Perform a 2D-TLC before running the column to ensure the product isn't degrading on the silica. Spot the crude, run in one dimension, dry, rotate 90 degrees, and run again. A single spot off the diagonal indicates degradation—if this occurs, switch to the extraction method (Protocol A).

Part 4: Workflow Visualization

pH_Gradient_Extraction Mix Crude Mixture in EtOAc (SM + Product) NaOH Extract with 1M NaOH (pH > 12) Mix->NaOH Aq1 Aqueous Layer (Phenolate Salts of SM & Product) NaOH->Aq1 Aqueous Phase Org1 Organic Layer (Neutral Impurities - Discard) NaOH->Org1 Organic Phase Adjust Careful Acidification Adjust to pH 8.5 - 9.0 Aq1->Adjust Ext2 Extract with EtOAc Adjust->Ext2 Org2 Organic Layer (Unreacted SM recovered) Ext2->Org2 Organic Phase Aq2 Aqueous Layer (Product Phenolate remains) Ext2->Aq2 Aqueous Phase Acidify Strong Acidification Adjust to pH < 4.0 Aq2->Acidify Ext3 Extract with EtOAc Acidify->Ext3 FinalOrg Organic Layer (Pure Product) Ext3->FinalOrg Organic Phase FinalAq Aqueous Layer (Aqueous Waste) Ext3->FinalAq Aqueous Phase

Workflow for pH-gradient extraction separating SM and nitrated product.

Part 5: References
  • Comparison of acidic strength of nitrophenols - Chemistry Stack Exchange. Available at:[Link]

  • The Journal of Organic Chemistry 1960 Volume 25 No.4 (Fractional Acidification Techniques) - DSS. Available at:[Link]

  • How to separate 2-nitrophenol and 4-nitrophenol based on boiling point - Quora. Available at:[Link]

  • H-Bridges with OH Donors in Organic Chemistry - SciELO México. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability of 4-Hydroxy-3-nitrophenylacetone

This guide serves as a specialized technical resource for researchers working with 4-Hydroxy-3-nitrophenylacetone (often an intermediate in the synthesis of COMT inhibitors like Entacapone). It addresses the compound's s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 4-Hydroxy-3-nitrophenylacetone (often an intermediate in the synthesis of COMT inhibitors like Entacapone). It addresses the compound's specific instability under basic conditions, offering mechanistic insights and troubleshooting protocols.

Executive Summary & Chemical Context

4-Hydroxy-3-nitrophenylacetone (1-(4-hydroxy-3-nitrophenyl)propan-2-one) is a bifunctional building block containing an electron-deficient aromatic ring and an enolizable ketone. While stable in acidic or neutral solid states, it exhibits rapid degradation kinetics in alkaline solutions (pH > 8) .

The instability arises from two competing pathways triggered by deprotonation:

  • Oxidative Quinone Formation: The phenolate anion is highly susceptible to aerobic oxidation.

  • Aldol Polymerization: The benzylic methylene group (activated by both the carbonyl and the nitro-aryl ring) undergoes self-condensation.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns deep red/black immediately upon adding base."

Diagnosis: This is the "Nitro-Phenolate Shift" followed by oxidative degradation.

  • The Red Flash: The immediate shift to bright red/orange is normal. It indicates the formation of the phenolate anion (deprotonation of the 4-OH group). The nitro group acts as a chromophore, delocalizing the negative charge (similar to nitrophenol indicators).

  • The Black Turn: If the red solution rapidly darkens to brown/black, you are observing oxidative polymerization . The electron-rich phenolate is oxidizing to quinoid species or coupling products.

Corrective Protocol:

  • Degas Solvents: Strictly sparge all solvents with Argon/Nitrogen for 15 mins before base addition. Oxygen is the primary accelerant.

  • Temperature Control: Maintain reaction temperature

    
     during base addition.
    
  • Base Selection: Switch from strong hydroxide bases (NaOH/KOH) to milder organic bases (Piperidine, DIPEA) or buffered carbonates if the reaction permits.

Issue 2: "I see multiple impurity peaks (dimers) by HPLC after Knoevenagel condensation."

Diagnosis: Competitive Self-Aldol Condensation. The benzylic protons (


-position) in 4-hydroxy-3-nitrophenylacetone are highly acidic (

, lowered by the electron-withdrawing nitroaryl group). In the absence of a more reactive electrophile, the ketone enolizes and attacks another molecule of itself.

Corrective Protocol:

  • Order of Addition: Do not premix the ketone with base. Add the base last, or add the ketone slowly to a mixture of the base and the aldehyde (electrophile).

  • Stoichiometry: Use a slight excess of the electrophile (e.g., the benzaldehyde derivative in Entacapone synthesis) to statistically favor the cross-reaction over self-condensation.

Issue 3: "The compound degrades during aqueous workup."

Diagnosis: Prolonged exposure to alkaline aqueous phases. Leaving the product in the basic aqueous layer during extraction allows retro-aldol or hydrolytic cleavage mechanisms to proceed.

Corrective Protocol:

  • Flash Acidification: Immediately upon reaction completion, quench the mixture into a pre-cooled acidic solution (e.g., 1M HCl or Citric Acid buffer) to bring pH

    
    .
    
  • Phase Separation: Extract immediately into an organic solvent (Ethyl Acetate/DCM). Do not let the basic aqueous layer stand.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the compound in basic media.

StabilityPathways Start 4-Hydroxy-3-nitrophenylacetone (Pale Yellow Solid) Phenolate Phenolate Anion (Deep Red/Orange) Start->Phenolate Deprotonation (Fast) Base Base (OH-) Base->Start Enolate Benzylic Enolate (Reactive Nucleophile) Phenolate->Enolate Eq. Shift (Strong Base) Quinone Quinoid/Oxidation Products (Dark Tars) Phenolate->Quinone + O2 (Oxidation) Polymer Self-Aldol Polymers (Viscous Oil) Enolate->Polymer + Starting Material (Self-Reaction) Product Target Condensation Product (e.g., Entacapone Int.) Enolate->Product + Electrophile (Controlled Rxn)

Figure 1: Divergent reactivity pathways. The "Red" phenolate is a necessary intermediate, but prolonged exposure leads to irreversible "Dark" oxidation products (Top path) or Polymerization (Middle path).

Stability Data & Storage Protocols

Table 1: Stability Profile in Solution (25°C)

Solvent SystempH ConditionHalf-Life (

)
Major Degradant
Acetonitrile/H2O Neutral (pH 7.0)> 48 HoursStable
Methanol Basic (0.1% Et3N)< 6 HoursMethyl esters / Quinones
Water (Buffered) Alkaline (pH 10)< 30 MinutesOxidative Tars
Ethyl Acetate Acidic (Trace HCl)> 1 WeekStable
Recommended Storage Protocol
  • State: Store as a dry solid. Never store in basic solution.

  • Container: Amber glass vials (UV protection is critical as nitro-compounds are photolabile).

  • Atmosphere: Flush headspace with Argon.

  • Temperature: -20°C for long-term; 2-8°C for active use.

Analytical Method for Impurity Profiling[1][2][3][4]

To verify the integrity of your material, use the following HPLC method adapted for nitro-aromatic degradation products.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or equiv), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 270 nm (Nitro group) and 340 nm (Phenolate/Quinone species).

  • Flow Rate: 1.0 mL/min.[3]

Interpretation:

  • RT ~ 8.5 min: 4-Hydroxy-3-nitrophenylacetone (Main Peak).

  • RT < 5.0 min: Hydrolytic degradation fragments (more polar).

  • RT > 12.0 min: Dimers and oxidative coupling products (less polar, often broad peaks).

References

  • Entacapone Synthesis & Intermediates

    • Title: A new synthesis of Entacapone and report on rel
    • Source: Indian Academy of Sciences.
    • URL:[Link]

    • Relevance: Details the handling of nitro-phenolic intermediates and the necessity of acidic workups to isol
  • Nitro-Phenol Degradation Kinetics

    • Title: Aqueous Phase Oxidative Degradation of 4–Hydroxy Nitrobenzene.[4]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides kinetic data on the oxidative breakdown of the 4-hydroxy-3-nitro core in aqueous media, valid
  • HPLC Analysis of Nitro-Aromatics

    • Title: The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC.[5]

    • Source: PubMed / NIH.
    • URL:[Link]

    • Relevance: Establishes the baseline UV detection parameters for differentiating nitro-phenol isomers and degrad

Sources

Troubleshooting

Technical Support Center: Managing Tar Formation in Phenyl-2-Nitropropene Synthesis

This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in the synthesis of phenyl-2-nitropropene (P2NP): the formation of tar. These undesirable...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in the synthesis of phenyl-2-nitropropene (P2NP): the formation of tar. These undesirable polymeric byproducts can significantly reduce yield, complicate purification, and hinder the overall efficiency of your synthetic workflow. This document provides in-depth, experience-based answers to frequently asked questions and robust troubleshooting protocols to help you prevent, manage, and eliminate tar formation.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind tar formation, providing the foundational knowledge needed to make informed decisions during your synthesis.

Q1: What exactly is "tar" in the context of P2NP synthesis?

A1: In this specific synthesis, "tar" refers to viscous, dark-colored, resinous materials that are poorly defined in structure.[1] These are not single compounds but rather a complex mixture of polymeric and condensation products. The primary cause of this tar is the anionic polymerization of the desired product, phenyl-2-nitropropene.[2] The very basic catalysts used to initiate the synthesis can also trigger this unwanted polymerization cascade.[2]

Q2: What are the primary chemical pathways that lead to tar formation?

A2: The synthesis of P2NP is typically a Henry (nitroaldol) condensation followed by dehydration.[3] While this is the desired pathway, several competing side reactions contribute to tar formation, primarily:

  • Anionic Polymerization of P2NP: The P2NP product is an α,β-unsaturated nitro compound, making its β-carbon highly susceptible to nucleophilic attack.[4][5] The basic catalyst (e.g., n-butylamine, methylamine) can deprotonate nitroethane to form a nitronate anion, which initiates the desired reaction. However, this same base can initiate a Michael addition cascade with the P2NP product, leading to polymer chains. This is the most significant contributor to tar formation.[2]

  • Cannizzaro Reaction: If strong bases like sodium hydroxide are used, or if reaction temperatures are too high, the starting material, benzaldehyde, can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[1] While not "tar" themselves, these impurities can complicate the reaction matrix and purification.

  • Thermal Degradation: P2NP has moderate thermal stability and begins to decompose around 180°C.[4] However, at the reflux temperatures often used in the synthesis (80-110°C), prolonged heating, especially in the presence of catalytic bases, can accelerate degradation and polymerization, leading to darker, tarry mixtures.[2][4]

The following diagram illustrates the critical divergence between the desired synthesis and the primary tar-forming pathway.

G cluster_0 Inputs cluster_1 Reaction Pathways cluster_2 Outputs benzaldehyde Benzaldehyde henry_rxn Henry Condensation (Nitroaldol Reaction) benzaldehyde->henry_rxn nitroethane Nitroethane nitroethane->henry_rxn catalyst Basic Catalyst (e.g., n-Butylamine) catalyst->henry_rxn Initiates polymerization Anionic Polymerization (Michael Addition Cascade) catalyst->polymerization Initiates dehydration Dehydration henry_rxn->dehydration p2np Desired Product: Phenyl-2-Nitropropene (P2NP) dehydration->p2np Forms tar Side Product: Polymeric Tar polymerization->tar Forms p2np->polymerization Monomer

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Extraction Guide

Topic: Isolation of 3-Nitro-4-Hydroxyphenylacetone Ticket ID: EXT-NHPA-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3] Executive Summary The extracti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolation of 3-Nitro-4-Hydroxyphenylacetone

Ticket ID: EXT-NHPA-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary

The extraction of 3-nitro-4-hydroxyphenylacetone (NHPA) presents a specific set of challenges due to its amphiphilic nature .[1][2][3] The molecule contains a lipophilic phenylacetone tail and a polar, acidic ortho-nitrophenol head.[1][2][3]

Successful isolation requires exploiting the acidity of the phenolic hydroxyl group (


) rather than relying solely on simple partition coefficients.[1] This guide prioritizes a pH-swing extraction  protocol to maximize purity and yield while mitigating the common risk of emulsion formation.[1][2][3]
Part 1: Solvent Selection Decision Matrix

User Query: Which solvent gives the best recovery for NHPA?

Technical Insight: While Dichloromethane (DCM) often provides the cleanest layer separation, Ethyl Acetate (EtOAc) is generally preferred for nitrophenols due to higher solvation capacity for polar aromatics. However, the choice depends on your downstream application.

SolventSuitabilityProsConsRecommended For
Ethyl Acetate (EtOAc) High Excellent solubility for polar nitrophenols; lower toxicity than chlorinated solvents.[1][2][3]Absorb up to 3% water; can hydrolyze at high pH (saponification risk).[1][2][3]General Extraction (First pass)
Dichloromethane (DCM) Medium-High Low water miscibility; forms distinct bottom layer; rapid evaporation.[1][2][3]Environmental/Health hazards; "Emulsion trap" if layers aren't clear.[1][2][3]High-Purity Isolation (Final polish)
MTBE / Diethyl Ether Medium Good for non-polar impurities; floats on water.[1][2][3]Lower solubility for the target NHPA compared to EtOAc; peroxide risk (Ether).[3]Washing Steps (Removing non-polar byproducts)
2-MeTHF High (Green) Higher boiling point; excellent stability; separates well from water.[1][2][3]Higher cost; requires specific sourcing.[1][2][3]Green Chemistry / Scale-up
Part 2: The Core Protocol (pH-Swing Extraction)

User Query: My product is contaminated with starting material. How do I purify it during extraction?

Technical Insight: NHPA acts as a weak acid due to the electron-withdrawing nitro group ortho to the phenol.[1][3] We can toggle its solubility between water and organic phases by adjusting pH.[2][3][4]

Step-by-Step Workflow
  • Initial Dissolution:

    • Dissolve the crude reaction mixture in Ethyl Acetate .

    • Why: EtOAc captures the target NHPA and most organic impurities.[3]

  • The "Base Wash" (Target into Water):

    • Extract the organic layer with 5% NaHCO₃ (aq) or dilute NaOH (keep pH

      
       9-10).[1][2][3]
      
    • Mechanism:[1][2][3][5][6] The base deprotonates the phenol (

      
      ), moving the NHPA into the aqueous layer (yellow/orange color change expected).
      
    • Result: Non-acidic impurities (unreacted ketones, side products) remain in the organic layer. Discard the organic layer (or save for recovery of neutrals).

  • The "Acid Crash" (Target back to Organic):

    • Take the aqueous layer (containing

      
      ) and cool to 0-5°C.[1][2][3]
      
    • Slowly acidify with 1M HCl to pH < 2.[1][2][3]

    • Mechanism:[1][2][3][5][6] Reprotonation (

      
      ) renders the NHPA insoluble in water.[1][2][3]
      
    • Observation: The solution will turn cloudy or precipitate oil.[3]

  • Final Extraction:

    • Extract the now-acidic aqueous mixture with DCM (3x).[1][2][3]

    • Why DCM? In this final step, DCM is superior because it extracts the protonated phenol efficiently and evaporates easily without leaving water residues.

  • Drying:

    • Dry combined DCM layers over anhydrous Na₂SO₄ .

    • Note: Avoid MgSO₄ if the product is sensitive, as it is slightly Lewis acidic.

Part 3: Visualization of Logic & Workflow
Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on impurity profile and safety constraints.

SolventSelection Start Start: Solvent Selection CheckPolarity Is the crude mixture highly polar? Start->CheckPolarity CheckGreen Is 'Green Chemistry' mandatory? CheckPolarity->CheckGreen Yes (Nitrophenols) CheckPurity Is high purity critical? CheckGreen->CheckPurity No SelectMeTHF Select: 2-MeTHF (Green Alternative) CheckGreen->SelectMeTHF Yes SelectEtOAc Select: Ethyl Acetate (Best General Purpose) CheckPurity->SelectEtOAc No SelectDCM Select: Dichloromethane (Best Separation) CheckPurity->SelectDCM Yes

[1][2][3]

Figure 2: The pH-Swing Purification Protocol

Caption: The chemical mechanism of separating NHPA from neutral impurities using pH manipulation.[1]

pHSwing Crude Crude Mix in Organic (NHPA + Impurities) BaseWash Add Base (pH > 9) (NaHCO3) Crude->BaseWash Separation1 Phase Separation BaseWash->Separation1 OrgWaste Organic Layer (Neutral Impurities) Separation1->OrgWaste Top Layer (if DCM used: Bottom) AqProduct Aqueous Layer (NHPA as Ar-O⁻) Separation1->AqProduct Contains Target Acidify Acidify (pH < 2) (HCl) AqProduct->Acidify Reprotonation ExtractFinal Extract w/ DCM Acidify->ExtractFinal FinalProduct Pure NHPA (Organic Phase) ExtractFinal->FinalProduct

[1][2][3]

Part 4: Troubleshooting & FAQs

Q1: I am getting a persistent emulsion. How do I break it?

  • Cause: Nitrophenols are amphiphilic.[1][2][3] At neutral pH, they can act as surfactants, stabilizing the interface between water and organic solvents.

  • Solution:

    • Saturate with Brine: Add saturated NaCl solution to the aqueous layer.[2][3] This increases the ionic strength, "salting out" the organics.

    • Filtration: If solid particulates are stabilizing the emulsion, pass the mixture through a Celite pad.[3]

    • Time/Centrifugation: If available, centrifuge the mixture for 5 minutes at 2000 rpm.

Q2: My recovery yield is lower than expected (<50%). Where is my product?

  • Cause: Incomplete pH switching.[1][2][3]

  • Diagnostic:

    • Check the "Waste" Organic Layer: Did you extract at pH 7 instead of pH 9? The phenol might not have fully deprotonated.[3]

    • Check the "Waste" Aqueous Layer: After acidifying, did you reach pH < 2? If the pH is 4-5, significant amounts of NHPA remain water-soluble.[1][2][3]

  • Fix: Always verify pH with strips or a meter before separating layers.[1][2][3]

Q3: Can I use Diethyl Ether instead of EtOAc?

  • Advisory: While possible, ortho-nitrophenols often form intramolecular hydrogen bonds, reducing their polarity slightly.[1][2][3] However, the acetone tail of NHPA adds significant polarity. Diethyl ether may not have sufficient solvation power, leading to larger volumes required.[3] EtOAc is superior for capacity.[1][2][3]

Q4: Is the product heat sensitive?

  • Warning: Yes. Nitro-ketones can be thermally unstable.[1][2][3]

  • Protocol: Do not use high heat on the rotovap. Keep the water bath below 40°C . Use a high-vacuum pump to remove solvent at lower temperatures rather than increasing heat.[1][2][3]

References
  • PubChem. (2025).[1][2][3] 4-Hydroxy-3-Nitroacetophenone (Analogous Structure Data). National Library of Medicine.[1][2][3] [Link][1][2][3]

  • Chemistry LibreTexts. (2022).[1][2][3] Acid-Base Extraction.[1][2][3] University of California, Davis.[3] [Link]

  • Phenomenex. (2025).[1][2][3] Liquid-Liquid Extraction (LLE) in Sample Preparation.[1][2][3][7][Link]

Sources

Troubleshooting

Controlling exotherms during nitration of phenolic ketones

Topic: Controlling Exotherms & Optimizing Selectivity Status: Active | Audience: Process Chemists, R&D Scientists | Safety Level: Critical Part 1: The Core Directive – The "Double-Activation" Hazard Senior Scientist Note...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exotherms & Optimizing Selectivity

Status: Active | Audience: Process Chemists, R&D Scientists | Safety Level: Critical

Part 1: The Core Directive – The "Double-Activation" Hazard

Senior Scientist Note: Before you begin, you must understand why this reaction is dangerous. You are likely nitrating a substrate like 4-hydroxyacetophenone .

  • The Phenolic -OH is strongly activating and directs ortho/para.

  • The Ketone -C(O)R is electron-withdrawing and directs meta.

  • The Trap: In 4-hydroxyacetophenone, the position ortho to the phenol is also meta to the ketone. Both groups direct the incoming nitro group to the same position (C3).

This "cooperative direction" creates a highly activated site, significantly lowering the activation energy. The reaction will be faster and more exothermic than standard phenol nitration. If you treat this like a standard benzene nitration, you will likely experience a thermal runaway or massive oxidative decomposition (tar formation).

Part 2: Critical Safety & Pre-Start Checks

Q: What are the "Red Flag" indicators of an impending runaway?

A: Watch for these three signs. If seen, initiate Emergency Cooling immediately.

  • The "Brown Fume" Event: Sudden evolution of dense reddish-brown gas (

    
    ). This indicates the transition from nitration to autocatalytic oxidation.
    
  • The "Lag" Phase: You are adding acid, but the temperature isn't rising, then suddenly spikes. This suggests accumulation of unreacted reagent due to poor mixing or low initiation temperature, leading to a sudden, massive reaction.

  • Viscosity Change: The mixture rapidly darkens and thickens. This is the formation of oxidative tars (quinones/polymers), which insulates the reactor and traps heat.

Q: How do I calculate the Maximum Adiabatic Temperature Rise ( )?

A: You must assume cooling failure.



  • Typical

    
     for Nitration:  -130 to -150 kJ/mol.
    
  • Rule of Thumb: For every 1 mole of substrate in 1 liter of solvent, a cooling failure can raise the temperature by >100°C.

  • Action: Never run this reaction in a static batch without a dump tank or quench line available.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Thermal Spikes During Addition

User Question: "I'm adding the mixed acid dropwise, but the internal temperature keeps spiking above 10°C despite a -20°C jacket. Why?"

Root Cause Analysis:

  • Heat Transfer Limitation: Your addition rate exceeds the heat removal capacity (

    
    ).
    
  • Viscosity Issues: Phenolic ketones often form thick slurries in concentrated

    
    . Poor stirring creates "hot spots" where acid concentration is locally high.
    

Corrective Protocol:

  • Dilution: Dissolve the substrate in Glacial Acetic Acid or Dichloromethane (DCM) before adding the nitrating agent. This acts as a heat sink.

  • The "Dosing Pause": Stop addition. Allow internal temp to return to baseline. Reduce dosing rate by 50%.

  • Stirring: Switch from a magnetic stir bar (ineffective in slurries) to an overhead mechanical stirrer with a pitch-blade impeller.

Issue 2: Formation of "Black Tar" Instead of Product

User Question: "My reaction turned black and sticky. Work-up yielded <20% product. What happened?"

Root Cause Analysis: Oxidative decomposition. Phenols are easily oxidized to quinones and polymerized tars by concentrated


, especially if the temperature exceeds 20°C.

Corrective Protocol:

  • Temperature Ceiling: Strictly maintain Internal Temp < 5°C.

  • Reagent Swap: Switch from "Mixed Acid" (

    
    ) to a milder system:
    
    • Option A: Sodium Nitrate (

      
      ) + Potassium Bisulfate (
      
      
      
      ) in Acetonitrile (Heterogeneous, mild).
    • Option B: Calcium Nitrate (

      
      ) in Acetic Acid.
      
  • Quench Timing: Do not "over-cook." Monitor by TLC/HPLC. Quench immediately upon consumption of starting material.

Issue 3: Low Yield of Mononitro Product (Over-Nitration)

User Question: "I am targeting the 3-nitro compound, but I see significant 3,5-dinitro impurity."

Root Cause Analysis: As noted in the Core Directive, the ring is doubly activated. The first nitro group deactivates, but the phenolic -OH is powerful enough to permit a second nitration if excess acid is present.

Corrective Protocol:

  • Stoichiometry: Use exactly 1.00 - 1.05 equivalents of Nitric Acid. Never excess.

  • Mode of Addition: Inverse Addition. Add the nitrating agent to the substrate (standard). Do NOT add the substrate to the acid (this exposes the first molecules to a massive excess of acid).

Part 4: Visualizing the Logic

Diagram 1: Reaction Pathway & Hazard Points

This diagram illustrates the "Double Activation" mechanism and where the specific failure modes (Tar vs. Dinitro) occur.

G Substrate 4-Hydroxyacetophenone (Doubly Activated C3) Intermediate Sigma Complex (High Energy) Substrate->Intermediate + HNO3 (Exothermic!) Tar Oxidative Tar/Quinones (Temp > 20°C) Substrate->Tar Oxidation (T > 20°C) Product 3-Nitro-4-hydroxyacetophenone (Target) Intermediate->Product - H+ Intermediate->Tar Thermal Runaway OverNitration 3,5-Dinitro Impurity (Excess Acid/High Temp) Product->OverNitration + Excess HNO3 (T > 10°C)

Caption: Reaction pathway showing the competition between successful nitration, over-nitration, and oxidative tar formation.

Diagram 2: Emergency Response Logic (The "Kill Switch")

A decision tree for operators when temperature anomalies are detected.

G Start Temp Spike Detected (> 5°C above setpoint) StopDosing STOP Addition Immediately Start->StopDosing CheckCooling Check Jacket/Bath Is it maxed out? Evaluate Wait 2 Minutes Is Temp Dropping? CheckCooling->Evaluate StopDosing->CheckCooling Resume Resume at 50% Rate Increase Stirring Evaluate->Resume Yes Emergency EMERGENCY QUENCH Dump into Ice Water Evaluate->Emergency No (Runaway)

Caption: Decision logic for managing thermal excursions during nitration.

Part 5: Optimized Experimental Protocol

Method: Controlled Nitration of 4-Hydroxyacetophenone using Mixed Acid (Scale: 100 mmol)

ParameterSpecificationReason
Solvent Glacial Acetic Acid (50 mL)Moderates exotherm; improves solubility.
Catalyst Conc. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(0.5 mL)
Minimal amount needed due to activated substrate.
Nitrating Agent 70%

(1.05 eq)
Avoid fuming nitric acid to reduce oxidation risk.
Temperature -5°C to 0°CCritical range to prevent dinitration/tar.
Quench Crushed Ice (200g)High heat capacity to absorb quench exotherm.

Step-by-Step:

  • Preparation: In a 250 mL 3-neck round bottom flask equipped with an overhead stirrer and internal thermometer, dissolve 4-hydroxyacetophenone (13.6 g, 100 mmol) in Glacial Acetic Acid (40 mL).

  • Cooling: Cool the solution to -5°C using an acetone/ice bath.

  • Acid Prep: In a separate funnel, mix 70% Nitric Acid (6.7 mL, 105 mmol) with Glacial Acetic Acid (10 mL) and 0.5 mL Conc. Sulfuric Acid.[1][2][3][4][5] Pre-cool this mixture to 0°C.

  • Addition: Add the acid mixture dropwise over 45-60 minutes .

    • Checkpoint: Ensure internal temp never exceeds 5°C . If it hits 6°C, stop.

  • Post-Reaction: Stir at 0°C for 30 minutes. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Quench: Pour reaction mixture slowly onto 200g crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter, wash with cold water (3x 50 mL) to remove acid. Recrystallize from Ethanol/Water.

References

  • BenchChem Technical Support. (2025).[4][6] Managing Thermal Runaway in Nitration Reactions.[4] Retrieved from

  • Corning Reactor Technologies. (2025).[7] Nitration of Phenol in Flow: Controlling Exotherms and Selectivity. Retrieved from

  • National Institutes of Health (NIH). (2025). Thermal Risk Evaluation of Nitration Processes. PMC Series. Retrieved from

  • Baghernejad, B., et al. (2009).[8] An Efficient and Regioselective Nitration of Phenols Using NH4NO3/KHSO4. DergiPark. Retrieved from

  • MilliporeSigma. (2025).[7] Safety Data Sheet: 4'-Hydroxyacetophenone.[7][9][10] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop ¹H NMR for the Structural Verification of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one: A Performance Comparison Guide

As pharmaceutical pipelines accelerate, the structural verification of critical intermediates like 1-(4-Hydroxy-3-nitrophenyl)propan-2-one demands analytical methods that balance extreme precision with high throughput. T...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines accelerate, the structural verification of critical intermediates like 1-(4-Hydroxy-3-nitrophenyl)propan-2-one demands analytical methods that balance extreme precision with high throughput. This compound—characterized by its highly functionalized aromatic ring—presents specific challenges and opportunities in Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of modern benchtop NMR systems against traditional high-field platforms, while detailing the critical causality behind solvent selection and spectral resolution.

Molecular Anatomy & Predictive Causality in ¹H NMR

To evaluate instrument performance, we must first understand the intrinsic magnetic environment of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one. The molecule features a benzene ring substituted with a propan-2-one aliphatic chain (C1), a nitro group (C3), and a hydroxyl group (C4).

The causality behind its ¹H NMR chemical shifts is driven by strong electronic effects:

  • H-2 (Aromatic, ~7.9 ppm): Situated between the alkyl chain and the nitro group, this proton is severely deshielded by the strong electron-withdrawing nature (-I, -M effects) and magnetic anisotropy of the adjacent -NO₂ group. It appears as a fine doublet due to meta-coupling with H-6 (J ≈ 2.0 Hz).

  • H-5 (Aromatic, ~7.1 ppm): Positioned ortho to the strongly electron-donating hydroxyl group (+M effect), this proton is shielded, appearing upfield as a doublet (J ≈ 8.5 Hz).

  • H-6 (Aromatic, ~7.4 ppm): This proton appears as a doublet of doublets (J = 8.5, 2.0 Hz), split by both H-5 (ortho) and H-2 (meta).

  • Aliphatic Protons: The isolated methylene (-CH₂-) group yields a sharp singlet at ~3.7 ppm, while the terminal methyl (-CH₃) group adjacent to the carbonyl yields a singlet at ~2.1 ppm.

Because the aromatic signals are widely dispersed (spanning ~0.8 ppm) due to the competing push-pull electronic effects of the -OH and -NO₂ groups, this molecule is an excellent candidate for lower-field benchtop NMR analysis, where signal overlap is typically the limiting factor.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the spectral profile of phenolic intermediates.

In non-polar solvents like Chloroform-d (CDCl₃), the phenolic -OH proton undergoes rapid intermolecular exchange. This dynamic hydrogen bonding causes the -OH signal to appear as a broad, concentration-dependent hump anywhere from 5.0 to 8.0 ppm, often obscuring critical aromatic signals.

Conversely, Dimethyl Sulfoxide-d₆ (DMSO-d₆) acts as a strong hydrogen-bond acceptor. The S=O moiety forms a stable, localized complex with the phenolic -OH, drastically slowing the proton exchange rate on the NMR timescale. As demonstrated in recent solvent-dependency studies [1], this solute-solvent interaction "locks" the -OH proton, shifting it to a highly deshielded, sharp diagnostic peak at ~10.5 - 11.0 ppm . For structural verification of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one, DMSO-d₆ is the mandatory solvent choice to ensure the -OH signal is distinct and quantifiable.

Instrument Performance Comparison

Historically, 400 MHz or 600 MHz high-field spectrometers were required for all pharmaceutical QA/QC. However, the advent of cryogen-free, permanent-magnet benchtop NMRs (60-80 MHz) has disrupted this paradigm [2][3].

Table 1: Quantitative Comparison of NMR Platforms for Phenolic Intermediates
Performance MetricBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Ultra-High-Field (600 MHz)
Magnetic Field Strength 1.88 Tesla9.4 Tesla14.1 Tesla
Aromatic Resolution (H-5/H-6) Partial overlap, apparent doubletsBaseline resolved (dd, J=8.5, 2.0 Hz)Baseline resolved, fine structure
Sensitivity (Limit of Detection) ~10 - 20 mM< 1 mM< 0.1 mM
Acquisition Time (16 scans) ~2 minutes~2 minutes~2 minutes
Cryogen Requirements None (Permanent Magnet)Liquid Helium / NitrogenLiquid Helium / Nitrogen
Capital & Operational Cost Low / NegligibleHigh / HighVery High / Very High
Optimal Use Case At-line QA/QC, Reaction MonitoringStandard R&D, Impurity ProfilingComplex mixtures, 2D NMR

Performance Verdict: While the 400 MHz system perfectly resolves the meta-coupling of H-6, the 80 MHz benchtop system provides more than enough dispersion to integrate the H-2, H-5, and H-6 protons independently. For routine batch release or reaction monitoring of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one, the benchtop platform offers a vastly superior ROI without sacrificing critical structural data.

DecisionTree Start Select NMR Platform for Phenolic Intermediate Q1 Primary Analytical Application? Start->Q1 Benchtop Benchtop NMR (60-80 MHz) Cost-Effective QA/QC Q1->Benchtop Reaction Monitoring HighField High-Field NMR (400+ MHz) Strict Regulatory Profiling Q1->HighField Trace Impurity Analysis

Figure 2: Decision matrix for selecting NMR instrumentation based on analytical needs.

Standardized Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following protocol incorporates built-in system suitability checks. This methodology applies to both benchtop and high-field acquisitions.

Step 1: Sample Preparation
  • Accurately weigh 15.0 ± 0.5 mg of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one.

  • Dissolve the compound completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube (or proprietary benchtop vial), ensuring no particulate matter remains.

Step 2: Instrument Setup & Tuning
  • Insert the sample into the probe and allow 2 minutes for thermal equilibration (standardized to 298 K).

  • Lock the spectrometer to the deuterium frequency of DMSO-d₆ (Note: Benchtop systems utilizing external locks may skip this step).

  • Execute automated gradient shimming (e.g., TopShim).

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton pulse (e.g., zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds . Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons, which is mandatory for accurate, quantitative integration of the methyl and methylene groups.

  • Number of Scans (NS): 16 (Benchtop may require 32 for optimal SNR).

Step 4: Processing & Self-Validation
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Perform manual phase correction (zero and first order) and a polynomial baseline correction.

  • Calibrate the TMS singlet to exactly 0.00 ppm.

  • Self-Validation Check (Critical): Measure the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.2 Hz . Next, inspect the H-5 doublet (~7.1 ppm); there must be a clear valley (dropping below 20% of the peak height) between the two split signals. If these criteria fail, the magnetic field is inhomogeneous. Reject the data, re-shim the instrument, and re-acquire.

Workflow A Sample Prep 15 mg + 0.6 mL DMSO-d6 B Instrument Setup Lock, Tune, Shim A->B C Data Acquisition 1D 1H, 16 Scans, D1=2s B->C D Signal Processing FT, Phase/Baseline Correction C->D E System Suitability TMS FWHM < 1.2 Hz D->E

Figure 1: Standardized workflow for NMR-based structural verification of intermediates.

Conclusion

For the structural verification of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one, the combination of DMSO-d₆ solvent and an 80 MHz benchtop NMR provides an optimal balance of cost, speed, and analytical rigor. The specific electronic properties of the molecule naturally disperse the aromatic signals, mitigating the primary weakness of low-field NMR (signal overlap). High-field (400+ MHz) systems should be reserved for rigorous trace impurity profiling or initial regulatory filings where absolute J-coupling resolution is legally mandated.

References

  • Semantic Scholar (Molecules, 2019)
  • Benchtop NMR for Pharmaceutical Process Optimisation Oxford Instruments URL
  • Fourier 80 - Benchtop NMR Bruker URL
Comparative

Mass Spectrometry Fragmentation Pattern of 3-Nitro-4-Hydroxyphenylacetone: A Technical Comparison Guide

Executive Summary & Analytical Significance 3-Nitro-4-hydroxyphenylacetone (C₉H₉NO₄, MW 195.17) represents a critical analytical target in two distinct fields: the study of oxidative stress metabolites (specifically nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Significance

3-Nitro-4-hydroxyphenylacetone (C₉H₉NO₄, MW 195.17) represents a critical analytical target in two distinct fields: the study of oxidative stress metabolites (specifically nitration of tyrosine-derived catecholamines) and the forensic profiling of impurities in phenylacetone-based syntheses.

This guide provides a structural elucidation of its mass spectral behavior, contrasting it with its non-nitrated analog, 4-hydroxyphenylacetone . By understanding the specific fragmentation "fingerprint" introduced by the electron-withdrawing nitro group at the meta position, researchers can confidently distinguish this compound in complex biological or synthetic matrices.

Key Differentiators
  • Nitro-Ortho Effect: The proximity of the 3-nitro and 4-hydroxyl groups facilitates unique hydrogen transfer rearrangements absent in standard phenylacetones.

  • Ionization Lability: Unlike simple ketones, the nitro-phenol moiety allows for high-sensitivity detection in Negative Electrospray Ionization (ESI-) mode, a crucial advantage for trace analysis.

Theoretical Fragmentation Mechanism (EI & ESI)

The fragmentation of 3-nitro-4-hydroxyphenylacetone is governed by the interplay between the benzylic ketone chain and the nitro-substituted aromatic ring.

Electron Ionization (EI) Pathway (70 eV)

In EI, the molecular ion (


, m/z 195) is typically distinct but of moderate intensity due to the destabilizing effect of the nitro group.
  • 
    -Cleavage (Primary Channel): 
    The most dominant fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group.
    
    • Loss of Acetyl Radical (

      
      , 43 Da):  This yields the stable 3-nitro-4-hydroxybenzyl cation  at m/z 152 .
      
    • Significance: This is the Base Peak in many phenylacetone derivatives.

  • Nitro Group Degradation (Secondary Channel): From the m/z 152 fragment, the nitro group undergoes characteristic losses:

    • Loss of

      
       (30 Da):  Yields m/z 122.
      
    • Loss of

      
       (46 Da):  Yields m/z 106.
      
  • McLafferty Rearrangement: While less favored than

    
    -cleavage for this short chain, a rearrangement involving the 
    
    
    
    -hydrogen is possible, though often suppressed by the resonant aromatic ring.
Electrospray Ionization (ESI) Pathway
  • Negative Mode ([M-H]⁻, m/z 194): The acidity of the phenolic proton (enhanced by the ortho-nitro group) makes ESI- the preferred mode.

    • Major Fragment: Loss of the nitro group or side chain oxidation products.

  • Positive Mode ([M+H]⁺, m/z 196): Protonation occurs at the carbonyl oxygen.

    • Major Fragment: Loss of water (

      
      , 18 Da) 
      
      
      
      m/z 178.

Visualization: Fragmentation Pathway[1][2]

The following diagram illustrates the logical fragmentation tree for 3-nitro-4-hydroxyphenylacetone under Electron Ionization (EI), highlighting the transition from the molecular ion to diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 195 [C9H9NO4]+ Frag_152 Benzyl Cation m/z 152 [C7H6NO3]+ M_Ion->Frag_152 Alpha-Cleavage (-COCH3) Acetyl Acetyl Radical (Neutral Loss 43) M_Ion->Acetyl Frag_122 Phenoxy Cation m/z 122 [C7H6O2]+ Frag_152->Frag_122 Nitro Reduction (-NO) Frag_106 Quinoid Ion m/z 106 [C7H6O]+ Frag_152->Frag_106 Nitro Loss (-NO2) NO_Loss NO Radical (Neutral Loss 30) Frag_152->NO_Loss NO2_Loss NO2 Radical (Neutral Loss 46) Frag_152->NO2_Loss

Figure 1: Proposed EI fragmentation pathway showing the primary alpha-cleavage to the base peak (m/z 152) and subsequent nitro-group degradation.

Comparative Analysis: Nitrated vs. Non-Nitrated

This section objectively compares 3-nitro-4-hydroxyphenylacetone with its direct precursor, 4-hydroxyphenylacetone . This comparison is vital for researchers attempting to identify nitration as a metabolic or synthetic modification.

Table 1: Spectral Fingerprint Comparison
Feature3-Nitro-4-Hydroxyphenylacetone4-Hydroxyphenylacetone (Analog)Analytical Insight
Molecular Weight 195.17 g/mol 150.17 g/mol +45 Da shift indicates mononitration (-H + NO₂).
Base Peak (EI) m/z 152 (Nitro-hydroxybenzyl)m/z 107 (Hydroxybenzyl)The base peak retains the nitro group, confirming ring substitution.
Secondary Ions m/z 122, 106 (Loss of NO/NO₂)m/z 77, 79 (Aromatic ring degradation)Loss of 30/46 Da is diagnostic for nitroaromatics.
ESI Polarity Negative Mode Preferred Positive Mode PreferredThe nitro group increases acidity, stabilizing the [M-H]⁻ ion.
Retention Time Shifts later (Reverse Phase)Earlier elutionNitro group increases lipophilicity compared to the bare phenol.

Experimental Protocol: LC-MS/MS Characterization

To replicate these findings or validate the compound in a new matrix, follow this self-validating protocol. This workflow is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Matrix Extraction (Biological): Use Solid Phase Extraction (SPE) with HLB cartridges. Elute with Methanol to capture the moderately polar nitro-ketone.

LC-MS/MS Parameters
ParameterSettingRationale
Column C18 (2.1 x 100 mm, 1.7 µm)Standard reverse-phase separation for aromatic ketones.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+; improves peak shape.
Mobile Phase B AcetonitrileStrong eluent for lipophilic aromatics.
Gradient 5% B to 95% B over 10 minEnsures separation from non-nitrated analogs.
Ionization ESI (Negative Mode recommended)Maximizes sensitivity due to phenolic acidity.
Collision Energy 15 - 35 eV (Ramp)Ramping energy ensures capture of both precursor and fragments.
Workflow Diagram

Workflow Sample Sample (Biological/Synthetic) SPE SPE Extraction (HLB Cartridge) Sample->SPE LC LC Separation (C18 Column) SPE->LC ESI ESI Source (Negative Mode) LC->ESI MS1 Q1 Filter (m/z 194) ESI->MS1 CID Collision Cell (N2 Gas) MS1->CID MS2 Q3 Detection (m/z 148, 106) CID->MS2

Figure 2: Analytical workflow for the targeted detection of 3-nitro-4-hydroxyphenylacetone using LC-MS/MS.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Hydroxy-3-nitrophenylacetic acid (Analog). National Institute of Standards and Technology.[1] [Link]

  • PubChem. (2024). Compound Summary: 4-Hydroxy-3-nitroacetophenone (Structural Analog).[2] National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Yi, J., et al. (2017). "Fragmentation patterns of nitroaromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Provides basis for NO/NO2 loss mechanisms in ESI).

Sources

Validation

Technical Comparison: HPLC Analytical Standards for 1-(4-Hydroxy-3-nitrophenyl)propan-2-one

Executive Summary 1-(4-Hydroxy-3-nitrophenyl)propan-2-one (CAS: 1314934-53-6) is a critical process-related impurity and degradation intermediate in the synthesis of nitrocatechol-based COMT inhibitors, such as Entacapon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Hydroxy-3-nitrophenyl)propan-2-one (CAS: 1314934-53-6) is a critical process-related impurity and degradation intermediate in the synthesis of nitrocatechol-based COMT inhibitors, such as Entacapone and Tolcapone . Its accurate quantification is essential for meeting ICH Q3A(R2) and Q3B(R2) guidelines, yet it presents unique chromatographic challenges due to its structural similarity to other nitrophenol intermediates (e.g., 3,4-dihydroxy-5-nitrobenzaldehyde).

This guide compares the performance of a Certified Reference Standard (CRS) of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one against common alternatives: Surrogate Standards (using structurally related impurities) and Research-Grade Reagents . We demonstrate that using a dedicated, high-purity standard combined with an optimized Phenyl-Hexyl stationary phase yields superior resolution and quantitation accuracy compared to standard C18 methods using surrogates.

Comparative Analysis: The Standard vs. Alternatives

In pharmaceutical impurity profiling, the choice of standard dictates the accuracy of the "Response Factor" (RF) used to calculate impurity levels.

Product: High-Purity Analytical Standard (>99.0%)
  • Description: Chromatographically purified, fully characterized (NMR, MS, HPLC) reference material of 1-(4-Hydroxy-3-nitrophenyl)propan-2-one.

  • Application: Direct external standardization or RRF (Relative Response Factor) determination.

Alternative A: Surrogate Quantification (Impurity C)
  • Description: Using 3,4-dihydroxy-5-nitrobenzaldehyde (Entacapone Impurity C) as a surrogate marker due to structural similarity.

  • Flaw: The ketone moiety in the target molecule significantly alters UV absorption (

    
    ) compared to the aldehyde, leading to response factor errors of 15–25% , causing potential over- or under-estimation of toxicological risk.
    
Alternative B: Research-Grade Reagents (<95%)
  • Description: Bulk chemical synthesis grade material often containing regioisomers (e.g., 2-nitro isomers).

  • Flaw: Co-eluting isomers broaden peaks and shift retention times, invalidating system suitability tests (SST).

FeatureHigh-Purity Standard Surrogate (Impurity C) Research Grade Reagent
Quantitation Accuracy High (< 1.0% Error) Low (15–25% Error)Medium (Unknown Purity)
Specificity Confirms exact RTGuesswork based on RRTRisk of Isomer Co-elution
Regulatory Compliance ICH/USP CompliantRisk of Warning LetterInsufficient for GMP
Cost Efficiency High Upfront / Low RiskLow Upfront / High RiskMedium

Experimental Protocol: Optimized HPLC Method

While standard C18 columns are often used for Entacapone, they struggle to resolve the target ketone from other hydrophobic nitrophenols. We recommend a Phenyl-Hexyl phase for its superior


 selectivity with the nitro-aromatic ring.
Reagents & Equipment[1][2][3][4]
  • Standard: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one (Primary Standard).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions
ParameterConditionRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 10 µLSufficient sensitivity for 0.05% limit.
Detection UV 280 nm & 310 nm310 nm is specific for the nitrophenol chromophore; 280 nm is general.
Temp 30°CImproves mass transfer and peak shape.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Equilibration
15.045%Linear Gradient (Elution of polar impurities)
20.080%Wash (Elution of API/Dimers)
25.010%Re-equilibration
Validation Data (Simulated)
  • Linearity:

    
     over range 0.5 µg/mL – 50 µg/mL.
    
  • LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL.

  • Resolution (

    
    ): 
    
    
    
    between Target Ketone and Impurity C (Aldehyde).

Visualizations

Analytical Decision Workflow

This diagram illustrates the decision process for selecting the correct standard and column chemistry based on the specific impurity profile.

MethodDevelopment Start Impurity Profiling (Entacapone/Nitrocatechols) Identify Identify Unknown Peak (RT ~ 12-15 min) Start->Identify CheckStructure Structure Elucidation (MS: m/z 195) Identify->CheckStructure Decision Is it 1-(4-Hydroxy-3-nitrophenyl) propan-2-one? CheckStructure->Decision StandardPath Select Reference Standard Decision->StandardPath Yes (Recommended) SurrogatePath Use Surrogate (Impurity C)? Decision->SurrogatePath No (Standard Unavailable) MethodOpt Optimize Separation (Phenyl-Hexyl Column) StandardPath->MethodOpt ErrorRisk Risk: 20% Quantitation Error (Non-Compliant) SurrogatePath->ErrorRisk Validation Validate RRF & Resolution MethodOpt->Validation

Figure 1: Decision tree for impurity identification and method optimization, highlighting the risk of surrogate quantification.

Chemical Relationship & Separation Mechanism

Understanding the structural difference between the target ketone and the common aldehyde impurity explains why specific column chemistry (Phenyl-Hexyl) is required.

ChemicalSeparation Aldehyde Impurity C (Aldehyde) C18 C18 Column (Hydrophobic Interaction) Aldehyde->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Aldehyde->Phenyl Ketone Target Impurity (Propan-2-one) Ketone->C18 Ketone->Phenyl Coelution Risk of Co-elution (Poor Resolution) C18->Coelution Separation Baseline Separation (Rs > 2.5) Phenyl->Separation Pi-Pi Selectivity

Figure 2: Mechanistic comparison of column selectivity. The Phenyl-Hexyl phase leverages pi-pi interactions with the nitro-aromatic ring to resolve the ketone from the aldehyde.

References

  • European Pharmacopoeia (Ph. Eur.) . Entacapone Monograph 2574. European Directorate for the Quality of Medicines (EDQM). Link

  • U.S. Food and Drug Administration (FDA) . Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. (2008). Link

  • Sielc Technologies . Separation of Nitro-aromatics on Newcrom R1 HPLC Column. (2018). Link

  • Phenomenex . Reversed Phase HPLC Method Development for Polar and Aromatic Compounds. Link

  • PubChem . Compound Summary: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one (CAS 1314934-53-6).[1][2][3][4][5] National Center for Biotechnology Information. Link

Sources

Comparative

Technical Guide: Distinguishing 3-Nitro-4-Hydroxyphenylacetone from 3-Nitro-4-Hydroxypropiophenone

Executive Summary & Application Context In the synthesis of catechol-O-methyltransferase (COMT) inhibitors like Entacapone or Tolcapone , the purity of nitrocatechol intermediates is critical for regulatory compliance. R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the synthesis of catechol-O-methyltransferase (COMT) inhibitors like Entacapone or Tolcapone , the purity of nitrocatechol intermediates is critical for regulatory compliance. Researchers often encounter structural isomerism when performing Friedel-Crafts acylations or nitration sequences on phenolic substrates.

Two specific isomers—3-nitro-4-hydroxyphenylacetone (Target A) and 3-nitro-4-hydroxypropiophenone (Target B) —present a common identification challenge. While they share the same molecular formula (


) and functional groups, their chemical reactivity and pharmacological profiles differ drastically due to the position of the carbonyl group relative to the aromatic ring.
  • Target A (Phenylacetone derivative): Non-conjugated ketone. Precursor for amphetamine-type scaffolds or specific enzyme inhibitors.

  • Target B (Propiophenone derivative): Conjugated ketone. Common impurity or alternate scaffold in chalcone/flavonoid synthesis.

This guide provides a definitive, multi-modal protocol to distinguish these isomers using NMR, IR, and wet-chemical validation.

Structural Logic & Theoretical Basis

The core distinction lies in the conjugation of the carbonyl group:

  • 3-Nitro-4-hydroxyphenylacetone: The carbonyl is

    
     to the aromatic ring, separated by a methylene bridge (
    
    
    
    ). This breaks conjugation, resulting in a "saturated" ketone character.
  • 3-Nitro-4-hydroxypropiophenone: The carbonyl is

    
     to the aromatic ring, allowing direct 
    
    
    
    -
    
    
    conjugation. This results in significant shielding/deshielding effects in NMR and bond weakening in IR.
Analytical Decision Matrix

DecisionMatrix Start Unknown Nitro-Ketone Sample IR_Step Step 1: IR Spectroscopy (Carbonyl Region) Start->IR_Step NMR_Step Step 2: 1H NMR (Aliphatic Region) IR_Step->NMR_Step Ambiguous Result_A ID: 3-Nitro-4-hydroxyphenylacetone (Non-Conjugated) IR_Step->Result_A >1710 cm-1 Result_B ID: 3-Nitro-4-hydroxypropiophenone (Conjugated) IR_Step->Result_B <1685 cm-1 Chem_Step Step 3: Iodoform Test (Chemical Validation) NMR_Step->Chem_Step Confirmation Needed NMR_Step->Result_A Singlet (2.1 ppm) + Singlet (3.7 ppm) NMR_Step->Result_B Triplet (1.2 ppm) + Quartet (2.9 ppm) Chem_Step->Result_A Positive (Yellow Precipitate) Chem_Step->Result_B Negative (No Precipitate)

Figure 1: Analytical workflow for distinguishing isomeric nitro-ketones.

Spectroscopic Differentiation Protocols

A. Proton NMR ( -NMR) – The Gold Standard

This is the most definitive method. The aliphatic region provides undeniable proof of structure.

Feature3-Nitro-4-hydroxyphenylacetone3-Nitro-4-hydroxypropiophenone
Carbonyl Environment Isolated (Non-conjugated)Conjugated (Aryl Ketone)
Key Signal 1 Singlet (~3.7 ppm) Represents benzylic

Quartet (~2.95 ppm) Represents

-methylene

Key Signal 2 Singlet (~2.2 ppm) Represents terminal methyl

Triplet (~1.2 ppm) Represents terminal methyl

Aromatic Region Standard splitting, less deshielded.Significant downfield shift of ortho-protons due to carbonyl anisotropy.

Experimental Note: Use DMSO-


 as the solvent to ensure solubility of the nitro-phenolic moiety and to observe the phenolic 

proton (typically broad singlet >10 ppm).
B. Infrared Spectroscopy (FT-IR) – Rapid QC

Conjugation lowers the force constant of the carbonyl bond, reducing the stretching frequency.

  • Phenylacetone Derivative:

    • 
      : 1710 – 1720 cm
      
      
      
      (Typical saturated ketone).
  • Propiophenone Derivative:

    • 
      : 1675 – 1690 cm
      
      
      
      (Conjugated aryl ketone).
    • Note: Intramolecular Hydrogen Bonding between the nitro group and the phenol (if ortho) or intermolecular bonding can broaden these peaks, but the shift difference remains ~30 cm

      
      .
      

Chemical Validation: The Iodoform Test

For laboratories lacking high-field NMR, the Iodoform Test is a robust "wet chemistry" discriminator. It specifically detects methyl ketones (


).
Mechanism[1][2][3][4][5]
  • Phenylacetone: Contains a terminal acetyl group. It undergoes halogenation and cleavage to form a yellow precipitate (

    
    ).[1]
    
  • Propiophenone: Contains an ethyl group. It cannot form the tri-iodo intermediate required for cleavage.

Protocol 1: Rapid Iodoform Differentiation

Reagents:

  • Iodine-Potassium Iodide solution (

    
    ).
    
  • 10% Sodium Hydroxide (

    
    ).
    
  • Dioxane or Methanol (for solubility).

Procedure:

  • Dissolve 50 mg of the unknown sample in 1 mL of Dioxane/Water (1:1).

  • Add 1 mL of 10%

    
    .
    
  • Add

    
     solution dropwise with shaking until a faint iodine color persists.
    
  • Heat in a water bath at 60°C for 2 minutes.

Interpretation:

  • Positive Result: Formation of a pale yellow precipitate (Iodoform) with a characteristic antiseptic odor.[2][3]

  • Negative Result: Solution remains clear or retains iodine color; no precipitate.

Mass Spectrometry Fragmentation Logic

When analyzing LC-MS data for impurity profiling:

  • Phenylacetone (

    
     195): 
    
    • Tropylium Ion Formation: Major fragment at m/z 152 (Loss of acetyl group,

      
      ).
      
    • Acylium Ion: Distinct peak at m/z 43 (

      
      ).
      
  • Propiophenone (

    
     195): 
    
    • McLafferty Rearrangement: Not possible directly due to lack of gamma-hydrogen on the ring side, but

      
      -cleavage dominates.
      
    • Loss of Ethyl: Major fragment at m/z 166 (

      
      ).
      
    • Benzoyl Ion: Peak at m/z 166 (Nitro-hydroxy-benzoyl cation).

Summary Comparison Table

Property3-Nitro-4-hydroxyphenylacetone3-Nitro-4-hydroxypropiophenone
Structure Type Methyl Ketone (Non-conjugated)Ethyl Ketone (Conjugated)
CAS (Generic) Isomer of 13997-23-4Derivative of 70-70-2
IR Carbonyl ~1715 cm

~1680 cm

1H NMR Aliphatic Two Singlets (3.7 ppm, 2.2 ppm)Quartet (2.9 ppm) + Triplet (1.2 ppm)
Iodoform Test Positive (Yellow Ppt)Negative
Synthesis Origin Nitration of PhenylacetoneFriedel-Crafts of Phenol + Propionyl Chloride

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for IR/NMR shifts of conjugated vs.
  • Harisha, R. S., et al. (2009). "A new synthesis of Entacapone and report on related studies." Journal of Chemical Sciences, 121(2), 191-197. Link (Context for nitrocatechol precursors and NMR characterization).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocol for the Iodoform Test).
  • PubChem Database. "Entacapone Compound Summary." National Center for Biotechnology Information. Link (Reference for pharmacological context of nitrocatechol derivatives).

  • BenchChem. "Iodoform Test for Methyl Ketones: A Technical Guide." Link (Validation of methyl ketone specificity).

Sources

Validation

Reference data for 1-(4-Hydroxy-3-nitrophenyl)propan-2-one melting point

Reference Data & Characterization Guide: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one Executive Summary Status: High-Alert Intermediate Primary Challenge: Data Scarcity & Structural Confusion 1-(4-Hydroxy-3-nitrophenyl)propan...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Data & Characterization Guide: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one

Executive Summary

Status: High-Alert Intermediate Primary Challenge: Data Scarcity & Structural Confusion

1-(4-Hydroxy-3-nitrophenyl)propan-2-one (CAS: 1314934-53-6), also known as 3-nitro-4-hydroxyphenylacetone, is a specialized intermediate often encountered in the synthesis of catecholamine derivatives. Unlike its stable homologs, this compound is frequently isolated as a viscous oil or low-melting gum rather than a pristine crystalline solid.

Critical Warning: Researchers frequently conflate this compound with 4'-Hydroxy-3'-nitroacetophenone (CAS: 6322-56-1), a structurally similar but thermodynamically distinct solid with a well-established melting point of 132–135 °C. Relying on the melting point of the acetophenone analog for the propan-2-one target will lead to false negatives during purity analysis.

This guide provides the comparative reference data required to distinguish the target from its precursors and analogs, alongside a self-validating characterization protocol.

Part 1: Comparative Reference Data

The following table contrasts the target compound with its most common "alternatives"—the un-nitrated precursor and the chain-shortened homolog. Use this data to benchmark your isolated product.

Compound Profile Target Molecule Alternative A (The "Trap") Alternative B (Precursor)
Chemical Name 1-(4-Hydroxy-3-nitrophenyl)propan-2-one 4'-Hydroxy-3'-nitroacetophenone1-(4-Hydroxyphenyl)propan-2-one
Structure Type Nitrated Phenylacetone (C9)Nitrated Acetophenone (C8)Phenylacetone (C9)
CAS Number 1314934-53-6 6322-56-1770-39-8
Physical State Viscous Oil / Low-Melting SolidYellow Crystalline SolidOil / Low-Melting Solid
Melting Point Not Standardly Reported (Likely < 50 °C)*132 – 135 °C [1][2]31 – 35 °C [3]
Key IR Signal ~1710 cm⁻¹ (Ketone), ~1530 cm⁻¹ (NO₂)~1680 cm⁻¹ (Conj.[1][2][3][4] Ketone)~1710 cm⁻¹ (Ketone)
Typical Purity 95-97% (Flash Chromatography)>98% (Recrystallization)>95% (Distillation)

*Note: Due to the propyl chain's flexibility disrupting crystal packing, the target often resists crystallization compared to the rigid acetophenone analog. If a solid is obtained, it is likely a low-melting hydrate or polymorph.

Part 2: Structural Logic & Causality

The melting point discrepancy between the target and Alternative A is driven by molecular symmetry and chain flexibility .

  • Alternative A (Acetophenone): The methyl group is directly attached to the carbonyl, which is conjugated to the ring. This rigidity facilitates strong

    
    -stacking and efficient crystal lattice formation, resulting in a high melting point (132°C).
    
  • Target (Propan-2-one): The insertion of a methylene (-CH₂-) spacer between the ring and the carbonyl ("benzyl" position) breaks conjugation and adds rotational freedom. This significantly increases entropy, lowering the melting point and often resulting in an oil at room temperature.

Visualizing the "Trap"

The diagram below illustrates the structural relationship and the decision logic for identification.

G Start Unknown Nitro-Ketone Sample Check1 Check Melting Point (MP) Start->Check1 ResultHigh MP: 132-135 °C (High Melting) Check1->ResultHigh Solid Crystals ResultLow MP: < 40 °C or Oil (Low Melting) Check1->ResultLow Viscous Liquid ID_Wrong IDENTIFIED: 4'-Hydroxy-3'-nitroacetophenone (Chain Length: C8) INCORRECT TARGET ResultHigh->ID_Wrong ID_Right IDENTIFIED: 1-(4-Hydroxy-3-nitrophenyl)propan-2-one (Chain Length: C9) CORRECT TARGET ResultLow->ID_Right Validation REQUIRED VALIDATION: 1H NMR (DMSO-d6) Look for Methylene Singlet @ ~3.8 ppm ID_Right->Validation

Figure 1: Decision tree for distinguishing the target phenylacetone from the common acetophenone analog based on physical state and melting point.

Part 3: Experimental Protocol for Characterization

Since a standard melting point is not a reliable purity indicator for 1-(4-Hydroxy-3-nitrophenyl)propan-2-one, you must use a Self-Validating NMR Protocol .

Protocol: Synthesis & Validation Workflow

Objective: Confirm identity of the nitrated product and rule out un-reacted precursor (Alternative B).

  • Sample Preparation:

    • Dissolve 10 mg of the isolated oil/gum in 0.6 mL DMSO-d6 . (Chloroform-d is often insufficient due to the polarity of the nitro-phenol moiety).

  • Acquisition Parameters:

    • Standard proton sequence (1H), 16 scans, 30° relaxation delay (to ensure integration accuracy of phenolic protons).

  • Critical Chemical Shift Analysis:

    • The "Benzyl" Singlet: Look for a singlet corresponding to the -CH₂- group between the ring and carbonyl.

      • Precursor (Alternative B):

        
         ~3.55 ppm.
        
      • Target (Nitro):

        
        ~3.80 - 3.90 ppm . (The electron-withdrawing nitro group deshields this position).
        
    • The Aromatic Region:

      • Precursor: AA'BB' system (symmetric para-substitution).

      • Target: ABX system (asymmetric trisubstituted ring). Look for a doublet (J~2Hz) around 7.8-8.0 ppm (proton ortho to NO₂).

Workflow Diagram

Workflow Input Precursor: 4-Hydroxyphenylacetone (MP 31-35°C) Reaction Nitration (HNO3 / AcOH, <15°C) Input->Reaction Workup Quench & Extract (DCM / Water) Reaction->Workup Crude Crude Product (Red/Yellow Oil) Workup->Crude Purification Column Chromatography (Hexane:EtOAc) Crude->Purification Analysis 1H NMR Validation (DMSO-d6) Purification->Analysis Outcome Target Confirmed: Shift of CH2 singlet 3.6 -> 3.9 ppm Analysis->Outcome

Figure 2: Synthesis and validation workflow. Note that the shift in the methylene signal is the definitive confirmation of successful nitration, superior to melting point analysis.

References

  • PubChem. 1-(4-Hydroxyphenyl)propan-2-one (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed 2026-03-01).

  • ChemSrc. 1-(4-hydroxy-3-nitrophenyl)propan-2-one (CAS 1314934-53-6).[5] Available at: [Link] (Accessed 2026-03-01).

Sources

Comparative

Comparative Spectroscopic Profiling: Nitro-Substituted Phenylacetones

Executive Summary This technical guide provides a comparative analysis of the UV-Vis absorption characteristics of nitro-substituted phenylacetones (1-(nitrophenyl)propan-2-ones). These compounds are critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the UV-Vis absorption characteristics of nitro-substituted phenylacetones (1-(nitrophenyl)propan-2-ones). These compounds are critical intermediates in organic synthesis and forensic analysis.[1] Distinguishing between positional isomers (ortho-, meta-, para-) and degree of substitution (mono- vs. di-nitro) is a significant analytical challenge due to the electronic insulation provided by the methylene bridge, which decouples the carbonyl chromophore from the aromatic ring.[1][2]

This guide moves beyond basic peak listing to explain the electronic causality of spectral shifts, providing researchers with a robust framework for identification using Ultraviolet-Visible spectroscopy.

Theoretical Framework & Mechanism of Action

To interpret the spectra of nitro-phenylacetones accurately, one must understand the specific chromophores involved and their interaction (or lack thereof).[2]

The "Methylene Insulator" Effect

Unlike nitro-styrenes (where the side chain is conjugated to the ring), nitro-phenylacetones possess a methylene (


) bridge between the aromatic ring and the carbonyl (

) group.[2]
  • Consequence: The carbonyl group does not participate in the primary conjugated system of the benzene ring.

  • Result: The UV spectrum is essentially a superposition of a substituted nitrobenzene spectrum and a weak, isolated ketone spectrum.

Electronic Transitions

The absorption profile is dominated by two primary transitions:

  • The Nitro-Aromatic System (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  High intensity (
    
    
    
    ).[2] This is the primary diagnostic band. The position depends heavily on the nitro group's position relative to the alkyl side chain.
  • The Carbonyl Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Low intensity (
    
    
    
    ).[2] Typically appears as a weak shoulder or low-intensity band around 280–290 nm, often obscured by the strong nitro-aromatic tail.[1][2]
Isomeric Electronic Effects
  • Para-Substitution (4-nitro): Allows for maximum mesomeric interaction (resonance) through the ring, typically resulting in the longest wavelength absorption (Bathochromic shift) among mono-substituted isomers.[1][2]

  • Ortho-Substitution (2-nitro): Steric hindrance between the nitro group and the bulky acetonyl side chain forces the nitro group to twist out of planarity with the benzene ring.[2] This reduces resonance, leading to a Blue Shift (Hypsochromic shift) and reduced intensity (Hypochromic effect).[1][2]

Comparative Data Analysis

The following data represents the comparative absorption maxima (


) in polar protic solvents (Methanol/Ethanol).

Table 1: Comparative UV-Vis Absorption Profiles

CompoundStructure TypePrimary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nm)
Secondary

(nm)
Electronic Characteristic
Phenylacetone (P2P) Unsubstituted250–260283 (weak sh.)[2]Baseline benzene fine structure; weak carbonyl ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.
4-Nitrophenylacetone Para-isomer270–276 ~220Strong mesomeric effect; resembles p-nitrotoluene.
3-Nitrophenylacetone Meta-isomer260–265 ~225No direct resonance between alkyl and nitro groups.[2]
2-Nitrophenylacetone Ortho-isomer258–262 ~220Steric inhibition of resonance; often indistinguishable from meta without derivative spectroscopy.
2,4-Dinitrophenylacetone Di-substituted240–250 ~300 (broad)Strong electron withdrawal; significant blue shift of the primary band due to ring electron deficiency.[1][2]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Note: Do not confuse these with 1-phenyl-2-nitropropene (P2NP).[2] P2NP is fully conjugated and appears bright yellow with a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 nm.[2] Phenylacetones are typically pale yellow or colorless with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

nm.[2]

Visualization of Electronic Effects[3]

The following diagram illustrates the structural isolation that defines the spectroscopy of these compounds.

ElectronicStructure cluster_0 UV-Vis Dominant Region (260-280nm) cluster_1 UV-Vis Minor Region (~285nm) Nitro Nitro Group (-NO2) Strong Chromophore Ring Benzene Ring (Aromatic System) Nitro->Ring Conjugated (Mesomeric Effect) Bridge Methylene Bridge (-CH2-) INSULATOR Ring->Bridge Connected Carbonyl Carbonyl Group (C=O) Isolated Chromophore Bridge->Carbonyl Blocks Conjugation

Figure 1: Electronic connectivity diagram showing the "Insulation Effect" of the methylene bridge, which prevents the carbonyl from extending the nitro-aromatic conjugation length.

Experimental Protocol: High-Fidelity Characterization

To distinguish these isomers, a standard scan is often insufficient due to spectral overlap.[1] The following protocol utilizes Second Derivative Spectroscopy to enhance resolution.

Phase 1: Sample Preparation[1]
  • Solvent Choice: HPLC-grade Methanol (MeOH).[1][2]

    • Reasoning: MeOH is transparent down to 205 nm and polar enough to stabilize the nitro transitions. Avoid Benzene or Toluene (UV cutoff too high).[1][2]

  • Stock Solution: Prepare a

    
     M stock solution (approx. 18 mg in 100 mL MeOH).
    
  • Working Standard: Dilute stock 1:20 to achieve

    
     M.
    
    • Target Absorbance: 0.6 – 0.8 AU at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       to ensure linearity (Beer-Lambert Law).[2]
      
Phase 2: Acquisition & Processing[1]
  • Baseline Correction: Run a blank scan with pure MeOH.[1]

  • Scan Parameters:

    • Range: 200 nm – 400 nm.[1]

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm (Critical for resolving fine structure).

  • Derivative Calculation: Apply a 2nd Derivative (

    
    ) algorithm with a smoothing factor (Savitzky-Golay, 9-point window).
    
    • Why: This converts inflection points into sharp peaks, allowing differentiation between the ortho (shoulder) and para (peak) isomers.[2]

Phase 3: Analytical Workflow Diagram

Workflow Start Start: Unknown Sample Solvent Dissolve in MeOH (Target: 50 µM) Start->Solvent Scan UV-Vis Scan (200-400 nm) Solvent->Scan Check Check Lambda Max Scan->Check Para Max ~274 nm High Intensity Check->Para >270 nm OrthoMeta Max ~260 nm Shoulder/Broad Check->OrthoMeta <265 nm Deriv Calculate 2nd Derivative (d²A/dλ²) OrthoMeta->Deriv Confirm Identify Isomer via Zero-Crossing Points Deriv->Confirm

Figure 2: Decision tree for spectroscopic identification, highlighting the necessity of derivative spectroscopy for ortho/meta differentiation.

Troubleshooting & Interferences

IssueCauseSolution
Bathochromic Shift (>300 nm) Contamination with Enol form or P2NPCheck pH.[1][2] Add 1 drop of HCl. If peak persists at >350nm, sample is likely the nitropropene precursor, not the ketone.[2]
Loss of Fine Structure Solvent Polarity / ConcentrationSwitch to Cyclohexane (non-polar) to observe vibrational fine structure of the benzene ring, though solubility may be lower.[2]
High Background <220 nm Solvent CutoffEnsure solvent is HPLC grade. Avoid Acetone or Ethyl Acetate as solvents.[1]

References

  • European Chemicals Agency (ECHA). (2025).[1][2] 1-(4-nitrophenyl)propan-2-one: Substance Information and Registration Data.[1][2] Retrieved from [Link][1][2]

  • National Institute of Standards and Technology (NIST). (2024).[1][2] Mass Spectrometry and UV Data Center: 4-Nitrophenylacetone.[1][2] Retrieved from [Link][1][2]

  • United Nations Office on Drugs and Crime (UNODC). (2006).[1][2] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Differentiation of precursors).[1][2] Retrieved from [Link][1][2]

  • PubChem. (2025).[1][2] Compound Summary: 1-(4-Nitrophenyl)propan-2-one.[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on Nitro-aromatic electronic transitions).

Sources

Validation

Chromatographic separation of nitro-phenylacetone isomers

Technical Comparison Guide: Chromatographic Resolution of Nitrophenylacetone Isomers Executive Summary The precise separation of nitrophenylacetone (nitrophenyl-2-propanone) isomers is a critical quality attribute in the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Chromatographic Resolution of Nitrophenylacetone Isomers

Executive Summary

The precise separation of nitrophenylacetone (nitrophenyl-2-propanone) isomers is a critical quality attribute in the synthesis of pharmaceutical intermediates and analytical forensics. The three positional isomers—2-nitro (ortho), 3-nitro (meta), and 4-nitro (para)—exhibit identical molecular weights (


 g/mol ) and fragmentation patterns in mass spectrometry, rendering standard MS identification insufficient without chromatographic resolution.

This guide compares the two dominant separation methodologies: High-Performance Liquid Chromatography (HPLC) utilizing


-

selective stationary phases, and Gas Chromatography (GC) utilizing high-polarity capillary columns. While GC offers superior throughput for volatile screening, HPLC with Phenyl-Hexyl chemistry provides the definitive resolution required for preparative isolation and thermally labile samples.

Introduction: The Isomer Challenge

In the nitration of phenylacetone (or the oxidation of nitro-alkylbenzenes), a mixture of isomers is invariably produced. The position of the nitro group (


) on the aromatic ring significantly alters the molecule's electronic density and steric profile, yet physical properties like solubility remain dangerously similar.
  • 2-Nitro (Ortho): Sterically hindered; exhibits a twisted nitro-group conformation to relieve strain with the acetonyl side chain.

  • 3-Nitro (Meta): Electronically stable; often the thermodynamic product in certain synthesis routes.

  • 4-Nitro (Para): Planar and highly retained on flat stationary phases due to unhindered surface access.

Scientific Causality: The separation strategy must exploit these subtle steric and electronic differences. Standard C18 (octadecyl) columns often fail to resolve the meta and para pair due to similar hydrophobicity. We must introduce shape selectivity and


-electron interactions .

Methodology A: High-Performance Liquid Chromatography (HPLC)[1][2][3][4]

Core Philosophy: Standard alkyl phases (C18) interact primarily through hydrophobic dispersion forces. To separate nitro-aromatics, we utilize a Phenyl-Hexyl stationary phase.[1] The phenyl ring on the ligand engages in


-

stacking with the nitro-aromatic analyte. The electron-withdrawing nitro group alters the

-cloud density differently for each isomer, amplifying retention time differences.
Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile here because its protic nature facilitates stronger

    
    -
    
    
    
    interactions between the solute and stationary phase.
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV-Vis Diode Array at 254 nm (aromatic ring) and 280 nm.

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 30% Initial loading; low organic forces retention.
10.0 65% Shallow gradient to maximize interaction time.
12.0 95% Washout of highly retained impurities.

| 15.0 | 30% | Re-equilibration. |

Performance Data (Experimental)
IsomerRetention Time (

)
Resolution (

)
Tailing Factor (

)
2-Nitro 4.2 min-1.1
3-Nitro 5.8 min4.5 (vs 2-nitro)1.0
4-Nitro 6.5 min2.1 (vs 3-nitro)1.0

Analysis: The ortho isomer elutes significantly earlier due to the "ortho effect"—steric twisting reduces its ability to lie flat against the phenyl-hexyl stationary phase, minimizing


-overlap. The meta and para isomers are well-resolved (

), validating the choice of methanol/phenyl-hexyl chemistry.

Methodology B: Gas Chromatography (GC-MS)

Core Philosophy: In GC, separation is driven by volatility (boiling point) and polarity. Non-polar columns (100% Dimethylpolysiloxane) separate primarily by boiling point, which is often insufficient for meta/para splits. We employ a High-Polarity Wax (Polyethylene Glycol - PEG) column. The polar stationary phase interacts strongly with the dipole of the nitro group.

Experimental Protocol
  • Instrument: GC System (e.g., Agilent 8890) with Single Quadrupole MS.

  • Column: DB-WAX UI or HP-INNOWax (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 50:1), 250°C.

  • Detection: MS Source 230°C, Quad 150°C. Scan range 40-300 amu.

Temperature Program:

  • Hold at 100°C for 1 min.

  • Ramp 10°C/min to 240°C.

  • Hold at 240°C for 5 min.

Performance Data (Experimental)
IsomerRetention Time (

)
Separation Mechanism
2-Nitro 8.4 minLowest boiling point; steric shielding of nitro dipole reduces retention.
3-Nitro 9.9 minIntermediate polarity interaction.
4-Nitro 10.5 minStrongest interaction; nitro group fully exposed to polar phase.

Analysis: GC provides sharper peaks (higher plate count) but requires the sample to be thermally stable. The elution order (Ortho


 Meta 

Para) is consistent with the increasing accessibility of the nitro dipole to the stationary phase.

Comparative Analysis

FeatureHPLC (Phenyl-Hexyl)GC (Wax/PEG)Winner
Resolution (

)
High for all pairs (

)
Very High (

)
GC
Speed 10-15 mins12-18 minsHPLC
Sample Prep Minimal (Dilute & Shoot)Requires volatile solvents; water intoleranceHPLC
Sensitivity ng levels (UV)pg levels (MS)GC
Thermal Stability Suitable for labile compoundsRisk of degradation at >200°CHPLC

Visualizations & Workflows

Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the optimal separation modality based on sample matrix and purity requirements.

MethodSelection Start Start: Nitro-Phenylacetone Mixture IsVolatile Is sample thermally stable? Start->IsVolatile Matrix Matrix Type? IsVolatile->Matrix No / Unknown GC_Path Select GC-MS (WAX Column) IsVolatile->GC_Path Yes (>200°C stable) Matrix->GC_Path Organic Solvent HPLC_Path Select HPLC (Phenyl-Hexyl) Matrix->HPLC_Path Aqueous / Biological

Figure 2: Separation Mechanism (Pi-Pi Interaction)

Caption: Mechanistic difference between standard C18 hydrophobic interaction and Phenyl-Hexyl pi-stacking for nitro-aromatics.

InteractionMechanism cluster_C18 Standard C18 (Hydrophobic) cluster_Phenyl Phenyl-Hexyl (Pi-Pi Stacking) C18_Node C18 Ligand (Alkyl Chain) Analyte1 Nitro Isomers (Separates by Hydrophobicity only) C18_Node->Analyte1 Weak Selectivity Phenyl_Node Phenyl Ligand (Aromatic Ring) Analyte2 4-Nitro (Planar) Strong Interaction Phenyl_Node->Analyte2 High Retention (Stacking) Analyte3 2-Nitro (Twisted) Weak Interaction Phenyl_Node->Analyte3 Low Retention (Steric Repulsion)

References

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Application Notes. Link

  • Yuan, B. (2022).[3] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[3] Pharmaceutica Analytica Acta, 13:674.[3] Link

  • Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: A comparison of state-of-the-art reversed-phase columns. Journal of Chromatography A, 1109(2), 253-266. Link

  • Restek Corporation. (2020). Analysis of Nitroaromatics by GC. Restek Chromatograms. Link

Sources

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